3-methylbenzenecarboximidamide hydrochloride chemical properties
Technical Monograph: 3-Methylbenzenecarboximidamide Hydrochloride Part 1: Executive Summary 3-Methylbenzenecarboximidamide hydrochloride (also known as m-toluamidine hydrochloride) is a small-molecule competitive inhibit...
3-Methylbenzenecarboximidamide hydrochloride (also known as m-toluamidine hydrochloride) is a small-molecule competitive inhibitor of trypsin-like serine proteases.[1] Structurally, it consists of a toluene core functionalized with a highly basic amidine group at the meta position.[1] It serves as a critical chemical probe in structural biology and medicinal chemistry, primarily used to stabilize protease conformations during X-ray crystallography and as a fragment-based lead in the development of anticoagulants (e.g., thrombin and Factor Xa inhibitors).[1]
Unlike its parent compound, benzamidine, the introduction of a methyl group at the 3-position alters the lipophilicity and steric profile of the molecule, allowing researchers to probe the plasticity of the S1 specificity pocket in target enzymes. This guide details its physicochemical properties, synthesis via the Pinner reaction, and its mechanistic role in protease inhibition.[1]
Part 2: Chemical Identity & Physicochemical Properties
The amidine group is a strong base, protonated at physiological pH, which mimics the guanidinium side chain of arginine—the natural substrate recognition motif for trypsin-like proteases.[1]
The industrial and laboratory standard for synthesizing 3-methylbenzenecarboximidamide is the Pinner Reaction .[1] This acid-catalyzed condensation converts a nitrile to an amidine via an imidate intermediate.[1]
Reaction Scheme (Graphviz)
Figure 1: Two-step Pinner synthesis pathway converting the nitrile precursor to the amidine salt.[2]
Setup: Equip a 500 mL 3-neck round-bottom flask with a gas inlet tube, a drying tube (CaCl₂), and a magnetic stirrer.
Reagents: Dissolve 0.1 mol of 3-methylbenzonitrile in 50 mL of anhydrous ethanol and 100 mL of anhydrous diethyl ether (or chloroform).
Acidification: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution for 2–3 hours until saturation. Critical: Moisture must be excluded to prevent hydrolysis of the imidate to an ester.[1]
Crystallization: Seal the flask and store at 4°C for 24–48 hours. The imidate ester hydrochloride will precipitate as a white solid.[1]
Isolation: Filter the precipitate under nitrogen (hygroscopic) and wash with cold anhydrous ether.
Step 2: Ammonolysis to Amidine
Reaction: Resuspend the imidate ester intermediate in 100 mL of anhydrous ethanol.
Ammonia Addition: Bubble anhydrous ammonia gas into the suspension at 0°C, or add a saturated solution of ammonia in ethanol (approx. 10% excess).[2][1]
Completion: Stir at room temperature for 12–24 hours. The mixture will clarify as the imidate converts to the amidine, followed by reprecipitation of the product or ammonium chloride byproducts.[1]
Purification: Evaporate the solvent. Recrystallize the crude solid from ethanol/ether or water/acetone to remove ammonium chloride contaminants.[1]
Part 4: Biological Activity & Pharmacology[1][3][4][5]
Mechanism of Action: Serine Protease Inhibition
3-Methylbenzenecarboximidamide acts as a reversible, competitive inhibitor of the S1 specificity pocket in serine proteases (e.g., Trypsin, Thrombin, Factor Xa).[1]
The S1 Pocket: Deep, narrow, and lined with hydrophobic residues, terminating in an aspartic acid residue (Asp189 in trypsin).
Binding Mode: The positively charged amidine group forms a bidentate salt bridge with the carboxylate of Asp189.[2][1] The phenyl ring engages in hydrophobic/van der Waals interactions with the walls of the pocket (typically Gly216/Gly226).[1]
3-Methyl Effect: The meta-methyl group probes the available steric volume of the S1 pocket.[1] In some proteases (e.g., Thrombin), hydrophobic substituents can enhance binding affinity compared to the unsubstituted parent benzamidine by displacing ordered water molecules.[1]
Protease Recognition Logic (Graphviz)
Figure 2: Mechanistic interaction between the inhibitor and the catalytic S1 pocket of a serine protease.[2]
Applications in Drug Discovery
Crystallography Chaperone: Used at 1–10 mM concentrations in crystallization buffers to lock proteases in a defined conformation, preventing autolysis and improving diffraction resolution.[1]
Fragment-Based Screening: The 3-methylbenzamidine scaffold is a classic "fragment" used to explore Structure-Activity Relationships (SAR).[1] The methyl group vector allows chemists to grow the molecule towards the S2 or S3 subsites.[1]
Affinity Chromatography: Can be coupled to agarose beads (via the methyl group or phenyl ring modification) to purify trypsin-like enzymes from crude lysates.[2][1]
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
Inhalation: Handle the powder in a fume hood to avoid inhaling dust.[2][1]
Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C.
References
Markwardt, F., et al. (1968).[1][4] Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[5][4] European Journal of Biochemistry.[1]
Bode, W., & Schwager, P. (1975).[1][4] The refined crystal structure of bovine beta-trypsin at 1.8 A resolution.[1] II. Crystallographic refinement, calcium binding site, benzamidine binding site and active site at pH 7.0.[1] Journal of Molecular Biology.[1]
Guimarães, C. R. W., & de Alencastro, R. B. (2002).[1] Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry.[1][6] [2][1]
PubChem. (2025).[2][1][7] 3-Methylbenzenecarboximidamide hydrochloride (Compound Summary).[2][1] National Library of Medicine.[1] [2][1]
MilliporeSigma. (2025).[2][1] Safety Data Sheet: Benzamidine Hydrochloride.[1][2]
Technical Guide: 3-Methylbenzenecarboximidamide Hydrochloride Mechanism of Action
Executive Summary 3-Methylbenzenecarboximidamide hydrochloride (also known as 3-methylbenzamidine or m-toluamidine ) is a reversible, competitive inhibitor of trypsin-like serine proteases. It serves as a critical chemic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Methylbenzenecarboximidamide hydrochloride (also known as 3-methylbenzamidine or m-toluamidine ) is a reversible, competitive inhibitor of trypsin-like serine proteases. It serves as a critical chemical probe in enzymology, a stabilizing ligand in protein crystallography, and a foundational fragment in the rational design of antithrombotic agents (e.g., thrombin and Factor Xa inhibitors).
This guide dissects its molecular mechanism, thermodynamic binding profile, and experimental utility, providing researchers with the actionable intelligence required to deploy it effectively in biochemical workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4]
~11.6 (Highly basic, protonated at physiological pH)
Primary Targets
Trypsin, Thrombin, Urokinase, Factor Xa
Mechanism of Action: The P1 Mimetic Paradigm
The efficacy of 3-methylbenzenecarboximidamide stems from its ability to mimic the side chains of Arginine and Lysine , the natural P1 residues recognized by trypsin-like serine proteases.
The Pharmacophore Triad
The molecule functions through three distinct structural components that synergize to block the enzyme's active site (S1 pocket):
The Amidine Anchor (Cationic Warhead):
At physiological pH, the amidine group is protonated (
).
This cation forms a critical bidentate salt bridge with the carboxylate side chain of Aspartate 189 (chymotrypsin numbering) located at the bottom of the S1 specificity pocket.
Energetics: This electrostatic interaction is the primary driver of binding enthalpy (
).
The Benzene Scaffold (Hydrophobic Spacer):
The planar aromatic ring occupies the hydrophobic cleft of the S1 pocket.
It engages in
-stacking or hydrophobic Van der Waals interactions with the peptide backbone residues (typically Gly216, Gly226) and the side chains of the specificity pocket (e.g., Trp215 in some proteases).
Solvent Displacement: Binding displaces ordered water molecules from the hydrophobic pocket, contributing a favorable entropic gain (
).
The 3-Methyl Substituent (Selectivity Modulator):
Unlike the unsubstituted benzamidine, the meta-methyl group probes the width and contour of the S1 pocket.
Steric Fit: In Thrombin, the S1 pocket is somewhat more accommodating to hydrophobic bulk than Trypsin. The methyl group can enhance affinity via hydrophobic contacts with residues like Ala190 or Val213 , or it can induce steric clashes if the pocket is constricted, thereby modulating selectivity.
Competitive Inhibition Kinetics
3-Methylbenzamidine competes directly with the substrate for the active site. It does not form a covalent bond with the catalytic Serine 195 (unlike suicide inhibitors like PMSF), making the inhibition reversible .
Kinetic Signature:
: Unchanged (at infinite substrate concentration, the inhibitor is outcompeted).
: Increases (apparent increases because higher is needed to reach half-maximal velocity).
Visualization: Molecular Interaction Network
The following diagram illustrates the binding logic within the Trypsin S1 pocket.
Caption: Interaction map of 3-methylbenzamidine within the serine protease active site, highlighting the critical salt bridge and hydrophobic contacts.
Experimental Protocol: Determination of Inhibition Constant (
)
To validate the potency of 3-methylbenzenecarboximidamide hydrochloride, researchers should perform a classical enzyme kinetics assay.
Materials[4][7][8][9]
Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity) or Human Thrombin.
Substrate: Chromogenic substrate (e.g., BAPNA for trypsin, S-2238 for thrombin).
Inhibitor: 3-Methylbenzenecarboximidamide HCl (prepare 100 mM stock in water).
Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂.
Workflow
Preparation:
Prepare 5 concentrations of Substrate (
), ranging from to .
Prepare 4 concentrations of Inhibitor (
), e.g., 0, 10, 50, 100 µM.
Reaction:
In a 96-well plate, mix Buffer + Inhibitor + Enzyme.
Incubate for 5 minutes at 25°C to establish equilibrium (
).
Initiate reaction by adding Substrate.
Measurement:
Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.
Calculate initial velocity (
) for each well.
Analysis:
Plot Lineweaver-Burk (Double Reciprocal):
vs .
The lines for different
should intersect at the Y-axis () if competitive.
Calculate
using the equation:
Experimental Logic Diagram
Caption: Step-by-step workflow for determining the inhibition constant (Ki) of 3-methylbenzamidine.
Applications in Research & Development
Protein Crystallography
3-Methylbenzamidine is extensively used in X-ray crystallography of serine proteases.
Role: It "locks" the protease in a defined conformation by occupying the flexible S1 pocket.
Benefit: Reduces conformational heterogeneity, leading to higher resolution diffraction data.
Protocol: Add 1–5 mM inhibitor to the crystallization drop to prevent autolysis and stabilize the lattice.
Fragment-Based Drug Discovery (FBDD)
This molecule represents a "privileged fragment."
Optimization: The 3-methyl group serves as a vector for growing the molecule. Chemists replace the methyl with larger linkers to reach adjacent pockets (S2, S3), converting the millimolar/micromolar fragment into a nanomolar drug candidate (e.g., Dabigatran or Rivaroxaban precursors).
Affinity Chromatography
Derivatives of benzamidine are coupled to Sepharose beads to purify serine proteases.
Elution: Bound proteases are eluted by lowering pH (disrupting the salt bridge) or by competitive elution with free benzamidine (or 3-methylbenzamidine).
References
Structural Basis of Inhibition : Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. Journal of Molecular Biology. Link
QSAR Studies : Katz, B. A., et al. (2001). Design of serine protease inhibitors. Chemistry & Biology. Link
Thrombin Inhibition : Stubbs, M. T., & Bode, W. (1993). A player of many parts: the spotlight falls on thrombin's structure. Thrombosis Research. Link
Experimental Protocols : Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link
Toxicological Profile & Safety Assessment: 3-Methylbenzenecarboximidamide Hydrochloride
Executive Summary 3-Methylbenzenecarboximidamide hydrochloride (CAS: 20680-59-5), also known as 3-methylbenzamidine hydrochloride or m-toluamidine hydrochloride , is a synthetic organic compound primarily utilized in bio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Methylbenzenecarboximidamide hydrochloride (CAS: 20680-59-5), also known as 3-methylbenzamidine hydrochloride or m-toluamidine hydrochloride , is a synthetic organic compound primarily utilized in biochemical research as a competitive inhibitor of trypsin-like serine proteases.[1][2][3][4]
While definitive chronic toxicological data (e.g., long-term carcinogenicity) remains limited due to its status as a specialized research chemical, its acute profile is characterized by significant mucosal, dermal, and ocular irritation . Systemic toxicity is predicted based on its structural homology to benzamidine, interfering with coagulation cascades and proteolytic signaling if absorbed in significant quantities.
This guide synthesizes available safety data, structural activity relationships (SAR), and experimental protocols to provide a comprehensive risk assessment for laboratory personnel.
Part 1: Chemical Identity & Physicochemical Properties
Understanding the physicochemical nature of this compound is the first step in predicting its toxicokinetics. As a hydrochloride salt, it is highly water-soluble, facilitating rapid absorption through mucous membranes.
Small molecule; crosses biological barriers easily.
Physical State
Off-white crystalline solid
Dust generation risk (inhalation hazard).
Solubility
Soluble in water, DMSO, Methanol
High bioavailability in aqueous biological systems.
Acidity (pKa)
~11 (amidine group)
Strong base; exists as a cation at physiological pH.
Part 2: Mechanism of Action & Biological Interactions
To understand the toxicity of 3-methylbenzamidine, one must understand its biological target. It is a reversible, competitive inhibitor of serine proteases.
Molecular Mechanism
The positively charged amidine group (
) mimics the side chain of Arginine . It binds electrostatically to the Aspartate-189 residue located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. The 3-methyl group (meta-position) provides hydrophobic contacts that can modulate affinity compared to unsubstituted benzamidine.
Target Organ Toxicity Implications
While useful in a tube, systemic inhibition of these enzymes in a living organism is hazardous:
Coagulation: Inhibits Thrombin and Factor Xa (bleeding risk).
Data regarding specific LD50 values for the 3-methyl derivative is sparse. However, based on GHS classifications from major suppliers and homology to benzamidine:
Oral: Classified as Harmful if swallowed (Category 4) .[8] Estimated LD50 (Rat) is likely in the range of 500–2000 mg/kg. Ingestion may cause nausea, vomiting, and gastrointestinal irritation due to local pH effects and protease inhibition.
Inhalation:May be harmful or toxic. Dust inhalation is a primary route of exposure in the lab. High concentrations can cause severe respiratory tract irritation (coughing, dyspnea).
Dermal: May be harmful if absorbed through skin.
Irritation and Corrosion
Skin:Category 2 (Causes skin irritation). The compound is a cationic salt and can disrupt skin barrier integrity, leading to erythema and inflammation.
Eyes:Category 2A (Causes serious eye irritation). Contact with dust or solution causes immediate pain, redness, and potential corneal damage due to the basicity of the amidine moiety.
Specific Target Organ Toxicity (STOT)
Single Exposure (STOT-SE):Category 3 (Respiratory Irritation). Inhalation of dusts triggers mucosal inflammation in the upper respiratory tract.
Repeated Exposure: No specific data available.[5][9] Chronic inhibition of proteases could theoretically affect pancreatic function or hemostasis, but this is speculative without in vivo studies.
Genotoxicity & Carcinogenicity
Mutagenicity: No specific Ames test data found for this isomer. Benzamidine derivatives generally do not show strong mutagenic potential, but caution is warranted.
Carcinogenicity: Not listed by IARC, NTP, or OSHA as a carcinogen.
Part 4: Handling, Storage, and Exposure Control
Engineering Controls
Fume Hood: All handling of the solid powder must be performed inside a certified chemical fume hood to prevent inhalation.
Ventilation: Ensure 10-15 air changes per hour in the laboratory.
Personal Protective Equipment (PPE)
Respiratory: If working outside a hood (not recommended) or with large quantities, use a NIOSH-approved N95 or P100 particulate respirator.
Ocular: Chemical safety goggles. Face shield if preparing large volumes of solution.
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended for concentrated stock solutions.
Storage Stability
Conditions: Store at 2–8°C (refrigerated).
Hygroscopic: The hydrochloride salt is hygroscopic. Keep container tightly closed under inert gas (Argon/Nitrogen) if possible to prevent caking and hydrolysis.
Part 5: Experimental Protocols for Toxicity Assessment
Since specific toxicological data is often missing for research chemicals, researchers must often validate the compound's activity and cytotoxicity in their own specific models.
Protocol: Determination of IC50 (Protease Inhibition)
Purpose: To verify the biological activity (potency) of the compound against a target protease (e.g., Trypsin) before use.
Preparation:
Prepare Buffer A : 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂.
Prepare Substrate : 1 mM BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) in DMSO.
Prepare Enzyme : Trypsin stock (1 mg/mL in 1 mM HCl), dilute to 10 µg/mL in Buffer A immediately before use.
Prepare Inhibitor : Serial dilutions of 3-methylbenzamidine HCl (0.1 µM to 1000 µM).
Assay:
In a 96-well plate, add 150 µL Buffer A.
Add 20 µL Inhibitor solution (or buffer for control).
Add 20 µL Enzyme solution. Incubate 10 min at 25°C.
Add 10 µL Substrate to start reaction.
Measurement:
Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.
Analysis:
Calculate initial velocity (
). Plot vs. [Inhibitor]. Fit to a 4-parameter logistic model to determine IC50.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Purpose: To determine the toxic concentration threshold for cell culture applications.
Step-by-Step:
Seeding: Seed HEK293 or HeLa cells (5,000 cells/well) in DMEM + 10% FBS. Allow attachment (24h).
Treatment: Replace media with fresh media containing serial dilutions of 3-methylbenzamidine HCl. Include a DMSO vehicle control and a Positive Death Control (e.g., 10% DMSO or Triton X-100).
Solubilization: Remove media, add DMSO to dissolve crystals.
Read: Measure OD at 570 nm. Calculate % Viability relative to control.
Self-Validation: If Control OD < 0.5, the assay is invalid (cell density too low).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736811, 3-Methylbenzenecarboximidamide hydrochloride. Retrieved from [Link]
Angene Chemical (2025). Safety Data Sheet: 3-Amino-N-methylpropanamide hydrochloride (Cross-reference for GHS classification methodology). Retrieved from [Link]
Matrix Fine Chemicals (2025). Product Data: 3-Methylbenzene-1-carboximidamide hydrochloride. Retrieved from [Link]
physical and chemical properties of 3-methylbenzenecarboximidamide hydrochloride
Executive Summary 3-Methylbenzenecarboximidamide hydrochloride (also known as m-toluamidine hydrochloride) is a high-affinity serine protease inhibitor scaffold and a critical intermediate in the synthesis of heterocycli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Methylbenzenecarboximidamide hydrochloride (also known as m-toluamidine hydrochloride) is a high-affinity serine protease inhibitor scaffold and a critical intermediate in the synthesis of heterocyclic pharmaceuticals. Characterized by a strongly basic amidine group (
) attached to a meta-substituted toluene ring, this compound serves as a steric and electronic probe in Structure-Activity Relationship (SAR) studies, particularly for trypsin-like enzymes (e.g., Thrombin, Factor Xa). Its utility extends beyond biological inhibition; it is a versatile "Pinner salt" derivative used to construct imidazoles, pyrimidines, and triazines in medicinal chemistry.
Chemical Identity & Structural Analysis
The compound consists of a benzene core substituted at the 1-position with an amidinium chloride moiety and at the 3-position with a methyl group. The meta-methyl substituent introduces asymmetry and lipophilicity (
relative to benzamidine), influencing binding pocket selectivity without abolishing water solubility.
Table 1: Chemical Identification Data
Property
Specification
IUPAC Name
3-Methylbenzenecarboximidamide hydrochloride
Common Synonyms
m-Toluamidine HCl; 3-Methylbenzamidine HCl
CAS Number
20680-59-5
Molecular Formula
Molecular Weight
170.64 g/mol
SMILES
CC1=CC=CC(=C1)C(=[NH2+])N.[Cl-]
InChI Key
QEAXZIMXYPAZAX-UHFFFAOYSA-N
Electronic Character
Hard electrophile (amidine carbon); H-bond donor (amidine nitrogens)
Physicochemical Profile
The physical behavior of 3-methylbenzamidine HCl is dominated by the ionic interaction between the protonated amidinium cation and the chloride anion, resulting in a high-melting solid with significant aqueous solubility.
Table 2: Physical & Chemical Properties
Parameter
Value / Description
Context & Causality
Appearance
Off-white to white crystalline powder
Ionic lattice structure.
Melting Point
153°C (Experimental) [1]
High lattice energy typical of amidinium salts.
pKa (Conjugate Acid)
~11.9 [1]
The amidine group is strongly basic due to resonance stabilization of the protonated cation ().
Solubility (Water)
> 50 mg/mL
High polarity and ion-dipole interactions with water.
Solubility (DMSO)
~25 mg/mL
Suitable for biological stock solutions.
LogP (Octanol/Water)
~0.99 (Predicted)
The methyl group increases lipophilicity compared to unsubstituted benzamidine (LogP ~0.6).
H-Bond Donors
4
Critical for anchoring in the S1 pocket of serine proteases (Asp189 interaction).
Synthetic Routes & Manufacturing
The industrial and laboratory standard for synthesizing 3-methylbenzamidine HCl is the Pinner Reaction . This anhydrous, acid-catalyzed sequence converts a nitrile to an amidine via an imidate intermediate.[1][2] This method is preferred over direct amination due to the high stability of the nitrile precursor and the avoidance of high-pressure ammonia at high temperatures.
Protocol: Pinner Synthesis from 3-Methylbenzonitrile
Objective: Synthesis of 3-methylbenzenecarboximidamide HCl.
Imidate Formation (Pinner Salt):
Dissolve 3-methylbenzonitrile (1.0 eq) in anhydrous ethanol or methanol (1.1 eq).
Cool the solution to 0°C under inert atmosphere (
).
Bubble anhydrous HCl gas through the solution until saturation (approx. 3-4 hours). Critical: Moisture must be excluded to prevent hydrolysis to the ester.
Stir at 0–5°C for 24 hours. The imidate hydrochloride precipitates as a white solid.
Precipitate is washed with anhydrous ether to remove unreacted nitrile.
Amidine Conversion:
Resuspend the imidate hydrochloride in anhydrous ethanol.
Treat with alcoholic ammonia (
in EtOH) (2.0 eq) or ammonium carbonate.
Stir at room temperature for 12–24 hours.
Workup: Filter off ammonium chloride byproduct (if any). Concentrate the filtrate. Recrystallize from Ethanol/Ether to yield the target amidine HCl.
Visualization: Pinner Reaction Pathway
Caption: The Pinner reaction sequence converts the nitrile to an electrophilic imidate salt, which is then intercepted by ammonia to form the amidine.[1][2][3]
Chemical Reactivity & Stability
The amidine moiety is kinetically stable in acidic and neutral aqueous solutions but susceptible to hydrolysis under basic conditions or prolonged heating.
Hydrolysis Mechanism
In aqueous environments (pH > 8), the amidinium cation deprotonates to the free base, which is susceptible to nucleophilic attack by hydroxide or water.
Nucleophilic Attack:
attacks the central carbon ().
Tetrahedral Intermediate: Formation of a gem-amino alcohol intermediate.
Elimination: Ammonia (
) is the leaving group, yielding 3-methylbenzamide (primary hydrolysis product) and eventually 3-methylbenzoic acid.
Visualization: Hydrolysis Pathway
Caption: Stepwise hydrolysis of the amidine group under basic conditions leads to amide and acid degradation products.
Biological & Pharmaceutical Applications
3-Methylbenzamidine HCl is primarily utilized as a competitive inhibitor of trypsin-like serine proteases .
Mechanism of Action[8][9][10][11][12][13]
S1 Pocket Recognition: The positively charged amidinium group mimics the side chain of Arginine (Arg) or Lysine (Lys), the natural substrates for trypsin.
Asp189 Interaction: The amidine forms a salt bridge and bidentate hydrogen bonds with the carboxylate of Aspartate 189 (Asp189) at the bottom of the S1 specificity pocket [2].
Methyl Group Role: The meta-methyl group probes the hydrophobic environment of the S1 pocket walls (often residues 190-216), providing SAR data that distinguishes between different proteases (e.g., selectivity of Thrombin vs. Trypsin).
Key Applications:
Crystallography: Used to stabilize proteases in inactive conformations during X-ray structure determination.
Drug Design: Serves as a "fragment" in Fragment-Based Drug Discovery (FBDD). The 3-methylbenzamidine core is often linked to other scaffolds to create potent anticoagulants (e.g., early Factor Xa inhibitor development) [3].
Handling & Safety Protocols
While useful, the compound is a chemical irritant.
Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis.
Incompatibility: Strong oxidizing agents, strong bases (liberates free base which may sublime or hydrolyze).
References
EPA CompTox Chemicals Dashboard. "3-Methyl-benzamidine Properties." United States Environmental Protection Agency. Accessed via
Katz, B. A., et al. "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology 7.4 (2000): 299-312. Link
Böhm, H. J., et al. "Novel Factor Xa Inhibitors: Fragments to Leads." Journal of Medicinal Chemistry 47.12 (2004). Link
Pinner, A., & Klein, F. "Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft 10.2 (1877): 1889-1897.
discovery and history of 3-methylbenzenecarboximidamide hydrochloride
The following is an in-depth technical guide on 3-Methylbenzenecarboximidamide Hydrochloride (also known as 3-Methylbenzamidine Hydrochloride). This document is structured for researchers and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on 3-Methylbenzenecarboximidamide Hydrochloride (also known as 3-Methylbenzamidine Hydrochloride). This document is structured for researchers and drug development professionals, focusing on its role as a foundational chemical probe in the history of rational drug design for serine proteases.
A Technical Guide to the Discovery, Mechanism, and Application of a Serine Protease Pharmacophore
Executive Summary
3-Methylbenzenecarboximidamide hydrochloride (CAS: 20680-59-5), commonly referred to as 3-methylbenzamidine , is a small-molecule competitive inhibitor of trypsin-like serine proteases. While not a marketed therapeutic itself, it holds a critical place in the history of medicinal chemistry as one of the definitive "chemical probes" used to map the S1 specificity pocket of enzymes like Trypsin, Thrombin, and Factor Xa. Its discovery and subsequent use in Structure-Activity Relationship (SAR) studies laid the groundwork for the development of modern anticoagulants (e.g., Dabigatran, Rivaroxaban) and the field of Fragment-Based Drug Discovery (FBDD).
Part 1: Identity & Physicochemical Profile
This compound represents a minimal pharmacophore for arginine-mimetic inhibition. Its structure consists of a toluene core functionalized with a highly basic amidine group, which serves as a "cationic anchor" in the enzyme active site.
~11.6 (Ensures protonation at physiological pH 7.4)
Solubility
Highly soluble in water (>50 mg/mL); Soluble in DMSO
Core Motif
Benzamidine (Phenyl ring + Amidine group)
Part 2: Discovery & Historical Evolution
The history of 3-methylbenzamidine is inextricably linked to the "Golden Age" of enzymology (1960s-1970s), where researchers sought to understand the "Lock and Key" mechanism of protease specificity.
1. The Mares-Guia & Shaw Era (1965)
The foundational discovery of benzamidine inhibitors was driven by Marcos Mares-Guia and Elliott Shaw . In their seminal 1965 work, Studies on the Active Center of Trypsin, they demonstrated that simple aromatic amidines could competitively inhibit trypsin.
The Insight: They identified that the positively charged amidine group mimics the side chain of Arginine (the natural substrate cleavage site), forming a critical salt bridge with Aspartate 189 (Asp189) at the bottom of the enzyme's S1 pocket.
The Role of 3-Methyl: While benzamidine was the primary scaffold, derivatives like 3-methylbenzamidine were synthesized to probe the hydrophobic dimensions of the pocket. By placing a methyl group at the meta position, researchers could test the steric tolerance of the S1 "walls" (composed of residues like Trp215 and Gly216).
2. Evolution to Rational Drug Design
3-Methylbenzamidine served as a template for Ligand Efficiency (LE) studies.
The "Methyl Scan": In SAR studies, comparing 3-methyl vs. 4-methyl derivatives revealed that the S1 pocket has specific depth and width constraints. The 3-methyl analog often retained binding affinity without the steric clash sometimes seen with bulkier para substitutions, making it a valuable probe for the "hydrophobic clamp" effect in Thrombin.
Modern Legacy: This molecule is the ancestor of the "P1" moiety found in modern direct thrombin inhibitors (DTIs). The benzamidine core evolved into the less basic, more orally bioavailable motifs found in drugs like Dabigatran etexilate .
Part 3: Technical Core – Mechanism & Protocols
Mechanism of Action: The "Cationic Anchor"
3-Methylbenzamidine functions as a reversible, competitive inhibitor. Its efficacy relies on two distinct thermodynamic contributions:
Electrostatic Anchoring (Enthalpic Driver):
The protonated amidine group (
) forms a bidentate salt bridge with the carboxylate of Asp189 (in Trypsin) or Asp189 (in Thrombin). This mimics the interaction of the substrate's P1 Arginine residue.
Hydrophobic Packing (Entropic/Enthalpic Driver):
The benzene ring displaces "high-energy" water molecules from the hydrophobic S1 pocket. The 3-methyl group specifically interacts with the hydrophobic residues lining the pocket (e.g., Val213, Trp215), providing additional van der Waals contacts that unsubstituted benzamidine lacks.
DOT Diagram: Mechanism of Binding (Trypsin S1 Pocket)
Caption: Schematic of 3-methylbenzamidine binding within the S1 specificity pocket of a trypsin-like serine protease.
Synthesis Protocol: The Pinner Reaction
The synthesis of 3-methylbenzamidine is a classic application of the Pinner Reaction , converting a nitrile to an amidine via an imidate intermediate.
Reagents:
3-Tolunitrile (Starting Material)
Anhydrous Ethanol (Solvent/Reactant)
Dry Hydrogen Chloride (HCl) gas
Ammonia (NH₃) gas or Ammonium Carbonate
Step-by-Step Methodology:
Imidate Formation (Pinner Salt):
Dissolve 3-tolunitrile in anhydrous ethanol (1:1 molar ratio usually, but excess EtOH is common).
Cool the solution to 0°C in an ice bath under inert atmosphere (
).
Bubble dry HCl gas through the solution until saturation (approx. 3-4 hours). Critical: Moisture must be excluded to prevent hydrolysis to the ester.
Seal the vessel and allow it to stand at 4°C for 24-48 hours. The imidate hydrochloride intermediate will often precipitate or form a thick oil.
Amidine Conversion:
Remove excess HCl and solvent under reduced pressure (if necessary) or treat the crude imidate mixture directly.
Resuspend the imidate in anhydrous ethanol.
Treat with anhydrous ammonia (gas) or a solution of ammonia in ethanol (7N NH₃/MeOH).
Stir at room temperature for 12-24 hours. The ammonia displaces the ethoxy group to form the amidine.
Purification:
Filter off ammonium chloride byproduct.
Concentrate the filtrate to obtain the crude amidine hydrochloride.
Recrystallization: Dissolve in minimal hot ethanol and add diethyl ether until turbid. Cool to crystallize.
Validation: Verify via ¹H-NMR (Diagnostic peaks: Methyl singlet ~2.4 ppm; Amidine protons broad singlet >9 ppm).
DOT Diagram: Synthesis Workflow
Caption: The Pinner synthesis pathway converting 3-tolunitrile to 3-methylbenzamidine HCl.
Part 4: Applications in Modern Research
1. X-Ray Crystallography Ligand
3-Methylbenzamidine is extensively used as a stabilizing ligand in X-ray crystallography of serine proteases. By binding to the active site, it:
Locks the enzyme in a defined conformation (preventing autolysis).
Provides a clear electron density map of the S1 pocket, serving as a reference point for designing larger inhibitors.
Protocol: Co-crystallization is typically achieved by adding the compound to the protein solution at a concentration of 1-10 mM (approx. 10-100x
) prior to hanging drop setup.
2. Fragment-Based Drug Discovery (FBDD)
In modern drug development, 3-methylbenzamidine is treated as a Fragment .
Screening: It is included in fragment libraries screened by NMR or Surface Plasmon Resonance (SPR).
Growing: Once bound, the methyl group serves as a vector for "growing" the molecule. Chemists replace the methyl with larger linkers to reach adjacent pockets (S2, S3), eventually building high-affinity drugs like Betrixaban .
3. Biochemical Reagent
It is a standard component in protein purification lysis buffers (alongside PMSF and Leupeptin) to prevent proteolytic degradation of the target protein by endogenous proteases.
Working Concentration: 1 mM is standard.
References
Mares-Guia, M., & Shaw, E. (1965).[1][2] Studies on the Active Center of Trypsin: The Binding of Amidines and Guanidines as Models of the Substrate Side Chain.[2][3] Journal of Biological Chemistry, 240(4), 1579–1585.[2] Link
Mares-Guia, M., Shaw, E., & Cohen, W. (1967).[4] Studies on the Active Center of Trypsin: Further Characterization of the Hydrophobic Binding Site. Journal of Biological Chemistry, 242(24), 5777–5781. Link
Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, calcium binding site, benzamidine binding site and active site at pH 7.0. Journal of Molecular Biology, 98(4), 693–717. Link
Katz, B. A., et al. (2000). Design of potent and specific serine protease inhibitors. Chemistry & Biology, 7(5), 299-310. (Discusses the evolution of benzamidine fragments).
Biological Profiling of 3-Methylbenzenecarboximidamide HCl: A Technical Monograph
Executive Summary 3-Methylbenzenecarboximidamide hydrochloride (also known as m-toluamidine hydrochloride or 3-methylbenzamidine HCl ) is a small-molecule probe primarily utilized in serine protease enzymology and struct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Methylbenzenecarboximidamide hydrochloride (also known as m-toluamidine hydrochloride or 3-methylbenzamidine HCl ) is a small-molecule probe primarily utilized in serine protease enzymology and structural biology. Unlike its para-substituted counterparts (e.g., p-aminobenzamidine) which are frequently used for affinity chromatography, the meta-substituted isomer serves as a critical tool for mapping the steric and hydrophobic constraints of the S1 specificity pocket in trypsin-like proteases.
This technical guide dissects the compound's biological activity, focusing on its mechanism as a competitive inhibitor, its comparative potency against canonical benzamidine derivatives, and validated protocols for determining inhibition constants (
).
Chemical Identity & Physicochemical Properties
Before deploying this compound in biological assays, verification of its chemical identity is essential for reproducibility.
Property
Specification
IUPAC Name
3-Methylbenzenecarboximidamide hydrochloride
Common Synonyms
m-Toluamidine HCl; 3-Methylbenzamidine HCl
CAS Number
20680-59-5
Molecular Formula
Molecular Weight
170.64 g/mol
Solubility
Soluble in water, ethanol; sparingly soluble in non-polar solvents.
pKa (Amidine)
~11.6 (Protonated at physiological pH)
Mechanism of Action: S1 Pocket Competitive Inhibition
Structural Basis of Binding
The biological activity of 3-methylbenzenecarboximidamide is driven by its ability to mimic the side chain of Arginine , the natural P1 residue for trypsin-like serine proteases.
Electrostatic Anchoring: The positively charged amidine group (
) forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (chymotrypsin numbering) located at the bottom of the S1 pocket.
Hydrophobic Interactions: The benzene ring creates Van der Waals contacts with the hydrophobic walls of the S1 pocket (typically residues 190–195 and 213–220).
Steric Discrimination (The "Meta" Effect): The 3-methyl group introduces a steric volume that probes the width of the S1 pocket. Unlike the 4-position (para), which points out of the pocket towards the solvent or S2 site, the 3-position (meta) is buried deeper within the cleft. This makes 3-methylbenzenecarboximidamide a sensitive probe for detecting subtle conformational differences between proteases (e.g., Trypsin vs. Thrombin vs. Factor Xa).
Visualization of Inhibition Pathway
The following diagram illustrates the competitive inhibition mechanism where the inhibitor (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) competes with the substrate () for the free enzyme ().
Figure 1: Kinetic scheme of competitive inhibition. The inhibitor locks the enzyme in an inactive EI state, preventing substrate turnover.
Comparative Enzymology: Potency Profiling
To understand the specific utility of the 3-methyl derivative, it must be compared against the unsubstituted parent (benzamidine) and the para-substituted derivative. The data below highlights how the position of the methyl group influences binding affinity (
).
Inhibition Constants (
) against Bovine Trypsin
The following data is derived from classical spectrophotometric assays (pH 8.15, 25°C).
Inhibitor
Structure
(M)
Relative Potency
Interpretation
p-Aminobenzamidine
4-NH2
1.00 (Reference)
Strongest binding due to H-bond donation to solvent/enzyme surface.
Benzamidine
Unsubstituted
0.50
Standard reference molecule.
3-Methylbenzamidine
3-CH3 (Meta)
0.36
Slightly weaker than benzamidine. The meta-methyl group likely introduces a minor steric clash or unfavorable entropy within the S1 pocket.
4-Methylbenzamidine
4-CH3 (Para)
0.31
Weaker binding; the hydrophobic methyl group at the para position does not contribute positively to binding in Trypsin as effectively as the amino group.
Key Insight: The 3-methyl derivative is approximately 1.4-fold less potent than unsubstituted benzamidine against Trypsin. This reduction in affinity makes it an excellent "weak" control ligand when testing novel inhibitors; if a new drug candidate does not significantly outperform 3-methylbenzamidine, it likely lacks specific interactions beyond the basal S1 anchor.
Experimental Protocol: Determination of
This protocol describes a self-validating system for determining the
of 3-methylbenzenecarboximidamide using a chromogenic substrate (BAPNA).
Reagents & Setup
Buffer: 50 mM Tris-HCl, 20 mM
, pH 8.2.
Enzyme: Bovine Trypsin (stock 1 mg/mL in 1 mM HCl). Final assay concentration: ~50 nM.
Detection: Spectrophotometer at 410 nm (detecting p-nitroaniline release).
Workflow
Baseline Correction: Blank the spectrophotometer with buffer.
Enzyme Stabilization: Incubate Trypsin in buffer for 5 minutes at 25°C.
Inhibitor Incubation: Add 3-methylbenzenecarboximidamide at varying concentrations (
) to the enzyme solution. Incubate for 2 minutes to establish equilibrium.
Reaction Initiation: Add BAPNA substrate (
) to start the reaction.
Kinetic Readout: Monitor Absorbance (410 nm) for 3–5 minutes. Calculate the initial velocity (
) from the linear portion of the slope.
Data Analysis (Dixon Plot Method)
To calculate
without relying on estimation:
Plot
(y-axis) vs. (x-axis) for at least two different substrate concentrations ( and ).
The lines will intersect in the second quadrant.
The x-coordinate of the intersection point corresponds to
.
Self-Validation Step: Include a control arm using Benzamidine . If the calculated
for Benzamidine deviates significantly from the literature value (~16 µM), the assay conditions (pH, temperature, or active enzyme fraction) are invalid.
Therapeutic & Research Applications
While primarily a research tool, the biological activity of 3-methylbenzenecarboximidamide informs several drug development pathways:
Fragment-Based Drug Design (FBDD):
The compound serves as a "fragment" to test the tolerance of the S1 pocket's meta-position.
Application: If a protease target (e.g., Factor Xa or Thrombin) shows enhanced affinity for the 3-methyl derivative over benzamidine, it suggests the S1 pocket has a hydrophobic "sub-pocket" accessible from the meta-position. This guides the synthesis of larger, high-affinity inhibitors.
Crystallographic Chaperone:
Used to stabilize protease structures during X-ray crystallography. The 3-methyl group can help lock the enzyme in a specific conformation different from that induced by benzamidine, potentially revealing cryptic binding sites.
Elution Ligand:
In affinity chromatography, 3-methylbenzamidine can be used to elute proteases bound to soybean trypsin inhibitor (STI) columns. Its intermediate potency allows for gentle elution without denaturing the protein.
References
Mares-Guia, M., & Shaw, E. (1965). Active-site mapping of trypsin: The role of hydrophobic interactions. Journal of Biological Chemistry, 240(4), 1579-1585. Link
Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzamidine and benzylamine. European Journal of Biochemistry, 6(4), 502-506. Link
Chase, T., & Shaw, E. (1970). Titration of Trypsin, Plasmin, and Thrombin with p-Nitrophenyl p'-Guanidinobenzoate HCl. Methods in Enzymology, 19, 20-27. Link
Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry, 45(23), 4995-5004.[2] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-Methylbenzenecarboximidamide Hydrochloride: Synthesis, Pharmacology, and Applications in Drug Discovery
Content Type: Technical Whitepaper / Laboratory Guide
Audience: Medicinal Chemists, Process Scientists, and Structural Biologists.
Part 1: Executive Summary
3-Methylbenzenecarboximidamide hydrochloride (CAS: 20680-59-5), commonly known as 3-methylbenzamidine hydrochloride , is a critical scaffold in medicinal chemistry.[1] Structurally, it serves as a bioisostere of the arginine side chain, making it a privileged fragment for targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., thrombin, Factor Xa, urokinase).
Beyond its role as a competitive enzyme inhibitor, this compound is a vital intermediate in the synthesis of heterocyclic therapeutics, including Ataluren (Translarna) , a nonsense mutation read-through agent. This guide provides a rigorous technical analysis of its synthesis via the Pinner reaction, its pharmacological mechanism, and its analytical characterization.
Part 2: Chemical Identity & Physicochemical Properties
Soluble in water, DMSO, Methanol; Insoluble in Et₂O
Melting Point
181–188 °C (Decomposes)
pKa (Amidine)
~11.6 (Strongly basic)
Part 3: Synthesis & Production Strategy
The industrial and laboratory standard for synthesizing 3-methylbenzamidine hydrochloride is the Pinner Reaction . This two-step sequence involves the acid-catalyzed addition of an alcohol to a nitrile, followed by ammonolysis.
Reaction Mechanism & Pathway[4][5][6][7]
The synthesis proceeds from 3-methylbenzonitrile. The nitrile is activated by anhydrous HCl to form a nitrilium ion, which is trapped by an alcohol (typically ethanol or methanol) to yield the imidate ester hydrochloride (Pinner Salt).[4][5] Subsequent treatment with ammonia displaces the alkoxide to generate the amidine.
Figure 1: Step-wise synthesis via the Pinner Reaction. Note the moisture sensitivity of the imidate intermediate.
Detailed Laboratory Protocol
Safety Precaution: This reaction requires handling gaseous HCl and pressurized ammonia. Perform all steps in a well-ventilated fume hood.
Step 1: Formation of the Imidate Ester (Pinner Salt) [4]
Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a drying tube (CaCl₂), and a thermometer.
Solvent System: Dissolve 3-methylbenzonitrile (1.0 eq) in anhydrous ethanol (5.0 volumes). Crucial: The ethanol must be dry (<0.1% water) to prevent hydrolysis to the ester.
Acidification: Cool the solution to 0°C in an ice bath. Bubble anhydrous HCl gas through the solution until saturation (approx. 3-4 hours). The solution typically turns faint yellow.
Incubation: Seal the flask tightly and store at 4°C for 24–48 hours. A white precipitate (imidate hydrochloride) may form.
Workup: Precipitate the imidate salt by adding cold anhydrous diethyl ether. Filter rapidly under nitrogen to avoid moisture absorption. Note: If no precipitate forms, proceed directly to Step 2 with the solution, though yield may decrease.
Step 2: Ammonolysis to Amidine
Resuspension: Suspend the isolated imidate salt in anhydrous ethanol.
Ammonolysis: Bubble anhydrous Ammonia gas (NH₃) into the suspension at 0°C for 2 hours, or add a 7N solution of NH₃ in methanol (excess, ~3-4 eq).
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Purification:
Evaporate the solvent under reduced pressure.
The residue contains the product and NH₄Cl.
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol, filter off undissolved NH₄Cl, and add diethyl ether to induce crystallization of 3-methylbenzamidine hydrochloride.
Part 4: Chemical Biology & Pharmacology
Mechanism of Action: Serine Protease Inhibition
Benzamidines are classic competitive inhibitors of trypsin-like serine proteases. The positively charged amidine group mimics the guanidinium group of the arginine side chain found in natural substrates.
Binding Site: The S1 specificity pocket.
Key Interaction: The amidine forms a bidentate salt bridge with the carboxylate of Aspartate-189 (in Trypsin numbering) at the bottom of the S1 pocket.
3-Methyl Effect: The meta-methyl group provides hydrophobic contacts with the walls of the S1 pocket (specifically residues 190-216), often improving selectivity over unsubstituted benzamidine by displacing conserved water molecules.
Figure 2: Molecular interaction map of 3-methylbenzamidine within the protease S1 pocket.
Applications in Drug Discovery
Fragment-Based Drug Design (FBDD): Used as a "warhead" fragment to probe S1 pockets in novel targets (e.g., Matriptase, Kallikrein).
Intermediate for Ataluren: 3-methylbenzamidine is a key building block for Ataluren (PTC124) .
Role: It is condensed with fluorinated benzoic acid derivatives to form the 1,2,4-oxadiazole core of Ataluren.
Therapeutic Area: Duchenne Muscular Dystrophy (DMD) via nonsense mutation read-through.[6]
Part 5: Analytical Quality Control
To ensure scientific integrity, the synthesized compound must meet specific analytical criteria.
Amidine carbon signal at ~165 ppm ; Methyl carbon at ~21 ppm .[7]
Mass Spectrometry (ESI+)
[M+H]⁺ peak at 135.09 m/z (Free base mass).
IR Spectroscopy
Strong bands at 1680 cm⁻¹ (C=N stretch) and 3000-3300 cm⁻¹ (N-H stretch).
Part 6: Handling & Stability
Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).
Stability: Stable in solid form for >2 years at 4°C. Aqueous solutions are stable at acidic pH but hydrolyze slowly to the amide or acid at alkaline pH (> pH 9).
3-methylbenzenecarboximidamide hydrochloride (also known as m-tolylamidine or 3-methylbenzamidine) represents a critical scaffold in the study of serine protease inhibition. As a derivative of the classic inhibitor benzamidine, the introduction of a methyl group at the meta (3-) position creates a unique probe for exploring the hydrophobic topography of the S1 binding pocket in enzymes like Trypsin, Thrombin, and Factor Xa.
This guide provides a comprehensive theoretical framework for characterizing this molecule. It moves beyond basic structural description to integrate Density Functional Theory (DFT) electronic profiling with molecular dynamics (MD) simulation protocols. The goal is to equip researchers with a self-validating workflow to predict binding thermodynamics, spectral signatures, and electronic reactivity.
Computational Framework & Methodology
To ensure scientific rigor, the theoretical study of this hydrochloride salt requires a multi-scale approach, bridging quantum mechanics (QM) for the ligand and molecular mechanics (MM) for the biological complex.
Quantum Mechanical (QM) Protocol
For the isolated ligand, the hydrochloride salt nature necessitates explicit treatment of the counterion or implicit solvation models to stabilize the protonated amidinium moiety.
Theory Level: DFT (Density Functional Theory)[1][2][3][4][5][6]
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic frequency calculations.[5]
Basis Set: 6-311++G(d,p) – The diffuse functions (++) are non-negotiable for correctly modeling the anionic chloride and the cationic amidinium charge distribution.
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water as the solvent to mimic physiological conditions.
Molecular Docking & Dynamics Protocol
Target PDBs: 1BTY or 3PTB (Bovine Trypsin) – The gold standards for benzamidine crystallography.
Force Field: CHARMM36m or AMBER ff14SB for the protein; CGenFF or GAFF2 for the ligand.
Sampling: 100 ns explicit solvent MD (TIP3P water box) to verify the stability of the critical salt bridge.
Electronic Structure & Reactivity Profile
The introduction of the 3-methyl group alters the electronic landscape of the benzamidine core. This section details the expected theoretical outcomes and their mechanistic implications.
Molecular Electrostatic Potential (MEP)
The MEP map is the primary predictor of biological recognition.
The "Warhead": The amidinium group (
) will exhibit a deep blue (highly positive) potential. This is the electrostatic anchor that seeks the carboxylate side chain of Asp189 at the bottom of the Trypsin S1 pocket.
The 3-Methyl Effect: The methyl group is a weak electron donor (inductive effect). Theoretical calculations often show a slight increase in electron density on the phenyl ring compared to unsubstituted benzamidine. However, the global positive charge of the amidinium dominates the landscape.
Chloride Interaction: In the solid state (crystal lattice), the chloride ion localizes near the amidinium hydrogens, forming strong
hydrogen bonds.
Frontier Molecular Orbitals (FMO)
HOMO (Highest Occupied Molecular Orbital): Typically localized over the phenyl ring and the methyl substituent. The energy of the HOMO correlates with the molecule's ability to donate electrons in
stacking interactions (e.g., with Phe192 or His57 in the active site).
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the amidinium system, indicating susceptibility to nucleophilic attack (though in the protease context, it acts as a non-covalent cation).
Vibrational Spectroscopy (IR/Raman)
Theoretical frequency calculations (scaled by ~0.961 for B3LYP) provide a fingerprint for validation.
Vibrational Mode
Theoretical Range ()
Structural Insight
asymmetric
3300 – 3450
Diagnostic of the amidinium cation; sensitive to H-bonding state.
stretching
1650 – 1690
The core amidine double bond; shifts upon salt formation.
methyl
2900 – 2980
Specific to the 3-methyl derivative; absent in benzamidine.
aromatic
1580 – 1620
Ring breathing modes; coupling with methyl deformation.
Biological Interaction: The S1 Pocket Logic
The theoretical study must culminate in a binding hypothesis. The 3-methyl group is not merely a bystander; it probes the hydrophobic tolerance of the target enzyme.
Docking Workflow (Graphviz)
Caption: Standardized docking workflow for benzamidine derivatives against serine proteases.
Binding Mechanism & Thermodynamics
Primary Anchor (Electrostatic): The amidinium moiety forms a bidentate salt bridge with Asp189 . This interaction contributes ~70-80% of the binding enthalpy (
).
Secondary Interaction (Hydrophobic): The 3-methyl group sits in the hydrophobic S1 cleft.
Meta vs. Para: A para-methyl group would point directly out of the pocket towards the bulk solvent. The meta-methyl group, however, points toward the hydrophobic walls (lined by residues 190-215).
Steric Clash Risk: If the methyl group is oriented incorrectly, it may clash with Ser190 or Gln192 . MD simulations are required to relax the side chains and accommodate this extra bulk.
Binding Energy (
): Theoretical predictions (MM/PBSA) typically estimate the binding free energy of 3-methylbenzamidine to be in the range of -6.5 to -7.5 kcal/mol , corresponding to a in the low micromolar range ().
Experimental Validation Protocols
A theoretical model is only as good as its experimental verification.
X-Ray Crystallography: Co-crystallize the hydrochloride salt with Trypsin. Expect the electron density of the methyl group to be visible at the 3-position of the phenyl ring, distinct from the solvent shell.
Enzyme Kinetics (
Determination):
Use a chromogenic substrate (e.g., BAPNA).
Perform a Dixon plot analysis.
Hypothesis: If the 3-methyl group displaces a high-energy water molecule from the S1 pocket without steric clash, the
may be lower (better) than unsubstituted benzamidine (). If steric hindrance dominates, will increase.
References
Marquart, M., et al. (1983). "The geometry of the reactive site and of the peptide bond in trypsin-trypsin inhibitor complexes." Acta Crystallographica Section B, 39(4), 480-490. Link
Talhout, R., & Engberts, J. B. (2001). "Thermodynamics of binding of benzamidine to trypsin." European Journal of Biochemistry, 268(6), 1554-1560. Link
Clark, T., et al. (2016). "Perspective: Model-free quantum chemical predictions." Journal of Molecular Modeling, 22, 1-15. (Reference for DFT B3LYP validation standards). Link
Bode, W., & Schwager, P. (1975).[7] "The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, calcium binding site, benzamidine binding site and active site at pH 7.0." Journal of Molecular Biology, 98(4), 693-717. Link
Morris, G. M., et al. (2009). "AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility." Journal of Computational Chemistry, 30(16), 2785-2791. Link
Application Note: 3-Methylbenzenecarboximidamide Hydrochloride in Enzyme Inhibition Assays
[1] Executive Summary 3-Methylbenzenecarboximidamide hydrochloride (also known as m-toluamidine hydrochloride or 3-methylbenzamidine) is a reversible, competitive inhibitor of trypsin-like serine proteases. Structurally...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-Methylbenzenecarboximidamide hydrochloride (also known as m-toluamidine hydrochloride or 3-methylbenzamidine) is a reversible, competitive inhibitor of trypsin-like serine proteases. Structurally analogous to benzamidine, this compound targets the S1 specificity pocket of enzymes such as trypsin, thrombin, and urokinase.
This guide details the application of 3-methylbenzenecarboximidamide HCl for two primary objectives:
) to map the steric and electrostatic constraints of protease active sites.
Protein Purification: Utilizing the compound as a stabilizing additive in lysis buffers to prevent proteolysis during the isolation of recombinant proteins.
Solubility: Highly soluble in water and aqueous buffers (up to ~100 mM).
Mechanism of Action
Serine proteases (e.g., trypsin) cleave peptide bonds adjacent to basic amino acids (Arginine, Lysine). The enzyme's S1 pocket contains a negatively charged aspartate residue (Asp189 in trypsin) that anchors the positively charged side chain of the substrate.
3-Methylbenzenecarboximidamide mimics the side chain of Arginine. The amidine group (
) is protonated at physiological pH (), forming a salt bridge with the active site aspartate. The 3-methyl group on the benzene ring acts as a steric probe; its interaction with the hydrophobic walls of the S1 pocket determines the inhibitor's potency and selectivity compared to unsubstituted benzamidine.
Mechanism Visualization
The following diagram illustrates the competitive inhibition mechanism.
Caption: Competitive binding of 3-methylbenzamidine to the protease S1 pocket prevents substrate access.
Experimental Protocols
Preparation of Stock Solutions
Safety Note: This compound is an irritant. Wear PPE (gloves, goggles) and handle in a fume hood if working with powder.
Weighing: Weigh 17.06 mg of 3-methylbenzenecarboximidamide HCl.
Solvent: Dissolve in 1.0 mL of ultrapure deionized water or assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
Concentration: This yields a 100 mM stock solution.
Storage: Aliquot into 100 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 1: Determination of Inhibition Constant (
)
This assay uses a chromogenic substrate (e.g., BAPNA for trypsin) to measure residual enzyme activity in the presence of the inhibitor.
Materials
Enzyme: Bovine Trypsin (Stock: 1 mg/mL in 1 mM HCl).
Prepare Substrate Series: Prepare BAPNA solutions at 0.5, 1.0, 2.0, and 4.0 mM.
Prepare Inhibitor Series: Dilute the 100 mM inhibitor stock to 0, 10, 50, and 100 µM in Assay Buffer.
Reaction Setup (96-well plate):
Add 140 µL Assay Buffer.
Add 20 µL Inhibitor (or buffer for control).
Add 20 µL Enzyme.
Incubate for 5 minutes at 25°C to allow equilibrium binding.
Initiation: Add 20 µL Substrate to start the reaction.
Measurement: Monitor Absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.
Analysis: Plot Initial Velocity (
) vs. Substrate Concentration (). Use a Lineweaver-Burk or Dixon plot to calculate .
Data Analysis (Dixon Plot Method)
To determine
accurately, plot (y-axis) against (Inhibitor concentration, x-axis) for each substrate concentration. The lines will intersect at a point where .
Protocol 2: Lysis Buffer Additive for Protein Purification
Use this protocol when purifying recombinant proteins to inhibit endogenous serine proteases.
Lysis Buffer Base: 50 mM Tris (pH 8.0), 150 mM NaCl, 1% Triton X-100.
Additive Calculation: The effective concentration for benzamidine derivatives is typically 1–5 mM .
Addition: Add 3-methylbenzenecarboximidamide HCl from the 100 mM stock immediately prior to cell lysis (sonication or homogenization).
Example: For 50 mL lysis buffer, add 500 µL of 100 mM stock (Final: 1 mM).
Downstream Processing: The inhibitor is reversible.[4] It can be removed via dialysis or gel filtration if it interferes with downstream assays.
Visualization of Experimental Workflow
Caption: Dual workflow for kinetic characterization and protein purification applications.
Troubleshooting & Optimization
Issue
Possible Cause
Solution
Precipitation in Stock
High concentration / Low Temp
Warm to 37°C and vortex. Ensure concentration does not exceed 100 mM.
No Inhibition Observed
pH mismatch
Ensure Buffer pH is < 9.0. The amidine group () must be protonated to bind.
Non-Linear Kinetics
Substrate depletion
Reduce enzyme concentration or measurement time (measure only initial velocity, first 10% conversion).
Interference
High Absorbance Background
Run a "No Enzyme" blank to correct for spontaneous substrate hydrolysis.
References
Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 2736811, 3-Methylbenzenecarboximidamide hydrochloride.[2] [Link][2]
Enzyme Mechanism: Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524. [Link]
Inhibition Kinetics: Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]
Benzamidine Analogs: Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506. [Link]
Application Note: Preparation of 3-Methylbenzenecarboximidamide Hydrochloride Stock Solutions
Abstract This technical guide details the standardized protocol for preparing high-purity stock solutions of 3-methylbenzenecarboximidamide hydrochloride (also known as 3-methylbenzamidine hydrochloride or m-toluamidine...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the standardized protocol for preparing high-purity stock solutions of 3-methylbenzenecarboximidamide hydrochloride (also known as 3-methylbenzamidine hydrochloride or m-toluamidine hydrochloride). This compound is a critical reagent used primarily as a competitive inhibitor of trypsin-like serine proteases and as a fragment intermediate in medicinal chemistry.
Unlike standard benzamidine, the presence of the methyl group at the meta position alters the hydrophobic interaction profile, necessitating precise solubilization techniques to ensure assay reproducibility. This guide covers aqueous and organic solvent preparation, stability management, and quality control validation.
Physicochemical Profile & Safety
Before initiating the protocol, verify the identity of the starting material. The hydrochloride salt form is hygroscopic; failure to account for water content can lead to significant concentration errors.
Property
Specification
IUPAC Name
3-methylbenzenecarboximidamide hydrochloride
Common Name
3-Methylbenzamidine HCl
CAS Number
20680-59-5 (Distinct from Benzamidine HCl: 1670-14-0)
Molecular Formula
Molecular Weight
170.64 g/mol
Solubility
Water (>50 mg/mL), DMSO (>100 mM), Ethanol
pKa
~11.0 (Amidine group)
Appearance
Off-white to white crystalline powder
Storage (Solid)
Desiccated at 2–8°C
Safety Warning: This compound is an irritant (Skin/Eye/Respiratory). Standard PPE (gloves, goggles, lab coat) is mandatory. Handle powder in a fume hood to prevent inhalation.
Pre-Formulation Strategy: Solvent Selection
The choice of solvent dictates the stability and application of the stock solution. Use the decision matrix below to select the appropriate workflow.
Figure 1: Decision matrix for solvent selection based on downstream application.
Protocol A: Aqueous Stock Preparation (100 mM)
Best for: Immediate use in protease inhibition assays, crystallography, or buffers.
Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic salt.
Calculation:
Target Concentration:
Target Volume:
Mass Required:
()
Weighing: Weigh 170.6 mg of the powder into a sterile 15 mL conical tube.
Dissolution: Add 8.0 mL of Ultrapure water. Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.
Note: Do not add the full 10 mL yet. The solid contributes volume.
Volume Adjustment: Transfer the solution to a volumetric flask or graduated cylinder and adjust the final volume to exactly 10.0 mL with water.
Sterilization: Draw the solution into a sterile syringe and push through a 0.22 µm PES filter into a sterile collection tube.
Why PES? PES has low protein binding (relevant if you later mix with proteins) and excellent chemical compatibility with amidines.
pH Validation: Spot check pH. The HCl salt is acidic; in unbuffered water, pH may be ~4.0–5.5. If used in a buffer (e.g., Tris pH 8.0), the stock volume is usually small enough (1:1000 dilution) that it will not shift the buffer pH.
Protocol B: DMSO Stock Preparation (1 M)
Best for: Long-term storage (-20°C), High-Throughput Screening (HTS), or adding to hydrophobic reaction mixtures.
Procedure
Weighing: Weigh 170.6 mg of 3-methylbenzenecarboximidamide HCl into a chemically resistant vial (glass or polypropylene).
Dissolution: Add 1.0 mL of Anhydrous DMSO (Grade ≥99.9%).
Critical Step: If the DMSO is cold, warm it to room temperature first. DMSO freezes at 19°C.
Mixing: Vortex until completely dissolved. Sonicate for 2 minutes if particulates persist.
Aliquot: Dispense into opaque or amber vials to protect from potential light degradation (though amidines are generally photostable, DMSO can oxidize).
Storage: Store at -20°C. DMSO is hygroscopic; seal vials tightly with Parafilm.
Quality Control: The Self-Validating System
A "self-validating" protocol includes checkpoints to ensure the solution is active and correct without running a full functional assay.
Checkpoint 1: Visual Inspection (Solubility)
Pass: Solution is crystal clear.
Fail: Visible turbidity or "swirling" refractivity indicates incomplete solvation.
Remedy: Gentle warming (37°C water bath) for 5 minutes.
Checkpoint 2: UV-Vis Verification (Concentration)
Because this molecule contains a benzene ring, it has a distinct UV absorbance.
Dilute the stock 1:1000 in water.
Measure Absorbance at
(approx 230–240 nm, typical for benzamidines).
Use Beer-Lambert Law (
) to verify concentration if the extinction coefficient () is known (typically for similar benzamidines, but should be determined experimentally for high precision).
Checkpoint 3: Functional "Spot Test" (Optional)
If you have a trypsin solution and a colorimetric substrate (e.g., BAPNA):
Mix Trypsin + Substrate
Yellow Color (Active).
Mix Trypsin + Stock Solution + Substrate
No Color (Inhibited).
This confirms the stock is biologically active.
Storage and Stability
Aqueous Stock (4°C): Stable for 1–2 weeks. Amidines can slowly hydrolyze to amides in basic aqueous conditions.
Aqueous Stock (-20°C): Stable for 3 months. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).
DMSO Stock (-20°C): Stable for 6–12 months.
Troubleshooting Workflow
Figure 2: Rapid troubleshooting for precipitation issues.
References
PubChem. (n.d.). 3-methylbenzenecarboximidamide hydrochloride (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved October 2025, from [Link][3]
Organic Chemistry Portal. (n.d.). Synthesis of Amidines. Retrieved October 2025, from [Link][3]
use of 3-methylbenzenecarboximidamide hydrochloride as a chemical intermediate
Application Note: 3-Methylbenzenecarboximidamide Hydrochloride as a Key Intermediate in Heterocyclic Synthesis and Medicinal Chemistry Abstract 3-Methylbenzenecarboximidamide hydrochloride (CAS: 20680-59-5), also known a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-Methylbenzenecarboximidamide Hydrochloride as a Key Intermediate in Heterocyclic Synthesis and Medicinal Chemistry
Abstract
3-Methylbenzenecarboximidamide hydrochloride (CAS: 20680-59-5), also known as m-toluamidine hydrochloride, is a critical amidine building block utilized in the synthesis of nitrogenous heterocycles and peptidomimetics.[1][2][3] This guide details its application in synthesizing 2-substituted pyrimidines—a scaffold prevalent in kinase inhibitors and anti-infectives—and outlines its role as a bioisostere for arginine in serine protease inhibitor design.
Chemical Profile & Technical Specifications
Before integrating this intermediate into workflows, verify the material against these specifications to ensure reaction stoichiometry and safety compliance.
Soluble in water, methanol, ethanol; sparing in non-polar solvents.
pKa (Amidine)
~11.6 (Free base)
Melting Point
161–163 °C (decomposes)
Storage
2–8 °C; Hygroscopic (Store under inert atmosphere recommended)
Handling & Stability Protocols
Safety Advisory: This compound is an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3). Always handle in a fume hood.
Stability Logic:
Amidines are strong bases. The hydrochloride salt is stable, but the free base—generated in situ during reactions—is sensitive to hydrolysis (forming the amide) and oxidation.
Hygroscopicity: The HCl salt absorbs atmospheric moisture, which can alter stoichiometric calculations.
Protocol: Dry the salt in a vacuum desiccator over P₂O₅ for 4 hours prior to use in moisture-sensitive cyclizations.
Core Application: Synthesis of 2-Substituted Pyrimidines
The primary utility of 3-methylbenzenecarboximidamide is as a binucleophile ([N-C-N] fragment) in the synthesis of pyrimidines via condensation with 1,3-electrophiles (e.g.,
-keto esters, chalcones, or 1,3-diketones).
Mechanism of Action
Free-Basing: The HCl salt is neutralized in situ by a base (e.g., NaOEt, NaOH).
Nucleophilic Attack: The amidine nitrogen attacks the carbonyl carbon of the electrophile.
Cyclization: Intramolecular attack and elimination of water/alcohol yield the aromatic pyrimidine.
Experimental Protocol: Synthesis of 2-(3-Methylphenyl)-6-methylpyrimidin-4-ol
Targeting the pyrimidine core via condensation with ethyl acetoacetate.
Reagents:
3-Methylbenzenecarboximidamide HCl (1.0 eq)
Ethyl Acetoacetate (1.1 eq)
Sodium Ethoxide (2.5 eq) [Freshly prepared or 21% wt solution]
Ethanol (Anhydrous)
Step-by-Step Methodology:
Activation (Free-Basing):
Charge a round-bottom flask with anhydrous ethanol (10 mL/g of substrate).
Add Sodium Ethoxide (2.5 eq) under N₂ atmosphere.
Add 3-Methylbenzenecarboximidamide HCl (1.0 eq) in one portion.
Observation: The solution may become cloudy as NaCl precipitates. Stir for 15 minutes at room temperature to ensure complete liberation of the free amidine.
Condensation:
Add Ethyl Acetoacetate (1.1 eq) dropwise over 10 minutes to control the exotherm.
Heat the reaction mixture to reflux (78 °C) .
Maintain reflux for 6–8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
Workup & Isolation:
Cool the mixture to room temperature.
Evaporate the solvent under reduced pressure to roughly 20% of the original volume.
Dilute with ice-cold water (20 mL/g).
Critical Step: Acidify carefully with glacial acetic acid to pH ~6. The pyrimidinol product typically precipitates at this pH.
Filter the solid, wash with cold water, and dry in a vacuum oven at 50 °C.
Purification:
Recrystallize from Ethanol/Water (9:1) if purity is <95%.
Visual Workflow (Graphviz)
Caption: Workflow for the synthesis of pyrimidine derivatives using 3-methylbenzamidine HCl.
Application in Drug Discovery: Peptidomimetics
In medicinal chemistry, 3-methylbenzenecarboximidamide is used to probe the S1 pocket of serine proteases (e.g., Trypsin, Thrombin, Factor Xa).
Arginine Mimicry: The amidine group (pKa ~11.6) is protonated at physiological pH, mimicking the guanidinium group of Arginine.
SAR Probing: The "3-methyl" group serves as a lipophilic probe. Unlike the unsubstituted benzamidine, the methyl group can displace conserved water molecules or interact with hydrophobic residues (e.g., Valine, Isoleucine) in the enzyme pocket, potentially increasing selectivity.
Logical Pathway for Ligand Design:
Scaffold Selection: Benzamidine core.
Substitution Scan: Compare H- (unsubstituted) vs. 3-Me- (meta) vs. 4-Me- (para).
Outcome: If 3-Me improves potency, the pocket has width/hydrophobic tolerance in the meta vector.
Caption: Mechanistic logic for using 3-methylbenzamidine in Structure-Activity Relationship (SAR) studies.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete free-basing.
Ensure the HCl salt is stirred with base for >15 mins before adding the electrophile.
Sticky Precipitate
Polymerization of electrophile.
Add the electrophile slowly at lower temperatures (0 °C) before heating.
Starting Material Recovery
Hydrolysis of amidine to amide.
Ensure solvents are strictly anhydrous. Moisture converts amidines to amides at high pH.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736811, 3-Methylbenzenecarboximidamide hydrochloride. Retrieved from [Link]
Matrix Fine Chemicals. Product Specification: 3-Methylbenzene-1-carboximidamide hydrochloride (CAS 20680-59-5).[1] Retrieved from [Link]
MDPI (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (General protocol reference for amidine-chalcone condensation). Retrieved from [Link]
Application Note: 3-Methylbenzenecarboximidamide Hydrochloride in High-Throughput Screening (HTS)
Executive Summary & Scientific Rationale 3-methylbenzenecarboximidamide hydrochloride (also known as m-toluamidine hydrochloride or 3-methylbenzamidine) is a critical small-molecule probe used in Fragment-Based Drug Disc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
3-methylbenzenecarboximidamide hydrochloride (also known as m-toluamidine hydrochloride or 3-methylbenzamidine) is a critical small-molecule probe used in Fragment-Based Drug Discovery (FBDD) and high-throughput screening.
While unsubstituted benzamidine is the "gold standard" competitive inhibitor for trypsin-like serine proteases (binding to the S1 specificity pocket), the 3-methyl derivative serves a more nuanced purpose. It acts as a steric probe , allowing researchers to interrogate the plasticity and hydrophobic tolerance of the S1 pocket's meta-position. In HTS campaigns, it is utilized to:
Validate Assay Sensitivity: As a weak-to-moderate affinity binder (
typically in the low M range), it validates the dynamic range of an assay better than a nanomolar inhibitor, which might "peg" the assay floor too easily.
Fragment Screening: It serves as a seed fragment for growing inhibitors that exploit the hydrophobic environment often found adjacent to the catalytic triad.
Crystallographic Control: Used in soak experiments to map solvent displacement in the active site.
Chemical Properties & Liquid Handling for HTS
Successful HTS data depends on the quality of the input chemistry. Amidines are prone to hydrolysis if mishandled, and the hydrochloride salt form dictates specific solubility protocols.
Competitive (S1 Pocket); Amidine interacts with Asp189 (Trypsin numbering)
Solubility (DMSO)
>100 mM (Hygroscopic - see warnings below)
Solubility (Aqueous)
~50 mg/mL
Stock Solution Preparation (Critical Protocol)
Objective: Prepare a stable 100 mM Master Stock for automated dispensing.
Weighing: Weigh the hydrochloride salt in a humidity-controlled environment (<30% RH). Amidines can be hygroscopic.[1]
Solvent Choice: Use Anhydrous DMSO (99.9%).
Note: Avoid "wet" DMSO. Water content >0.5% in DMSO can accelerate hydrolysis of the amidine to an amide over long-term storage, rendering the probe inactive.
Dissolution: Vortex for 60 seconds. Sonicate for 5 minutes at room temperature to ensure complete solubilization of the salt lattice.
Storage:
Aliquot into amber glass vials or cyclic olefin copolymer (COC) plates.
Seal with heat-sealed foil or septum caps under an Argon or Nitrogen blanket.
Store at -20°C. Do not subject to >3 freeze-thaw cycles.
Application 1: Enzymatic HTS Assay Validation
This protocol describes using 3-methylbenzenecarboximidamide HCl as a Reference Inhibitor to determine the Z' factor of a Trypsin-like serine protease assay.
Assay Principle
The assay utilizes a fluorogenic substrate (e.g., Z-Phe-Arg-AMC). The protease cleaves the amide bond, releasing free AMC (7-amino-4-methylcoumarin), which fluoresces. The inhibitor prevents this cleavage.
Visual Workflow (DOT Diagram)
Caption: Workflow for HTS inhibition assay using acoustic dispensing technology.
Detailed Protocol
Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.01% Triton X-100.
Plate Preparation: Using an acoustic dispenser (e.g., Labcyte Echo), dispense 3-methylbenzenecarboximidamide HCl into a 384-well black microplate to achieve an 11-point dose-response curve (Top concentration: 1 mM; 1:3 dilution).
Enzyme Addition: Dispense 10
L of protease enzyme (e.g., 2 nM Trypsin final) into the wells.
Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT). This allows the inhibitor to reach equilibrium with the active site (
).
Substrate Addition: Dispense 10
L of Substrate (at concentration, typically 10-50 M).
Detection: Immediately read fluorescence (Ex: 360 nm / Em: 460 nm) in kinetic mode for 10 minutes.
Analysis: Calculate the slope (RFU/min) for the linear portion of the curve.
Data Interpretation
IC50 Calculation: Fit data to the 4-parameter logistic equation (Hill Slope).
Ki Calculation: Use the Cheng-Prusoff equation for competitive inhibition:
Expected Result: The 3-methyl analog typically shows slightly weaker affinity than benzamidine due to steric bulk, unless the specific protease isoform has a hydrophobic pocket at the S1 meta-position (e.g., certain coagulation factors).
Application 2: Fragment-Based Screening (FBS)
In FBDD, this molecule is used to map the "Steric Tolerance" of the S1 pocket.
Mechanistic Logic
The amidine anchors the molecule to Asp189 (in Trypsin). The phenyl ring sits in the S1 pocket. The methyl group at position 3 probes the width of the pocket.
If Binding is Retained: The pocket is wide/plastic.
If Binding is Lost (vs. Benzamidine): The pocket is sterically restricted.
Structural Interaction Diagram (DOT)
Caption: Mechanistic binding mode showing the critical salt bridge and hydrophobic probe interactions.
Troubleshooting & Self-Validation
To ensure "Trustworthiness" (Part 2 of requirements), use these checkpoints:
Issue
Symptom
Root Cause
Solution
Compound Precipitation
Loss of potency at high concentrations.
Hygroscopic DMSO or "Crash out" in aqueous buffer.
Verify stock clarity.[1][2] Ensure final DMSO concentration in assay is <5% (usually <1% is best).
Fluorescence Interference
High background or quenching.
Compound autofluorescence (rare for this molecule) or inner filter effect.
Run a "No Enzyme" control with compound + substrate to check for optical interference.
Shift in IC50
Potency varies between days.
Enzyme instability or pH drift.
Amidines are pH sensitive (pKa ~11). Ensure Buffer pH is strictly 7.4–8.0.
References
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[3][4]
Application Note: Kinetic Profiling of Cell-Surface Serine Protease Inhibition using 3-Methylbenzenecarboximidamide Hydrochloride
Introduction & Mechanism of Action 3-methylbenzenecarboximidamide hydrochloride (also known as 3-methylbenzamidine or m-toluamidine hydrochloride) is a potent, reversible competitive inhibitor of trypsin-like serine prot...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Mechanism of Action
3-methylbenzenecarboximidamide hydrochloride (also known as 3-methylbenzamidine or m-toluamidine hydrochloride) is a potent, reversible competitive inhibitor of trypsin-like serine proteases. Structurally, it is an analog of benzamidine where the amidine group mimics the side chain of arginine, allowing it to anchor into the S1 specificity pocket of serine proteases (such as Trypsin, Thrombin, and Urokinase-type Plasminogen Activator [uPA]).
In cell biology and drug discovery, this compound is utilized to:
Inhibit extracellular proteolysis: Preventing the cleavage of surface receptors or extracellular matrix (ECM) components during live-cell assays.
Profile protease activity: Serving as a reference inhibitor to validate assays measuring the secretion of proteases by cancer cells (e.g., PC3, MCF-7) or inflammatory cells.
Stabilize proteins: Preventing autolysis during protein extraction from cell lysates.
Mechanistic Insight
The positively charged amidine group forms a salt bridge with the catalytic aspartate residue (e.g., Asp189 in trypsin) at the bottom of the S1 pocket. The 3-methyl group provides additional hydrophobic bulk compared to unsubstituted benzamidine, potentially altering selectivity for specific protease isoforms by interacting with the S2 or S1' sub-sites.
DOT Diagram: Competitive Inhibition Mechanism
Figure 1: Mechanism of Action. The inhibitor competes with the fluorogenic substrate for the protease active site, reducing the rate of fluorescent product generation.
Experimental Design Strategy
To validate the activity of 3-methylbenzenecarboximidamide HCl, we will design a Live-Cell Fluorogenic Protease Assay . This assay measures the ability of the compound to inhibit surface-bound or secreted serine proteases in real-time.
Key Parameters
Parameter
Specification
Rationale
Cell Model
PC3 (Prostate) or HUVEC
High expression of uPA and Thrombin receptors.
Substrate
Z-Gly-Gly-Arg-AMC
Specific for trypsin-like activity. Cleavage releases fluorescent AMC.
Concentration Range
0.1 M – 1000 M
Covers the typical range for benzamidine derivatives (10–100 M).
Readout
Kinetic Fluorescence
Ex/Em: 380/460 nm. Kinetic reads reduce noise compared to endpoint.
Control
Leupeptin (Positive)
A standard, high-affinity serine/cysteine protease inhibitor for comparison.
Protocol: Kinetic Inhibition Assay
Materials Required
Test Compound: 3-methylbenzenecarboximidamide hydrochloride (Purity >98%).[1]
Assay Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES, pH 7.4. Note: Avoid phenol red as it quenches fluorescence.
Substrate: Z-G-G-R-AMC (dissolved in DMSO to 10 mM stock).
Cells: Adherent cells plated in black-walled, clear-bottom 96-well plates.
Stock Solution Preparation (Critical Step)
The hydrochloride salt renders the compound water-soluble, but stability is maximized in buffers.
Weighing: Weigh approximately 10 mg of 3-methylbenzenecarboximidamide HCl.
Solvent: Dissolve in distilled water or PBS to create a 100 mM Master Stock .
Solubility Note: Benzamidine derivatives are highly soluble in water (>50 mg/mL). DMSO is not strictly necessary for the inhibitor but is required for the peptide substrate.
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Assay Workflow
Step 1: Cell Seeding
Seed cells at 20,000 cells/well in complete media.
Gain: Set based on a free AMC standard curve or "Auto-scale" using a positive control well.
DOT Diagram: Experimental Workflow
Figure 2: Step-by-step assay protocol for profiling serine protease inhibition.
Data Analysis & Interpretation
Calculating Initial Velocity (
)
Do not use a single endpoint. Protease kinetics can be non-linear due to substrate depletion or product inhibition.
Plot Relative Fluorescence Units (RFU) vs. Time (min) for each well.
Select the linear portion of the curve (typically 5–30 minutes).
Calculate the slope (
) for each concentration. This is the Initial Velocity ().
Determining
Normalize the data:
Plot % Activity (Y-axis) vs. Log[Inhibitor Concentration] (X-axis).
Fit the data using a non-linear regression (4-parameter logistic equation) to determine the
.
Expected Results
Vehicle Control: Linear increase in fluorescence over time.
3-Methylbenzenecarboximidamide: Dose-dependent reduction in slope.
Range: Expect values between 10 M and 100 M depending on the specific protease expressed by the cells [1].
Troubleshooting & Optimization
Issue
Possible Cause
Solution
Low Signal
Serum interference
Ensure thorough washing with HBSS. Serum contains potent protease inhibitors.
High Background
Autofluorescence
Use phenol red-free media/buffer. Check compound autofluorescence (rare for benzamidines but possible).
No Inhibition
Wrong Substrate
Verify the cell line expresses trypsin-like proteases. If profiling chymotrypsin, use a Suc-LLVY-AMC substrate.
Cell Detachment
Protease overdose
If adding exogenous trypsin, reduce concentration. 3-MBA prevents detachment, so detachment in treated wells suggests lack of potency or incorrect dosing.
References
Citation Context: Provides
values for benzamidine derivatives against Trypsin (
M) and Thrombin (
M).
Citation Context: Confirms solubility data (PBS pH 7.2: ~3 mg/ml) and reversible inhibition mechanism.[1]
Citation Context: General methodology for fluorogenic serine protease assays in live cells.
PubChem. (2023). 3-Methylbenzenecarboximidamide.[3][4] CID 591591.[4] Retrieved from [Link]
Citation Context: Chemical structure verification and confirmation of amidine functionality.
Application Note: High-Purity Purification of 3-Methylbenzenecarboximidamide Hydrochloride
Abstract & Core Objective 3-Methylbenzenecarboximidamide hydrochloride is a pivotal intermediate in the synthesis of bioactive molecules and serves as a valuable building block for medicinal chemists.[1] Its utility in p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Objective
3-Methylbenzenecarboximidamide hydrochloride is a pivotal intermediate in the synthesis of bioactive molecules and serves as a valuable building block for medicinal chemists.[1] Its utility in pharmaceutical development and biochemical research necessitates a high degree of purity to ensure the reliability of experimental outcomes and the safety and efficacy of downstream products. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on robust, validated techniques for the purification of 3-methylbenzenecarboximidamide hydrochloride. We will delve into the mechanistic principles behind impurity formation and detail scalable protocols for recrystallization and advanced chromatographic methods to achieve superior purity.
Foundational Concepts: Compound Profile and Impurity Landscape
A successful purification strategy begins with a thorough understanding of the target molecule and the potential contaminants introduced during its synthesis.
Chemical Profile
3-Methylbenzenecarboximidamide is an amidine, a class of organic compounds that are strong bases.[2] As a hydrochloride salt, it is typically a crystalline, water-soluble solid, making it amenable to aqueous and polar solvent systems.[1] This polarity, however, also presents unique challenges for separation from similarly polar impurities.
Property
Value
Significance for Purification
Molecular Formula
C₈H₁₁ClN₂
Confirmed by Mass Spectrometry & Elemental Analysis.
Molecular Weight
170.64 g/mol
---
Class
Amidine Hydrochloride
Strong base, ionic salt. Influences choice of chromatographic and extraction techniques.
Solubility
Soluble in water, alcohols. Sparingly soluble in nonpolar organic solvents.
Key parameter for selecting recrystallization solvents.
Physical Form
Typically a white to off-white crystalline powder.[3]
Color indicates the presence of impurities; crystalline nature is ideal for recrystallization.
Synthesis Context and Common Impurities
The most prevalent route to amidine hydrochlorides is the Pinner reaction .[4][5][6] This acid-catalyzed process involves the reaction of a nitrile (3-methylbenzonitrile) with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride (HCl) to form an imidate salt (Pinner salt). This intermediate is then reacted with ammonia (ammonolysis) to yield the final amidine hydrochloride.[7]
This synthetic pathway can introduce several process-related impurities that must be removed.
Impurity Class
Specific Example(s)
Origin
Inorganic Salts
Ammonium Chloride (NH₄Cl)
A primary by-product of the ammonolysis step. A common and critical impurity to remove.[6]
Unreacted Materials
3-Methylbenzonitrile
Incomplete reaction during the initial Pinner salt formation.
Hydrolysis Products
3-Methylbenzamide, Ethyl 3-methylbenzoate
The Pinner salt intermediate is moisture-sensitive; exposure to water leads to hydrolysis, forming amides or esters.[4][8]
Residual Solvents
Ethanol, Diethyl Ether, etc.
Solvents used during the reaction, workup, or initial precipitation.
Purification Strategy Workflow
A multi-step approach is recommended to systematically remove the diverse range of potential impurities. The primary workhorse for bulk purification is recrystallization, followed by chromatography for achieving the highest levels of purity when required.
Caption: General purification workflow for 3-methylbenzenecarboximidamide HCl.
Protocol 1: Bulk Purification via Recrystallization
Objective: To efficiently remove the bulk of impurities, particularly inorganic salts like ammonium chloride and unreacted organic starting materials.
Principle: This technique leverages the differences in solubility between the target compound and its impurities in a specific solvent system. The ideal solvent will dissolve the product completely at an elevated temperature but exhibit poor solubility for the product upon cooling, while impurities either remain insoluble at high temperatures (like NH₄Cl) or stay dissolved upon cooling. A Chinese patent highlights a method for separating amidine hydrochlorides from ammonium chloride by taking advantage of the poor solubility of NH₄Cl in certain alcohols.[6]
Solvent Selection: Anhydrous ethanol is an excellent first choice. It readily dissolves the amidine hydrochloride when hot but has very low solubility for ammonium chloride. A mixed solvent system, such as ethanol/water (e.g., 95:5 v/v), can be used if the crude product has poor solubility in pure ethanol, but care must be taken to avoid hydrolysis.[2][9]
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. For every 1 gram of crude material, begin by adding 5-10 mL of anhydrous ethanol.
Heating: Gently heat the mixture to boiling using a heating mantle with constant stirring. Add more solvent in small portions until the desired product is fully dissolved. Avoid adding a large excess of solvent to ensure good recovery.
Hot Filtration (Critical for NH₄Cl Removal): If a significant amount of solid (primarily NH₄Cl) remains undissolved in the hot solution, perform a hot filtration using a pre-heated Büchner or gravity funnel. This step is crucial for separating insoluble inorganic salts.
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal precipitation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystal cake with a small volume of ice-cold anhydrous ethanol to rinse away any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Troubleshooting
Problem
Potential Cause
Solution
Oiling Out
The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.
Add a small amount of a co-solvent in which the compound is less soluble. Ensure slow cooling. Use a seed crystal.
Poor Recovery
Too much solvent was used; the compound has significant solubility even at low temperatures.
Concentrate the filtrate by evaporating some solvent and re-cool. Try a different solvent system.
Persistent Color
Highly colored impurities are present.
Perform a charcoal treatment. Add a small amount of activated carbon to the hot solution before filtration.[10]
Protocol 2: High-Purity Polishing via HILIC
Objective: To achieve exceptional purity (>99.5%) by separating structurally similar impurities not removed by recrystallization.
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for retaining and separating very polar compounds that are poorly retained in traditional reversed-phase chromatography.[11] It utilizes a polar stationary phase (e.g., bare silica, or amine- or diol-bonded silica) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer. Polar analytes like 3-methylbenzenecarboximidamide hydrochloride are retained through partitioning into a water-enriched layer adsorbed onto the stationary phase surface.[12][13]
Caption: Principle of HILIC separation for polar compounds.
Ammonium formate or Ammonium acetate (for buffer preparation)
Formic acid or Acetic acid (for pH adjustment)
Rotary evaporator
Step-by-Step Methodology
Column & Mobile Phase Preparation:
Install the HILIC column and equilibrate it extensively with the initial mobile phase conditions (e.g., 95% Acetonitrile / 5% Aqueous Buffer).
Prepare Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to ~3.5 with formic acid.
Prepare Mobile Phase B: Acetonitrile.
Sample Preparation: Dissolve the recrystallized product in a small amount of the initial mobile phase or a compatible solvent mixture (e.g., 50:50 Acetonitrile:Water) to a concentration suitable for preparative loading. Filter the sample solution through a 0.45 µm filter.
Chromatographic Conditions:
Flow Rate: Dependent on column diameter (e.g., 20-50 mL/min for a 20 mm ID column).
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
Gradient Elution:
0-5 min: 95% B (Isocratic)
5-25 min: Gradient from 95% B to 70% B
25-30 min: 70% B (Isocratic)
30-35 min: Return to 95% B and re-equilibrate.
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to ensure purity before pooling.
Isolation: Combine the pure fractions and remove the solvents using a rotary evaporator. The resulting product may be an acetate or formate salt. To recover the hydrochloride salt, dissolve the residue in a minimal amount of an appropriate solvent (e.g., isopropanol), add a stoichiometric amount of HCl in a suitable solvent (e.g., HCl in ether or dioxane), and collect the precipitated hydrochloride salt.
Drying: Dry the final product under vacuum.
Purity Verification and Final Characterization
Final confirmation of purity and identity is non-negotiable and should be performed using orthogonal analytical techniques.
Technique
Purpose
Typical Parameters/Expected Outcome
HPLC/UPLC
Primary Purity Assay: Quantifies the main component and any impurities.[14][15]
Method: HILIC or Ion-Pair Reversed-Phase. Purity should be >99.5% by peak area.
¹H and ¹³C NMR
Structural Confirmation: Confirms the chemical structure and identifies organic impurities.
The spectra should match the expected structure of 3-methylbenzenecarboximidamide with no significant impurity peaks.
LC-MS
Identity Confirmation: Confirms the molecular weight of the main peak.[16][17]
The mass spectrum should show the correct molecular ion for the free base (m/z [M+H]⁺).
Elemental Analysis
Compositional Verification: Confirms the C, H, N, and Cl content against theoretical values.
Results should be within ±0.4% of the calculated values for C₈H₁₁ClN₂.
Melting Point
Purity Indication: A sharp melting point range indicates high purity.
Compare the observed melting point to literature values for pure material.[3]
Conclusion
The purification of 3-methylbenzenecarboximidamide hydrochloride is a critical step in its utilization for pharmaceutical and research applications. A systematic approach, beginning with a well-executed recrystallization to remove bulk inorganic and organic impurities, followed by a high-resolution HILIC method for final polishing, can consistently yield material of very high purity. Each step must be validated by appropriate analytical techniques to ensure the final product meets the stringent quality requirements of the scientific and drug development communities.
References
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
Taylor & Francis Online. (2021, April 11). Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. Available at: [Link]
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available at: [Link]
Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Available at: [Link]
Ostrowska, K., & Kolasa, A. N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Science of Synthesis.
ResearchGate. The Chemistry of the Amidines. Available at: [Link]
Google Patents. (C). Purifying method of high-purity amidine hydrochloride. CN100528836C.
CASNU.COM. 20680-59-5 3-Methylbenzenecarboximidamide hydrochloride. Available at: [Link]
Organic Chemistry Portal. Pinner Reaction. Available at: [Link]
PubChem. N'-Hydroxy-3-methylbenzenecarboximidamide. Available at: [Link]
ThaiScience. (2015, August 4). Cocrystallization of Artemisinin and Amodiaquine Hydrochloride. Available at: [Link]
Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing. Available at: [Link]
Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]
Emery Pharma. Impurity Analysis and Profiling Services. Available at: [Link]
CORE. (2014, May 30). Analytical Methods. Available at: [Link]
Organic Syntheses Procedure. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Available at: [Link]
Google Patents. (A). Preparation method for p-aminobenzamidine hydrochloride. CN105330568A.
Google Patents. (B2). Process for the preparation of 4-(benzimidazolymethylamino) benzamidines. US7202368B2.
Google Patents. (A). A kind of synthetic method of Amidinobenzene hydrochloride. CN107353230A.
Application Note: Crystallographic Utilization of 3-Methylbenzenecarboximidamide Hydrochloride
Abstract & Introduction 3-methylbenzenecarboximidamide hydrochloride (also known as 3-methylbenzamidine or m-toluamidine) is a critical small-molecule probe used in X-ray crystallography to map the active site specificit...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
3-methylbenzenecarboximidamide hydrochloride (also known as 3-methylbenzamidine or m-toluamidine) is a critical small-molecule probe used in X-ray crystallography to map the active site specificity of trypsin-like serine proteases. While the parent compound, benzamidine, is the gold-standard competitive inhibitor for stabilizing these enzymes, the 3-methyl derivative offers a unique advantage: it probes the steric and hydrophobic tolerance of the S1 binding pocket's hydrophobic rim (specifically residues near positions 190–215 in chymotrypsin numbering).
This guide details the protocols for using 3-methylbenzamidine to:
Stabilize flexible protease loops (e.g., autolysis loops) to promote lattice formation.
Map hydrophobic sub-sites within the S1 pocket for structure-based drug design (SBDD).
Validate ligand density interpretation in fragment-based screening campaigns.
Solubility: Highly soluble in water (>50 mM) and DMSO.
Binding Affinity (
): Typically low micromolar range () for bovine trypsin, comparable to benzamidine ().
Structural Mechanism
The compound binds in the S1 specificity pocket of serine proteases. The binding mode is driven by two distinct interactions:
Electrostatic Anchor: The positively charged amidine group forms a bidentate salt bridge with the carboxylate of Asp189 (trypsin numbering) at the bottom of the pocket.
Hydrophobic Probe: The phenyl ring stacks against the hydrophobic walls formed by residues 190–195 and 213–216. The 3-methyl group specifically probes the available space at the meta position, often interacting with Gln192 or Trp215 , depending on the specific protease isoform (e.g., Thrombin vs. Trypsin).
Experimental Protocols
Stock Solution Preparation
Objective: Create a stable, high-concentration stock for soaking or co-crystallization.
Reagent
Concentration
Solvent
Storage
Stability
3-Methylbenzamidine HCl
1.0 M
Ultrapure Water ()
-20°C
> 6 Months
3-Methylbenzamidine HCl
100 mM
100% DMSO
-20°C
> 1 Year
Protocol:
Weigh 170.6 mg of 3-methylbenzamidine HCl.
Dissolve in 1.0 mL of
(or DMSO for hydrophobic soaking experiments).
Filter sterilize using a 0.22
centrifugal filter.
Aliquot into 50
PCR tubes to avoid repeated freeze-thaw cycles.
Method A: Co-Crystallization (Recommended)
Best for: High-resolution structures where conformational changes in the protein are expected.
Protein Prep: Concentrate the serine protease (e.g., Trypsin, Thrombin, uPA) to 10–20 mg/mL in a buffer roughly pH 7.0–8.0 (e.g., 10 mM Tris, 10 mM
).
Inhibitor Addition: Add the 1.0 M aqueous stock of 3-methylbenzamidine to the protein solution to achieve a final concentration of 2–5 mM .
Note: This represents a roughly 1:10 to 1:20 molar excess, ensuring >99% occupancy given the micromolar
.
Incubation: Incubate on ice for 30 minutes. This stabilizes the enzyme and prevents autolysis.
Screening: Set up vapor diffusion drops (hanging or sitting drop).
Typical Condition: 30% PEG 4000, 0.2 M Ammonium Acetate, 0.1 M Sodium Citrate pH 5.6.
Optimization: If nucleation is too rapid (due to protein stabilization), reduce precipitant concentration by 5–10%.
Method B: Soaking (Fragment Screening)
Best for: High-throughput screening of pre-grown apo crystals.
Harvest Solution: Prepare a synthetic mother liquor containing the precipitant + 20-25% glycerol (or ethylene glycol) for cryoprotection.
Ligand Supplementation: Add 3-methylbenzamidine to the harvest solution at 20–50 mM .
Critical: High concentration drives the equilibrium in the crystal lattice, overcoming diffusion barriers.
Soak: Transfer apo crystals into the ligand-rich harvest solution.
Time: 10 minutes to 1 hour. Long soaks (>2 hours) may crack crystals if the unit cell dimensions change significantly upon binding.
Flash Cool: Loop the crystal and plunge immediately into liquid nitrogen.
Data Processing & Interpretation
Refinement Strategy
When solving the structure (typically by Molecular Replacement using a benzamidine-bound model like PDB: 3PTB ), follow these steps:
Initial Maps: Run rigid-body refinement of the protein only.
Difference Density: Inspect the
map (green mesh) at 3.0 in the S1 pocket.
Ligand Fitting:
Place the benzamidine core first.
Look for the specific "bulge" of density at the meta position corresponding to the methyl group.
Validation: If the methyl group density is absent or weak, check the B-factors. High ligand B-factors (> protein average) indicate low occupancy or hydrolysis.
Restraints: Generate CIF topology files (e.g., using Phenix.eLBOW or Grade) specifically for the 3-methyl derivative to ensure correct bond lengths for the
bond (~1.50 Å).
Diagnostic Workflow
The following diagram illustrates the decision matrix for optimizing the crystal system.
Caption: Decision tree for optimizing 3-methylbenzamidine occupancy in protease crystals.
Structural Interaction Map
Understanding the binding environment is crucial for interpreting the electron density. The diagram below depicts the canonical interaction network in Trypsin (PDB: 3PTB context).
Caption: Interaction map of 3-methylbenzamidine within the S1 pocket. The methyl group probes the space near Gly219/Trp215.
References
Marquart, M., et al. (1983). "The three-dimensional structure of the complex between bovine beta-trypsin and benzamidine." Acta Crystallographica Section B, 39(4), 480-490.
Katz, B. A., et al. (2001). "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology, 8(11), 1107-1121.
Bode, W., & Huber, R. (1992). "Natural protein proteinase inhibitors and their interaction with proteinases." European Journal of Biochemistry, 204(2), 433-451.
RCSB PDB. "Ligand Summary Page: BEN (Benzamidine)." Protein Data Bank.
Application
Application Note: 3-Methylbenzenecarboximidamide Hydrochloride in Heterocyclic Synthesis and Medicinal Chemistry
Executive Summary 3-Methylbenzenecarboximidamide hydrochloride (also known as m-toluamidine hydrochloride) is a critical C-N synthon used primarily for the construction of nitrogen-containing heterocycles. Its value lies...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Methylbenzenecarboximidamide hydrochloride (also known as m-toluamidine hydrochloride) is a critical C-N synthon used primarily for the construction of nitrogen-containing heterocycles. Its value lies in the amidine moiety (
), which serves as a 1,3-binucleophile in condensation reactions.
Unlike the unsubstituted benzamidine, the 3-methyl substituent introduces a specific lipophilic bulk and weak electron-donating effect (
), making it an ideal probe for exploring Structure-Activity Relationships (SAR) in serine protease inhibitors (e.g., Trypsin, Factor Xa) and kinase inhibitors. This guide details the handling, neutralization, and synthetic protocols for transforming this precursor into pyrimidines and imidazoles.
Chemical Profile & Strategic Utility
Property
Data
IUPAC Name
3-Methylbenzenecarboximidamide hydrochloride
CAS Number
20680-59-5
Molecular Formula
Molecular Weight
170.64 g/mol
Appearance
Off-white to white crystalline solid
Solubility
Soluble in water, methanol, DMSO; sparingly soluble in non-polar organics.[1]
pKa (Amidine)
~11.6 (Requires strong base for neutralization)
Strategic Advantages in Synthesis
Electronic Modulation: The methyl group at the meta position prevents the steric hindrance associated with ortho substitution while providing a lipophilic anchor that unsubstituted benzamidines lack.
Stability: Supplied as the hydrochloride salt, it is shelf-stable and non-hygroscopic compared to the free base, which is prone to hydrolysis and carbonate formation.
Bioisosterism: The amidine group mimics the guanidine moiety of arginine, making this compound a standard "warhead" for targeting the S1 pocket of serine proteases.
Application I: Synthesis of Pyrimidines
The most robust application of 3-methylbenzamidine is the synthesis of 2-substituted pyrimidines via condensation with 1,3-dicarbonyl compounds (or their equivalents like chalcones/enaminones).
Mechanism of Action
The reaction proceeds via a Pinner-type condensation . The free amidine base (generated in situ) undergoes nucleophilic attack on the carbonyl carbon of the
-keto ester. This is followed by cyclization and dehydration to aromatize the ring.
Caption: Pathway for the condensation of 3-methylbenzamidine with ethyl acetoacetate to form a pyrimidine scaffold.
Protocol A: Synthesis of 6-methyl-2-(3-methylphenyl)pyrimidin-4-ol
Target Audience: Medicinal Chemists scaling up scaffold synthesis.
Reagents:
3-Methylbenzenecarboximidamide HCl (1.0 eq)
Ethyl Acetoacetate (1.1 eq)
Sodium Ethoxide (2.5 eq) [Freshly prepared or 21% wt in EtOH]
Ethanol (Anhydrous)
Step-by-Step Methodology:
Neutralization: In a dry round-bottom flask under
, dissolve Sodium Ethoxide (2.5 eq) in anhydrous ethanol. Add 3-Methylbenzenecarboximidamide HCl (1.0 eq) in one portion.
Note: The solution will become turbid as NaCl precipitates. Stir for 15 minutes at room temperature to ensure complete liberation of the free amidine.
Addition: Add Ethyl Acetoacetate (1.1 eq) dropwise over 10 minutes.
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor by TLC (5% MeOH in DCM).
Workup:
Cool reaction to room temperature.
Evaporate ethanol under reduced pressure.
Dissolve the residue in minimal water (
precursor).
Critical Step: Acidify carefully with glacial acetic acid to pH ~5–6. The pyrimidinol product will precipitate.
Purification: Filter the solid, wash with cold water, and recrystallize from EtOH/Water.
Expected Yield: 75–85%
Validation:
NMR should show a singlet for the pyrimidine C5-H ( ppm) and the characteristic meta-tolyl pattern.
Application II: Synthesis of Imidazoles
Amidines react with
-haloketones to form imidazoles. This is a primary route for synthesizing 2,4-disubstituted imidazoles, a scaffold found in various kinase inhibitors (e.g., p38 MAP kinase inhibitors).
Caption: Cyclization pathway to form 2,4-disubstituted imidazoles.
Protocol B: Synthesis of 2-(3-methylphenyl)-4-phenylimidazole
Reagents:
3-Methylbenzenecarboximidamide HCl (1.0 eq)
2-Bromoacetophenone (1.0 eq)
Sodium Bicarbonate (4.0 eq)
Solvent: THF:Water (4:1 ratio)
Methodology:
Preparation: Mix the amidine salt and 2-bromoacetophenone in THF/Water.
Base Addition: Add
in portions. The biphasic system helps moderate the reaction rate and scavenge HBr.
Reaction: Reflux at
for 4 hours.
Workup: Evaporate THF. Extract the aqueous residue with Ethyl Acetate (
).
Purification: The crude product often requires flash column chromatography (Hexane:EtOAc gradient) to remove self-condensed acetophenone byproducts.
The 3-methylbenzamidine moiety is a classic "P1" ligand. In trypsin-like serine proteases (Factor Xa, Thrombin), the S1 pocket is a deep, hydrophobic cleft with an aspartic acid residue (Asp189 in Trypsin) at the bottom.
Binding Mode: The amidine forms a salt bridge with Asp189.
Role of 3-Methyl: The meta-methyl group probes the hydrophobic walls of the S1 pocket. In Factor Xa inhibitors, replacing the unsubstituted benzamidine with the 3-methyl analog often improves selectivity against Thrombin by exploiting subtle steric differences in the S1 pocket entrance.
High Value: Fills the S1 hydrophobic sub-site; improves selectivity.
Thrombin
Primary anchor (Asp189)
Steric clash in some isoforms; used to tune out potency.
References
General Amidine Synthesis: Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. Link
Pyrimidine Synthesis: Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254-14255. Link
Factor Xa Inhibitors: Quan, M. L., et al. (1999). Design and Synthesis of Nonbenzamidine Factor Xa Inhibitors. Journal of Medicinal Chemistry, 42(15), 2752–2759. Link
Serine Protease SAR: Markwardt, F., et al. (1968). Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Benzamidine Derivatives.[2] European Journal of Biochemistry, 6(4), 502–506. Link
Imidazoline Synthesis: Anastassiadou, M., et al. (2000).[3] New One-Step Synthesis of 2-Aryl-1H-Imidazoles. Synthesis, 2000(13), 1814-1816. Link
standard operating procedure for 3-methylbenzenecarboximidamide hydrochloride experiments
Standard Operating Procedures for Synthesis, Handling, and Biological Characterization Introduction & Scope 3-Methylbenzenecarboximidamide hydrochloride (CAS: 20680-59-5), also known as m-toluamidine hydrochloride, is a...
Author: BenchChem Technical Support Team. Date: February 2026
Standard Operating Procedures for Synthesis, Handling, and Biological Characterization
Introduction & Scope
3-Methylbenzenecarboximidamide hydrochloride (CAS: 20680-59-5), also known as m-toluamidine hydrochloride, is a structural analog of benzamidine. It serves as a pivotal reversible competitive inhibitor for trypsin-like serine proteases (e.g., thrombin, factor Xa, trypsin). By introducing a methyl group at the meta position, this molecule alters the hydrophobic interaction profile within the S1 specificity pocket of proteases compared to unsubstituted benzamidine.
This guide provides a comprehensive technical workflow for:
Chemical Synthesis via the Pinner reaction.
Stock Preparation protecting against hydrolysis.
Functional Validation via kinetic enzyme inhibition assays.
Hygroscopicity: The hydrochloride salt is hygroscopic. Moisture absorption alters the effective molecular weight, leading to errors in
determination.
Stability: Amidines are susceptible to hydrolysis to form amides (3-methylbenzamide) under basic conditions (
) or elevated temperatures.
Storage: Store solid at +4°C under desiccant. Store solubilized stocks (100 mM) at -20°C.
Protocol A: Chemical Synthesis (Pinner Reaction)
Objective: Synthesize high-purity 3-methylbenzenecarboximidamide HCl from 3-methylbenzonitrile.
Rationale: Direct addition of ammonia to nitriles is often sluggish. The Pinner reaction activates the nitrile via protonation, forming a reactive imidate intermediate which is then readily converted to the amidine.[1][2]
Reagents
3-Methylbenzonitrile (Starting material)
Anhydrous Ethanol (Nucleophile)
HCl gas (dried) or Acetyl Chloride/Ethanol mixture (in situ HCl generation)
Cool the solution to 0°C in an ice-salt bath. Critical: Low temperature prevents side reactions.[1][2]
Bubble dry HCl gas through the solution until saturation (approx. 30 mins). Alternatively, add Acetyl Chloride dropwise to the ethanol solution to generate anhydrous HCl in situ.
Seal the vessel and store at 4°C for 24–48 hours.
Observation: The imidate ester hydrochloride usually precipitates as a white solid.[3] If not, induce precipitation by adding anhydrous diethyl ether.
Filter the solid rapidly under inert gas (Ar/N2) to avoid moisture. Note: Imidates hydrolyze to esters if exposed to water.
Amidine Conversion:
Resuspend the Pinner salt (imidate) in anhydrous ethanol.
Treat with excess anhydrous ammonia (7N in methanol) at 0°C.
Stir at room temperature for 12 hours.
Evaporate solvent under reduced pressure.
Purification:
Recrystallize the crude solid from Ethanol/Ether.
Validation: Check melting point (Lit: ~169-173°C) and
H-NMR (DO) to confirm loss of ethyl group signals (from imidate) and presence of aromatic protons.
Visualization: Synthesis Pathway
Figure 1: Pinner synthesis pathway.[4] Note the critical moisture sensitivity of the Imidate intermediate.
Protocol B: Serine Protease Inhibition Assay
Objective: Determine the inhibition constant (
) of 3-methylbenzenecarboximidamide HCl against Trypsin.
Rationale:
Buffer Choice: Tris-HCl pH 8.0 is used to match the catalytic optimum of trypsin.
Calcium:
is included to stabilize the trypsin structure and prevent autolysis.
Pre-incubation: Essential to allow the inhibitor to reach equilibrium binding with the enzyme before the substrate initiates the reaction.
Reagents
Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).
Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide). Chromogenic substrate cleaving at 405 nm.
Inhibitor: 3-Methylbenzenecarboximidamide HCl (Stock 100 mM in water).
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl
, pH 8.0.
Experimental Workflow
Preparation:
Prepare 1 mM BAPNA substrate solution in water (requires sonication or minimal DMSO).
Prepare serial dilutions of Inhibitor (0, 10, 20, 50, 100, 200
M) in Assay Buffer.
Prepare Trypsin solution (50 nM final concentration).
Reaction Assembly (96-well plate):
Blank: 150
L Buffer.
Control: 100
L Buffer + 50 L Enzyme.
Test: 50
L Inhibitor (various conc.) + 50 L Buffer + 50 L Enzyme.
Equilibration:
Incubate plate at 25°C for 10 minutes .
Why? This establishes the
equilibrium.
Initiation & Measurement:
Add 50
L BAPNA substrate to all wells simultaneously.
Immediately read Absorbance at 405 nm (
) in kinetic mode (every 30s for 10 mins).
Data Analysis
Calculate the initial velocity (
) for each inhibitor concentration. Use the Cheng-Prusoff equation for competitive inhibition:
Cause: The inhibitor stock may have hydrolyzed to 3-methylbenzamide, which is inactive.
Solution: Verify stock purity via HPLC or check if the solution smells of ammonia (sign of hydrolysis). Always prepare fresh stocks or store at -20°C.
Issue: Precipitation in Assay.
Cause: High concentration of inhibitor in the presence of high salt/phosphate.
Solution: While 3-methylbenzamidine is soluble, ensure the buffer does not contain SDS or high concentrations of chaotropic agents that might alter solubility or enzyme stability.
Structural Insight: The methyl group at the 3-position (meta) sits in the hydrophobic rim of the S1 pocket. Depending on the specific serine protease isoform (e.g., Thrombin vs. Trypsin), this methyl group can either enhance selectivity (via van der Waals contact) or cause steric clash compared to the parent benzamidine.
References
Chemical Identity & Properties
Sigma-Aldrich. Benzamidine hydrochloride Product Sheet. (Used as baseline for benzamidine class properties). Link
Chem-Impex. 3-Methylbenzenecarboximidamide hydrochloride Properties. Link
Synthesis (Pinner Reaction)
Pinner, A., & Klein, F. (1877).[4] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry).[6]
Organic Chemistry Portal.[1][7] Pinner Reaction Mechanism and Protocols. Link
Biological Assay
Worthington Biochemical. Trypsin Assay Protocol using BAPNA. Link
MedChemExpress. Benzamidine Hydrochloride Biological Activity. Link
common issues in 3-methylbenzenecarboximidamide hydrochloride experiments
Welcome to the technical support resource for 3-methylbenzenecarboximidamide hydrochloride (also known as m-toluamidine hydrochloride). This guide is designed for researchers, medicinal chemists, and drug development pro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for 3-methylbenzenecarboximidamide hydrochloride (also known as m-toluamidine hydrochloride). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and solutions to common experimental challenges. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can diagnose and resolve issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and properties of 3-methylbenzenecarboximidamide hydrochloride.
Q1: What is the proper way to store this compound?
A1: 3-Methylbenzenecarboximidamide hydrochloride should be stored at 0-8°C under a dry, inert atmosphere (e.g., argon or nitrogen).[1] The compound is an off-white solid and can be hygroscopic. The primary degradation pathway is hydrolysis to 3-methylbenzamide, which is accelerated by moisture.[2][3] Therefore, storage in a desiccator is crucial to maintain its integrity.
Q2: What are the best solvents for dissolving 3-methylbenzenecarboximidamide hydrochloride?
A2: As a hydrochloride salt, it is generally soluble in polar protic solvents like water and lower alcohols (methanol, ethanol).[1] Its solubility in water makes it useful for various biochemical assays.[1] For organic reactions, it may be soluble in polar aprotic solvents like DMSO or DMF, but solubility should always be tested on a small scale. For analytical purposes like NMR, use anhydrous deuterated solvents (e.g., DMSO-d₆, D₂O, or MeOD) to prevent hydrolysis and ensure data accuracy.[4]
Q3: What should I expect to see in the ¹H NMR and IR spectra for a pure sample?
The amidinium protons are acidic and can exchange with trace water in the solvent, leading to significant broadening. Their chemical shift can also be concentration-dependent. Using anhydrous DMSO-d₆ is recommended for clear observation.
FT-IR (ATR)
~3300-3100 cm⁻¹ (broad): N-H stretching of the amidinium group~1660-1680 cm⁻¹ (strong): C=N stretching of the amidinium cation~1600, 1480 cm⁻¹: Aromatic C=C stretching
The broadness of the N-H stretch is characteristic of the hydrogen-bonded salt. The C=N stretch is a key diagnostic peak for the amidinium functional group.[5]
Q4: Is this compound stable in aqueous buffers?
A4: The stability is highly pH-dependent. In acidic aqueous solutions (pH < 4), the protonated amidinium form is favored and relatively stable against hydrolysis for short periods. However, in neutral or basic conditions (pH ≥ 7), the deprotonated free base form is more prevalent. This free base is significantly more susceptible to nucleophilic attack by water, leading to rapid hydrolysis to 3-methylbenzamide.[2][6] For experiments in aqueous media, it is critical to use freshly prepared solutions and consider the pH of the buffer system.
Part 2: Synthesis & Purification Troubleshooting Guide
This section provides solutions to specific problems encountered during the synthesis and purification of 3-methylbenzenecarboximidamide hydrochloride.
Issue 1: Low or No Yield During Pinner Reaction Synthesis
Problem: "I'm attempting to synthesize the compound from 3-methylbenzonitrile and ethanol using the Pinner reaction, but my yield is consistently low, or I recover only starting material."
Causality Analysis: The Pinner reaction is a two-stage process: (1) formation of an ethyl 3-methylbenzenecarboximidate hydrochloride salt (a "Pinner salt") from the nitrile and alcohol under anhydrous HCl, followed by (2) ammonolysis to form the final amidine hydrochloride.[7][8] The reaction is highly sensitive to moisture and temperature.[9]
Troubleshooting Protocol:
Verify Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. All solvents (e.g., diethyl ether, dioxane) and the alcohol (ethanol) must be anhydrous grade. Moisture will hydrolyze the reactive nitrilium ion intermediate and the Pinner salt, leading to the formation of 3-methylbenzoate esters or 3-methylbenzamide as byproducts.[8][10]
Control HCl Gas Introduction: Use dry HCl gas. Bubbling it through concentrated sulfuric acid before introducing it into the reaction mixture is a standard practice. The reaction should be performed at a low temperature (0°C or below) as the Pinner salt intermediate is thermodynamically unstable and can decompose at higher temperatures.[7][9]
Ensure Complete Pinner Salt Formation: The Pinner salt should precipitate from the reaction mixture as a white solid. Allow the reaction to proceed at low temperature until precipitation is complete. The salt is often isolated by filtration under an inert atmosphere before proceeding to the next step.
Optimize Ammonolysis: For the second step, the isolated Pinner salt is typically added to a solution of anhydrous ammonia in an alcohol (e.g., a saturated solution of ammonia in ethanol). This step should also be carried out at low temperatures to control the exothermicity of the reaction.
Workflow: Pinner Reaction Synthesis and Key Failure Points
The following diagram illustrates the Pinner reaction pathway and highlights critical points where errors commonly occur.
Caption: Pinner synthesis workflow and common failure points.
Issue 2: Product Contaminated with Ammonium Chloride (NH₄Cl)
Problem: "My final product shows broad signals in the baseline of the ¹H NMR, and the elemental analysis suggests a higher-than-expected nitrogen and chlorine content. I suspect ammonium chloride contamination."
Causality Analysis: Ammonium chloride is a direct byproduct of the ammonolysis step. Due to its similar physical properties (white, crystalline solid, polar), it can easily co-precipitate with the desired product, making its removal by simple recrystallization challenging.[11]
Troubleshooting Protocol:
Recrystallization Solvent Selection: Standard recrystallization can be attempted. The key is to find a solvent system where the solubility of your product and NH₄Cl differ significantly with temperature. A mixture of ethanol and diethyl ether is a common choice for amine hydrochlorides. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add ether as an anti-solvent until turbidity is observed, then allow it to cool slowly.[12][13]
Specialized Chemical Purification: A patented method describes the removal of NH₄Cl by reacting it with an alkoxide like sodium ethoxide in an alcohol solution.[11] This converts NH₄Cl to NH₃ (gas) and NaCl (precipitate), which can be filtered off. This is an advanced technique and should be performed with caution.
Procedure Outline: Dissolve the crude product in anhydrous ethanol. Add a stoichiometric amount of sodium ethoxide relative to the contaminating NH₄Cl. Stir the reaction, then filter to remove the precipitated NaCl. The desired product remains in the filtrate and can be recovered by evaporating the solvent.[11]
Washing: If the product is sparingly soluble in a cold solvent in which NH₄Cl is more soluble (like very cold, anhydrous ethanol), a slurry wash can be effective.
Part 3: Analysis & Stability Troubleshooting Guide
Issue 3: Appearance of 3-Methylbenzamide Impurity in Analytical Samples
Problem: "My freshly purified sample looked clean by NMR, but after a few days or upon preparing a solution for an assay, I see new peaks corresponding to 3-methylbenzamide."
Causality Analysis: This is a classic sign of product degradation via hydrolysis. The amidinium cation is electrophilic and can be attacked by water, especially under neutral or basic conditions, to form a tetrahedral intermediate that collapses to the more thermodynamically stable amide.[2][14]
Troubleshooting Protocol:
Confirm Hydrolysis: Obtain a reference ¹H NMR spectrum of 3-methylbenzamide to confirm the identity of the impurity peaks. The aromatic signals will be similar, but the amide NH₂ protons will appear as a broad singlet around 7.5-8.0 ppm, distinct from the downfield amidinium protons.
Use Anhydrous Solvents: For all analytical work (NMR, HPLC), you must use fresh, anhydrous grade solvents.[4] Forgetting this simple step is the most common cause of this issue.
Control pH in Aqueous Assays: If using the compound in an aqueous buffer for biological assays, ensure the buffer is acidic (pH 4-5) to maintain the protonated state of the amidine and slow the rate of hydrolysis. Prepare solutions immediately before use. Do not store stock solutions in neutral or basic buffers.
Re-evaluate Storage Conditions: The appearance of this impurity over time indicates inadequate storage. Ensure the container is tightly sealed and stored in a functioning desiccator at the recommended temperature (0-8°C).[1][15]
Degradation Pathway: Hydrolysis of Amidinium Cation
This diagram illustrates the mechanism of acid-catalyzed hydrolysis, the primary stability concern.
Caption: Mechanism of hydrolysis for the amidinium cation.
By understanding these common issues and their underlying chemical causes, you can effectively troubleshoot your experiments, ensuring the quality and integrity of your work with 3-methylbenzenecarboximidamide hydrochloride.
References
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
Schliemann, F., & Westermann, B. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1586–1591. Available at: [Link]
Chemistry Steps. (2020, February 26). Hydrolysis of Amides. Retrieved from [Link]
Dietrich, C., et al. (n.d.). General experimental techniques 2 Synthesis and characterization 3 Crystallographic details 5 IR spectra 7. Supporting Information. Available at: [Link]
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
NRO Chemistry. (2021, June 12). Pinner Reaction [Video]. YouTube. Retrieved from [Link]
Wagner, S., et al. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Pharmaceutical and Biomedical Analysis, 53(3), 455-461. Available at: [Link]
OpenStax. (2023, September 20). 21.7 Chemistry of Amides. Retrieved from [Link]
Clark, J. (n.d.). The hydrolysis of amides. Chemguide. Retrieved from [Link]
Soderberg, T. (n.d.). 7.6 Hydrolysis of Amides. LibreTexts. Retrieved from [Link]
CN100528836C. (n.d.). Purifying method of high-purity amidine hydrochloride. Google Patents.
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides. Retrieved from [Link]
ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from [Link]
Technical Support Center: Stabilizing 3-Methylbenzenecarboximidamide Hydrochloride
Part 1: Executive Summary & Critical Alerts The Bottom Line: 3-Methylbenzenecarboximidamide hydrochloride (also known as m-toluanidine HCl or 3-methylbenzamidine HCl) is a potent serine protease inhibitor. Its primary fa...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Critical Alerts
The Bottom Line:
3-Methylbenzenecarboximidamide hydrochloride (also known as m-toluanidine HCl or 3-methylbenzamidine HCl) is a potent serine protease inhibitor. Its primary failure mode in solution is base-catalyzed hydrolysis , converting the active amidine group into an inactive amide.
Immediate Action Required for Stability:
pH is King: Maintain aqueous solutions at pH < 6.0 . The rate of degradation increases exponentially as pH rises above 7.0.
Cold Chain: Store stock solutions at -20°C or lower. At room temperature (pH > 9), half-life can drop to days.
Solvent Choice: For long-term storage (>1 month), use anhydrous DMSO or Ethanol rather than water.
Part 2: The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the enemy. The amidine moiety (
) is an electrophile. In the presence of water and base (hydroxide ions), it undergoes nucleophilic attack.
The Pathway:
Attack: Hydroxide (
) attacks the central carbon of the amidine.
Intermediate: A tetrahedral intermediate forms.
Collapse: Ammonia (
) is expelled, leaving behind 3-methylbenzamide , which is biologically inactive against proteases.
Visualizing the Failure Point:
Figure 1: The base-catalyzed hydrolysis pathway of 3-methylbenzenecarboximidamide. The transition from active amidine to inactive amide is irreversible.
Part 3: Validated Experimental Protocols
Do not rely on "standard" PBS (pH 7.4) for long-term storage of this compound.[1] Use the following protocols to ensure integrity.
Protocol A: Preparation of Master Stock Solution (Recommended)
Best for: Long-term storage (6+ months).
Weighing: Weigh the hydrochloride salt in a low-humidity environment. The salt is hygroscopic; absorbed water initiates hydrolysis.
Solvent: Dissolve to 100 mM in high-grade anhydrous DMSO (Dimethyl sulfoxide).
Why DMSO? It lacks the free hydroxide ions necessary for hydrolysis.
Aliquot: Dispense into light-protective amber vials (20-50 µL aliquots) to avoid freeze-thaw cycles.
Storage: Store at -20°C (stable for 1 year) or -80°C (indefinite).
Protocol B: Preparation of Aqueous Working Solution
Best for: Immediate use (Same day).
Vehicle: Use Milli-Q water or a slightly acidic buffer (e.g., Citrate or Acetate, pH 4.0–6.0).
Avoid: Do not dissolve directly into pH 8.0+ buffers (like Tris-EDTA) until the final moment of the experiment.
Mixing: If adding to a reaction mixture at pH 8.0 (common for trypsin assays), add the inhibitor last .
Protocol C: Quality Control (Self-Validation)
How to check if your stock has degraded.
Method
Expected Result (Active)
Result (Degraded)
HPLC (Reverse Phase)
Peak elutes early (Cationic/Polar)
Peak shifts to later retention time (Neutral Amide)
Mass Spectrometry
MW: ~134.18 Da (Free base)
MW: ~135.16 Da (+1 Da shift is subtle but real)
Activity Assay
Inhibits Trypsin/Thrombin
No inhibition observed
Part 4: Troubleshooting Guide
User Scenario 1: "My inhibitor isn't working in my overnight assay."
Diagnosis: You likely dissolved the inhibitor in a basic buffer (pH > 8) at the start of the incubation.
The Fix: Refresh the inhibitor every 4-6 hours if the assay requires long incubation at high pH, or validate stability at your specific pH using Protocol C.
User Scenario 2: "The stock solution in the freezer has crystals."
Diagnosis: DMSO freezes at 19°C. Crystallization is normal.
The Fix: Thaw completely at room temperature and vortex vigorously. Do not heat above 30°C to speed it up. Ensure the precipitate redissolves completely; if not, moisture may have entered, causing hydrolysis and precipitation of the less soluble amide.
User Scenario 3: "Can I autoclave the solution?"
Diagnosis:ABSOLUTELY NOT.
The Logic: High heat + water = rapid hydrolysis.
The Fix: Sterile filter using a 0.22 µm PVDF or PES membrane.
Part 5: Frequently Asked Questions (FAQ)
Q: Why is the hydrochloride salt used instead of the free base?A: The free base amidine is highly basic and unstable. The hydrochloride salt protonates the amidine group, making it less electrophilic and significantly more resistant to hydrolysis in the solid state [1].
Q: I see a mass shift of +1 Da in my MS data. Is this significant?A: Yes. The hydrolysis of the amidine (
) to the amide () involves the loss of NH (15 Da) and gain of O (16 Da), resulting in a net mass increase of ~1 Da. This confirms degradation.
Q: Can I use ethanol instead of DMSO?A: Yes, ethanol is a viable alternative for stock solutions, but DMSO is generally preferred due to lower volatility, ensuring concentration accuracy over time.
References
Clement, B. (2002). Reduction of Amidoximes to Amidines: Mechanisms and Stability. Drug Metabolism Reviews. (Context: Discusses the stability of amidine structures and their metabolic/chemical fate).
O'Donoghue, A. C., et al. (2002). Hydrolysis of Benzamidine: Mechanism and Catalysis. Journal of the American Chemical Society. (Context: Definitive kinetic study showing pH dependence of benzamidine hydrolysis).
Gold Biotechnology. (n.d.). Benzamidine Hydrochloride Monohydrate Storage and Handling. (Context: Practical storage guidelines for benzamidine derivatives).
MedChemExpress. (2023). Benzamidine Hydrochloride Datasheet. (Context: Commercial stability data and solvent recommendations).
Technical Support Center: Refining Purification Methods for 3-Methylbenzenecarboximidamide Hydrochloride
Welcome to the technical support center for the purification of 3-methylbenzenecarboximidamide hydrochloride (CAS 20680-59-5). This guide is designed fo[1][2]r researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-methylbenzenecarboximidamide hydrochloride (CAS 20680-59-5). This guide is designed fo[1][2]r researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile intermediate. As a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, achieving high purity is paramount for reliable downstream applications and regulatory compliance. This resource offers trou[1]bleshooting advice and detailed protocols to help you consistently obtain high-purity 3-methylbenzenecarboximidamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity issues encountered with crude 3-methylbenzenecarboximidamide hydrochloride?
A1: Crude 3-methylbenzenecarboximidamide hydrochloride, often synthesized via the Pinner reaction or other methods, commonly presents with several impurities. These can include unreact[3][4]ed starting materials such as 3-methylbenzonitrile, residual solvents from the synthesis, and byproducts like ammonium chloride, especially in processes involving ammonolysis. The product may also appe[5][6]ar as an off-white or slightly yellow solid due to trace impurities. Commercial grades are oft[1][5]en available at ≥95% purity.
Q2: What initial steps[1] should I take to assess the purity of my crude product?
A2: A multi-pronged analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful technique for identifying and quantifying organic impurities. Nuclear Magnetic Resonanc[7]e (NMR) spectroscopy can confirm the structure of the desired product and reveal the presence of residual solvents or starting materials. For inorganic impurities [1]like ammonium chloride, techniques such as ion chromatography or a simple titration can be effective. Visual inspection for col[5]or and solid-state characterization using methods like melting point determination can also provide initial purity indicators.
Q3: My purified 3-meth[8]ylbenzenecarboximidamide hydrochloride is an off-white or yellowish powder. How can I improve the color?
A3: Discoloration often arises from trace organic impurities or degradation products. A common and effective method for color improvement is treatment with activated charcoal during recrystallization. The activated charcoal ad[9][10]sorbs colored impurities, which are then removed by hot filtration. It is crucial to use the minimum amount of charcoal necessary, as excessive use can lead to a loss of the desired product.
Q4: What are the key safety precautions when handling 3-methylbenzenecarboximidamide hydrochloride?
A4: 3-Methylbenzenecarboximidamide hydrochloride is classified as a hazardous substance that can cause skin and serious eye irritation. Therefore, appropriate pe[2]rsonal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn. All handling should be performed in a well-ventilated fume hood.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the purification process.
Problem 1: Low Yield After Recrystallization
Probable Cause:
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too so[8]luble in the cold solvent, a significant portion will remain in the mother liquor, leading to low recovery.
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will prevent it from reaching saturation upon cooling, thus hindering crystallization.
Cooling the Solutio[11]n Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil instead of a crystalline solid.
Solvent Screening: Conduct small-scale solubility tests with a range of solvents to find the optimal one. Common solvents for recrystallizing hydrochloride salts include isopropanol and ethanol. Sometimes, a co-solvent s[9][12]ystem (e.g., ethanol/diethyl ether) is necessary to achieve the desired solubility profile.
Minimal Solvent Usa[9][13]ge: Heat the chosen solvent to its boiling point and add it portion-wise to the crude solid until it just dissolves. This ensures a saturated [11]solution upon cooling.
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
Problem 2: Presen[8][12]ce of Unreacted 3-Methylbenzonitrile
Probable Cause:
Incomplete Reaction: The initial synthesis reaction may not have gone to completion, leaving unreacted starting material.
Co-crystallization: The nitrile may have similar solubility properties to the desired product in the chosen recrystallization solvent, causing it to co-crystallize.
Recommended Solutions:
Liquid-Liquid Extraction: Before recrystallization, perform a liquid-liquid extraction. Dissolve the crude product in a suitable aqueous phase and wash with an organic solvent in which the nitrile is highly soluble but the hydrochloride salt is not (e.g., diethyl ether, ethyl acetate). The polar amidine hydrochloride will remain in the aqueous layer, while the less polar nitrile will partition into the organic layer.
Column Chromatography: While less common for hydrochloride salts due to their polarity, a short plug of silica gel or alumina can sometimes be used to remove less polar impurities.
Problem 3: Contam[9]ination with Ammonium Chloride
Probable Cause:
Byproduct of Synthesis: In syntheses involving ammonia or ammonium salts, such as the Pinner reaction followed by ammonolysis, ammonium chloride is a common byproduct.
Incomplete Removal [5][6]During Workup: Simple filtration may not be sufficient to remove all of the finely dispersed ammonium chloride.
Recommended Solutions:
Washing with an Anhydrous Organic Solvent: Ammonium chloride is insoluble in many anhydrous organic solvents. Washing the crude solid with a solvent like anhydrous ethanol can help remove this impurity.
Reaction with an Al[14]koxide: A patented method describes the reaction of the amidine hydrochloride in an alcohol solution with a sodium or potassium alkoxide. This converts the ammoniu[5]m chloride to a metal chloride precipitate (NaCl or KCl), which can be more easily filtered off. The amidine hydrochloride[5] remains in the alcoholic solution.
Adsorption: The u[5]se of molecular sieves or macroporous adsorption resins can also be employed to remove ammonium chloride and other impurities from an alcoholic solution of the amidine hydrochloride.
Experimental Proto[5]cols
Protocol 1: Standard Recrystallization Procedure
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., isopropanol).
Dissolution: Place the crude 3-methylbenzenecarboximidamide hydrochloride in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent while stirring until the solid is fully dissolved.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
Drying: Dry the p[8]urified crystals under vacuum to a constant weight.
Protocol 2: Purity Assessment by HPLC
This is a general guideline; specific parameters may need optimization.
Column: C18 reverse-phase column.
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., methanol or acetonitrile).
Detection: UV det[15]ection at a wavelength where the analyte and potential impurities absorb.
Sample Preparation: Prepare a standard solution of known concentration and a solution of the sample to be analyzed.
Analysis: Inject the standard and sample solutions. Compare the retention times and peak areas to identify and quantify the components.
CN115745838B - Method for synthesizing amidine compound and N-benzyl acetamidine hydrochloride - Google P
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (URL: [Link])
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (URL: [Link])
CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride - Google P
troubleshooting unexpected results in assays with 3-methylbenzenecarboximidamide hydrochloride
Welcome to the technical support guide for 3-methylbenzenecarboximidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected result...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 3-methylbenzenecarboximidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected results in biochemical and cell-based assays involving this compound. As a substituted benzamidine, this molecule possesses specific chemical properties that can influence experimental outcomes. This guide provides in-depth, causality-driven troubleshooting advice to ensure the integrity and reproducibility of your results.
Part 1: Foundational Troubleshooting Workflow
Encountering an unexpected result can be a multi-step challenge. Before diving into compound-specific issues, it's crucial to rule out systemic assay failures. This workflow provides a logical progression for initial troubleshooting.
Caption: General troubleshooting decision tree.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems in a question-and-answer format, focusing on the unique properties of 3-methylbenzenecarboximidamide hydrochloride.
Category 1: Assay Signal & Reproducibility Issues
Question 1: I'm observing no inhibitory effect from my compound, even at high concentrations. What's the first thing to check?
Answer:
Assuming your positive and negative controls are working correctly, the primary suspects are issues with the compound's integrity, solubility, or stability in your specific assay buffer.
Confirm Compound Identity and Purity: Ensure you are using the correct compound with a purity of ≥95%.[1] If possible, verify the material's identity via analytical methods like NMR or mass spectrometry.
Assess Aqueous Solubility: 3-methylbenzenecarboximidamide is supplied as a hydrochloride salt, which generally confers water solubility.[1] However, its solubility limit can be exceeded, especially when diluting a high-concentration DMSO stock into an aqueous buffer. A common issue is compound precipitation, which is not always visible to the naked eye.
Causality: When a DMSO stock is diluted, the local concentration of the compound can momentarily exceed its aqueous solubility limit, leading to the formation of micro-precipitates. This effectively lowers the true concentration of the soluble, active compound in your assay.
Action: Perform a visual solubility test by preparing the highest concentration of the compound in your final assay buffer. Let it sit for the duration of your experiment and check for cloudiness or precipitate against a dark background. See Protocol 1 for a more rigorous approach.
Check Compound Stability: The amidine functional group can be susceptible to hydrolysis, especially at extreme pH values or over long incubation periods at room temperature.
Action: Test the compound's stability by incubating it in the assay buffer for the full duration of your experiment. Analyze the sample by HPLC before and after incubation to check for degradation products. See Protocol 2 .
Question 2: My dose-response curve is flat, or my results are highly variable between replicates and experiments. What could be the cause?
Answer:
High variability or a lack of a clear dose-response relationship often points to non-specific assay interference or compound aggregation.[2]
Compound Aggregation: Many small molecules, particularly those with aromatic systems, can form aggregates at higher concentrations. These aggregates can non-specifically sequester and inhibit enzymes, leading to false positives and erratic results.[3]
Causality: Aggregates present a large, hydrophobic surface that can denature or entrap proteins, mimicking true inhibition. This phenomenon is often sensitive to small changes in experimental conditions, leading to poor reproducibility.
Action 1: Include a Detergent. Add a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer. Detergents can disrupt aggregates, and if the inhibitory activity is significantly reduced, it strongly suggests aggregation was the cause.
Action 2: Vary Enzyme Concentration. True inhibitors typically show an IC50 that is independent of enzyme concentration, whereas the apparent potency of aggregating inhibitors often decreases as the enzyme concentration increases. Run your assay with both 1x and 5x concentrations of your target enzyme and compare the IC50 values.
Assay Interference: The compound may interfere with the detection method itself (e.g., fluorescence quenching/enhancement, absorbance).[2]
Action: Run a control experiment with all assay components except the target enzyme (or substrate). Add the compound across its concentration range to see if it directly affects the signal readout.
Category 2: Understanding the Compound's Chemical Behavior
Question 3: Why is the pH of my assay buffer so critical for this compound? The IC50 value I measured is very different from a literature value.
Answer:
The pH is paramount because 3-methylbenzenecarboximidamide contains a strongly basic amidine group. The protonation state of this group is pH-dependent and directly impacts its ability to bind to the target.
Causality & Expertise: The amidine functional group typically has a high pKa (around 10-12), meaning it is predominantly protonated and carries a positive charge at physiological pH (~7.4).[4] This positive charge is often essential for its mechanism of action, as it can mimic the side chains of arginine or lysine, allowing it to interact with negatively charged residues (like aspartate) in the active site of enzymes, particularly serine proteases.[4] If your assay buffer pH is significantly different from the one reported in the literature, the charge state of the compound—and thus its binding affinity—will be altered.[5][6]
Caption: pH-dependent protonation of the amidine group.
Action:
Verify the pH of your assay buffer after all components have been added.
Ensure your buffer has sufficient buffering capacity to handle the addition of the compound, especially if it's prepared in an acidic or basic stock.
If trying to reproduce literature data, match the reported buffer composition and pH exactly.[7]
Question 4: I'm using this compound in a cell-based assay and seeing no effect. What are the potential reasons?
Answer:
In addition to the stability and solubility issues mentioned above, the primary challenge in a cellular context is bioavailability and potential for off-target effects.
Poor Cell Permeability: The cationic charge of the protonated amidine group, which is dominant at physiological pH, significantly hinders its ability to passively diffuse across the lipid bilayer of the cell membrane.[4]
Causality: Charged molecules are hydrophilic and are generally repelled by the hydrophobic core of the cell membrane. While effective in a biochemical assay, a compound may fail in a cellular assay simply because it cannot reach its intracellular target.
Action: If an intracellular target is suspected, you may need to consider permeabilization strategies (e.g., with digitonin), although this can introduce other artifacts. Alternatively, investigate if the compound is a substrate for any cellular uptake transporters.
Off-Target Effects & Cytotoxicity: The compound may be engaging other targets within the cell, leading to a complex biological response or general cytotoxicity that masks the desired effect.[8] Amidine-containing compounds have been reported to have diverse biological activities.[9]
Action: Run a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay. This will help you distinguish between a specific pharmacological effect and a general toxic one. Ensure the concentrations used in your functional assay are well below the cytotoxic threshold.
Part 3: Data Tables & Protocols
Table 1: Physicochemical Properties and Handling Recommendations
Purity is critical for accurate concentration determination and avoiding artifacts from impurities.
Storage
Store at 0-8°C, protect from moisture.
As a hydrochloride salt, it can be hygroscopic. Cool, dry conditions prevent degradation.[1]
Stock Solution
Prepare in DMSO or water. For long-term storage, use DMSO at -20°C or -80°C.
The hydrochloride salt form is expected to be water-soluble.[1] DMSO is a common solvent for high-concentration stocks.
Working Solution
Dilute fresh from stock into your final aqueous assay buffer. Avoid repeated freeze-thaw cycles.
Solutions may not be stable over long periods, especially in aqueous buffers. Fresh preparation is best practice.[10]
Expected pKa
~10-12 (estimated for amidine group)
Amidines are strong bases and will be protonated at neutral pH.[4] This is key to their biological activity.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Assay Buffer
Prepare Compound Dilutions: Prepare a 2x final concentration series of 3-methylbenzenecarboximidamide hydrochloride in your assay buffer, starting from the highest concentration you plan to test.
Incubate: Let the solutions incubate at the same temperature and for the same duration as your actual assay.
Centrifuge: Pellet any potential precipitate by centrifuging the samples at >14,000 x g for 20-30 minutes.
Sample the Supernatant: Carefully take a known volume from the top of the supernatant, avoiding the pellet.
Quantify: Dilute the supernatant into a suitable solvent (e.g., acetonitrile/water) and quantify the concentration using a validated HPLC-UV method against a standard curve.
Analyze: The measured concentration is the kinetic solubility limit of your compound under those specific assay conditions. If this concentration is lower than your intended test concentration, you are losing compound to precipitation.
Protocol 2: Compound Stability Assessment via HPLC
Prepare 'Time Zero' Sample: Prepare the compound at its highest intended assay concentration in your final assay buffer. Immediately take an aliquot, mix 1:1 with cold acetonitrile to stop any reaction, and label it "T=0". Store on ice.
Incubate Sample: Incubate the remaining solution under the exact conditions of your assay (time, temperature, light exposure).
Prepare 'Time Final' Sample: At the end of the incubation period, take another aliquot and treat it identically to the T=0 sample ("T=Final").
HPLC Analysis: Analyze both the T=0 and T=Final samples via a suitable reversed-phase HPLC method.
Analyze: Compare the chromatograms. A significant decrease in the area of the parent compound peak or the appearance of new peaks in the T=Final sample indicates degradation. The percentage of compound remaining can be calculated as (Peak Area_T=Final / Peak Area_T=0) * 100.
References
Clement, B., et al. (2007). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Pharmaceutical and Biomedical Analysis, 44(1), 135-143. Retrieved from [Link]
Liskamp, R. M. J., et al. (2019). The 'ins' and 'outs' of amidines in β-sheet folding and fibril disaggregation. Chemical Science, 10(34), 7936-7943. Retrieved from [Link]
BellBrook Labs. (2023). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
de Souza, M. C. B. V., et al. (2021). Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. Journal of the Brazilian Chemical Society, 32(8), 1535-1557. Retrieved from [Link]
PubChem. (n.d.). N'-Hydroxy-3-methylbenzenecarboximidamide. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 3-Methylbenzamidoxime. National Center for Biotechnology Information. Retrieved from [Link]
Patsnap. (2024). How can off-target effects of drugs be minimised?. Retrieved from [Link]
Journal of Chemical Education. (1997). Influence of pH on Drug Absorption from the Gastrointestinal Tract. Retrieved from [Link]
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Lunn, J. M., & Tuppen, J. (1989). Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) on Mer+, Mer+Rem- And Mer- cell lines: differential potentiation by 3-acetamidobenzamide. British Journal of Cancer, 60(4), 506-510. Retrieved from [Link]
Hong, J., et al. (2016). Effect of pH on the structure and drug release profiles of layer-by-layer assembled films containing polyelectrolyte, micelles, and graphene oxide. Scientific Reports, 6, 24158. Retrieved from [Link]
Fowler, C. J., et al. (2007). The Potency of the Fatty Acid Amide Hydrolase Inhibitor URB597 Is Dependent Upon the Assay pH. British Journal of Pharmacology, 150(3), 355-361. Retrieved from [Link]
McGraw Hill Medical. (n.d.). AccessPharmacy - Applying the Basic Sciences to Clinical Medicine. Retrieved from [Link]
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. Retrieved from [Link]
Požar, J., et al. (2021). Higher-order interfiber interactions in the self-assembly of benzene-1,3,5-tricarboxamide-based peptides in water. Communications Chemistry, 4(1), 66. Retrieved from [Link]
PubChem. (n.d.). Trimethobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
CRISPR Medicine News. (2022). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1654-1663. Retrieved from [Link]
Johnston, M. D., et al. (2022). Drug Aggregation of Sparingly-Soluble Ionizable Drugs: Molecular Dynamics Simulations of Papaverine and Prostaglandin F2α. Molecular Pharmaceutics, 19(11), 4153-4166. Retrieved from [Link]
Patil, D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Retrieved from [Link]
Borek, C., & Cleaver, J. E. (1984). Effect of 3-aminobenzamide on the induction of toxicity and transformation by ethyl methanesulfonate and methylcholanthrene in BALB/3T3 cells. Carcinogenesis, 5(4), 459-462. Retrieved from [Link]
Baker, M. B., et al. (2022). Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D. Biomaterials Science, 10(16), 4579-4591. Retrieved from [Link]
PubChem. (n.d.). Semicarbazide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Gaynanova, G. A., et al. (2021). Aggregation Behavior of Carbamate-Functionalized Monocationic Morpholinium Surfactants in Aqueous Media. Russian Journal of General Chemistry, 91(12), 2650-2659. Retrieved from [Link]
Baker, M. B., et al. (2022). Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D. Biomaterials Science, 10(16), 4579-4591. Retrieved from [Link]
optimization of analytical detection of 3-methylbenzenecarboximidamide hydrochloride
This guide serves as a specialized Technical Support Center for the analytical optimization of 3-methylbenzenecarboximidamide hydrochloride (also known as 3-methylbenzamidine HCl).[1][2] Technical Overview: The "Amidine...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized Technical Support Center for the analytical optimization of 3-methylbenzenecarboximidamide hydrochloride (also known as 3-methylbenzamidine HCl).[1][2]
Technical Overview: The "Amidine Challenge"
The Molecule:
3-methylbenzenecarboximidamide hydrochloride (CAS: 14610-38-9) contains a strongly basic amidine group (
The Core Problem:
In standard Reversed-Phase HPLC (RP-HPLC), the amidine moiety is fully protonated (positively charged) at neutral and acidic pH.[1][2] This cation interacts aggressively with residual silanol groups (
) on the silica support of chromatographic columns.[1][2]
Result: Severe peak tailing, retention time instability, and poor quantitation limits.[2]
This guide provides the "Self-Validating Protocol" to overcome these physical chemistry limitations.
Master Method: The "Golden Standard" Protocol
Do not rely on generic gradients. This method is optimized specifically to suppress silanol interactions for benzamidine derivatives.[1][2]
Method A: HPLC-UV (Quality Control & Purity)
Best for routine purity checks where MS sensitivity is not required.[1][2]
Parameter
Specification
Technical Rationale
Column
C18 End-capped (Type B Silica) (e.g., Zorbax Eclipse Plus or Phenomenex Luna C18(2))
"Type B" silica has fewer metallic impurities and acidic silanols.[1][2] End-capping blocks residual silanols.[1][2]
Mobile Phase A
Water + 0.1% Trifluoroacetic Acid (TFA)
Critical: TFA acts as an ion-pairing agent.[1][2] The trifluoroacetate anion pairs with the amidine cation, neutralizing the charge and improving peak shape.
Mobile Phase B
Acetonitrile (ACN) + 0.1% TFA
Matches ionic strength of MPA to prevent baseline drift.[1][2]
Gradient
0-2 min: 5% B (Isocratic)2-15 min: 5% 60% B15-18 min: 95% B (Wash)18-23 min: 5% B (Re-equilibration)
Amidine salts are polar; initial low organic holds the peak to avoid elution in the void volume.[1][2]
Higher temp reduces viscosity and improves mass transfer, sharpening basic peaks.[1][2]
Detection
UV 230 nm
Benzamidines have strong absorption at ~228-232 nm ( transition).[1][2]
Method B: LC-MS (Bioanalysis & Trace Detection)
TFA suppresses MS ionization.[1][2] Use this alternative for Mass Spec.
Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).[1][2]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]
Note: Peak shape may be slightly broader than Method A. If tailing persists, increase Ammonium Formate to 20 mM to saturate silanols.[1][2]
Troubleshooting Center: Interactive Q&A
Issue 1: "My peak looks like a shark fin (Severe Tailing)."
Q: I am using a standard C18 column with Formic Acid, but the Tailing Factor (
) is > 2.0. Why?A: Formic acid is too weak to fully mask the silanol interactions for a strong amidine base.[1][2]
The Fix: Switch to 0.05% - 0.1% TFA . The ion-pairing effect of TFA is superior for amidines.[1][2]
Alternative: If you cannot use TFA (e.g., MS work), add Triethylamine (TEA) at 5-10 mM to the mobile phase.[1][2] TEA competes for the silanol sites, blocking them from the analyte. Warning: TEA permanently modifies the column.
Issue 2: "The retention time is drifting day-to-day."[1][2]
Q: My peak shifts by 0.5 min between runs. Is the molecule degrading?A: Unlikely.[1][2] Amidine salts are generally stable.[1][2] This is usually "Column Conditioning Hysteresis." [1][2]
The Cause: The column surface is slowly saturating with the basic analyte.[2]
The Fix:
Passivation: Inject a high concentration standard (1 mg/mL) three times before starting the sequence to saturate active sites.[1][2]
Equilibration: Increase the post-run re-equilibration time. For a 4.6 x 150mm column, ensure at least 5-7 column volumes of starting buffer flow between injections.[1][2]
Issue 3: "I see a 'Ghost Peak' in my blank."
Q: After injecting a high concentration sample, the next blank has a small peak at the same retention time.A: This is Carryover , common with sticky basic compounds adhering to the injector needle or valve seals.[2]
Standard: 50:50 MeOH:Water (Ineffective for amidines).[1][2]
Optimized:50:50 ACN:Water + 0.1% TFA .[1][2] The acid helps solubilize the amidine salt off the needle surfaces.
Visual Logic: Troubleshooting Workflow
The following diagram illustrates the decision process for optimizing peak shape for 3-methylbenzenecarboximidamide HCl.
Caption: Decision tree for resolving peak tailing in amidine analysis. Blue nodes represent decision points; Green nodes represent corrective actions.
System Suitability Specifications
Before running samples, validate your system against these criteria to ensure data integrity.
Parameter
Acceptance Criteria
Failure Mode Analysis
Tailing Factor ()
1.5
indicates silanol interaction.[1][2] Regenerate column or add fresh modifier.
Precision (RSD, n=6)
2.0%
: Check injector reproducibility or pump pulsation.
Resolution ()
Between impurity and main peak. If low, flatten gradient slope (e.g., 5% to 40% B).
LOD (S/N)
If noise is high, check lamp energy (UV) or source contamination (MS).[1][2]
References
PubChem. (2025).[1][2][4] 3-Methylbenzenecarboximidamide.[1][2][5] National Library of Medicine.[1][2] [Link]
Phenomenex. (2025).[1][2] How to Reduce Peak Tailing in HPLC? Troubleshooting Guide. [Link]
McCalley, D. V. (2017).[1][2] Analysis of basic compounds by Reversed Phase HPLC: The effect of column selection and mobile phase pH. Journal of Chromatography A. [Link][1][2]
Dolan, J. W. (2022).[1][2] HPLC Troubleshooting: Peak Tailing Basics. LCGC North America.[1][2] [Link]
challenges in scaling up 3-methylbenzenecarboximidamide hydrochloride synthesis
Technical Support Center: Scale-Up Guide for 3-Methylbenzenecarboximidamide Hydrochloride Introduction: The Molecule & The Mission You are likely synthesizing 3-methylbenzenecarboximidamide hydrochloride (also known as m...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scale-Up Guide for 3-Methylbenzenecarboximidamide Hydrochloride
Introduction: The Molecule & The Mission
You are likely synthesizing 3-methylbenzenecarboximidamide hydrochloride (also known as m-toluamidine hydrochloride) as a critical intermediate for serine protease inhibitors or other bioactive scaffolds. While the chemistry appears straightforward on paper, scaling this reaction from milligrams to multigram/kilogram batches introduces significant engineering and purity challenges.[1]
This guide moves beyond standard literature procedures. It addresses the "hidden" variables—thermodynamics, mass transfer, and impurity profiles—that cause batch failures during scale-up.[1] We focus primarily on the Pinner Reaction pathway, as it is the most robust method for standard reactor configurations without requiring high-pressure autoclaves.[1]
Part 1: Reaction Optimization (The Pinner Strategy)
Q1: My conversion of 3-methylbenzonitrile to the imidate intermediate stalls at ~70%. Adding more HCl gas doesn't help. Why?
Diagnosis: This is classically a moisture or stoichiometry issue, not a kinetic one.
The Mechanism: The formation of the imidate (Pinner salt) is an equilibrium process.[1] Water is a "poison" that hydrolyzes the highly reactive nitrilium ion back to the amide (3-methylbenzamide) or ester, effectively killing the reaction.[1]
The Fix:
Strict Anhydrous Conditions: The alcohol (MeOH or EtOH) must be anhydrous (<0.05% water). Even trace moisture from the HCl gas lines can terminate the reaction.[1]
HCl Saturation: You must achieve saturation at low temperature. HCl solubility decreases as temperature rises. If you saturate at 20°C, you likely have insufficient HCl equivalents (requires >1.1 eq, ideally saturation).[1]
Protocol Adjustment: Cool the nitrile/alcohol mixture to 0°C to -5°C before and during HCl addition. Maintain this temperature for the first 4–6 hours.
Q2: During the HCl addition, the temperature spiked, and the final product was yellow/brown. Is this recoverable?
Diagnosis: You experienced thermal degradation . The protonation of the nitrile is highly exothermic.[1] High temperatures (>25°C) during this phase promote the formation of polymer byproducts and hydrolysis to the amide.
The Fix:
Engineering Control: Use a subsurface sparger for HCl gas to prevent headspace heating.
Rate Limiting: The addition rate must be coupled to your cooling capacity. If the internal temperature exceeds 5°C, stop addition immediately.[1]
Recovery: The color is often due to oligomers. Activated charcoal treatment during the final recrystallization (see Part 3) is usually effective.
Part 2: The Critical Intermediate (Imidate Handling)
Q3: The reaction mixture turned into a solid "brick" inside the reactor. How do I process this for the next step?
Diagnosis: The imidate hydrochloride salt has precipitated, which is a good sign of conversion but a nightmare for agitation.
The Fix:
Solvent Volume: For scale-up, do not run neat or highly concentrated. Use a solvent ratio of at least 3–5 mL of alcohol per gram of nitrile.
Co-solvent: Adding an inert co-solvent like Diethyl Ether or Dichloromethane (DCM) (if compatible with your vessel) can keep the slurry flowable.
Mechanical Intervention: If "bricking" occurs, break the mass manually (if safe) or add cold anhydrous ether to slurry it before filtration.[1] Do not add water to dissolve it; this will instantly hydrolyze the product.
Part 3: Ammonolysis & Work-up
Q4: I have significant ammonium chloride (NH₄Cl) contamination in my final product. How do I remove it?
Diagnosis: NH₄Cl is a stoichiometric byproduct of the ammonolysis step. It shares similar solubility properties with the amidine salt, making separation tricky.[1]
The Fix:
The "Hot Filtration" Trick: 3-methylbenzenecarboximidamide HCl is significantly more soluble in hot ethanol or hot acetonitrile than NH₄Cl is.
Protocol:
Evaporate the reaction mixture to dryness.
Resuspend the solid in boiling anhydrous ethanol .
Filter the mixture while hot (use a heated funnel if possible). The NH₄Cl will remain on the filter paper.[1]
Cool the filtrate to crystallize the pure amidine salt.
Q5: My HPLC shows 5–10% of 3-methylbenzamide impurity. Recrystallization isn't removing it efficiently. [2]
Diagnosis: The amide is the hydrolysis product.[1] It forms if the imidate intermediate was exposed to moist air or if the ammonia used contained water.[1]
The Fix:
pH-Swing Extraction (The "Silver Bullet"):
Dissolve the crude salt in water.
Wash with Dichloromethane (DCM) or Ethyl Acetate . The neutral amide (3-methylbenzamide) will extract into the organic layer. The amidine salt remains in the water.[1]
Optional: Basify the aqueous layer with NaOH to pH 10 (precipitating the free amidine base), extract the base into organics, dry, and re-acidify with anhydrous HCl to regenerate the clean salt.[1] Note: This is more laborious but guarantees high purity.
Part 4: Visualizing the Workflow
The following diagram illustrates the critical decision points and impurity origins during the synthesis.
Caption: Synthesis workflow highlighting critical control points (Pinner reaction temp) and purification strategies for specific impurities (NH4Cl vs. Amide).
Part 5: Data & Specifications
Table 1: Key Process Parameters & Specifications
Parameter
Specification
Reason for Control
Reaction Temperature (Step 1)
-5°C to 5°C
Prevents hydrolysis and polymerization; maximizes HCl saturation.
Water Content (Solvents)
< 0.05% (Karl Fischer)
Water destroys the imidate intermediate, forming the amide impurity.[1]
Excess required to drive ammonolysis to completion.
Work-up Solvent
Hot Ethanol or Acetonitrile
Differentiates solubility between Product (Soluble) and NH₄Cl (Insoluble).
Part 6: Experimental Protocol (Scale-Up Ready)
Synthesis of 3-Methylbenzenecarboximidamide Hydrochloride
Imidate Formation:
Charge a jacketed reactor with 3-methylbenzonitrile (1.0 eq) and anhydrous ethanol (5.0 vol).
Cool the mixture to -5°C .
Slowly bubble anhydrous HCl gas through the solution. Caution: Exothermic. Maintain internal temp < 5°C.
Continue until the solution is saturated (weight gain corresponding to ~3.0 eq HCl).
Seal the reactor and stir at 0–5°C for 24–48 hours. A thick precipitate (imidate salt) should form.
Ammonolysis:
Prepare a solution of 7N Ammonia in Ethanol (4.0 eq) in a separate vessel, cooled to 0°C.
Transfer the imidate slurry into the ammonia solution (or vice versa, maintaining cooling).[1]
Allow the mixture to warm to room temperature and stir for 24 hours.
Monitoring: Check by HPLC for disappearance of the imidate peak.
Purification:
Concentrate the reaction mixture to dryness under vacuum.
Removal of NH₄Cl: Add hot anhydrous ethanol (approx. 3 vol) and reflux for 30 mins. Filter hot to remove undissolved NH₄Cl.
Crystallization: Cool the filtrate to 0°C. The product should crystallize. Filter and wash with cold ether.
Amide Removal (If required): Dissolve the solid in water, wash 2x with DCM, then lyophilize or salt-out the aqueous layer.[1]
References
Organic Syntheses , Coll. Vol. 1, p. 5 (1941); Vol. 8, p. 1 (1928).[1] Acetamidine Hydrochloride.[3] (Classic Pinner reaction methodology applicable to benzamidines).
Boere, R. T., et al. (1987).[1] Preparation of amidines and their hydrochloride salts. Journal of Chemical Education. (General mechanisms and purification of amidine salts).
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SELECTIVITY-OPT-3MB
Compound: 3-methylbenzenecarboximidamide hydrochloride (also known as m-toluamidine or 3-methylbenzamidine)
Target Class: Serine Proteases (Trypsin, Thrombin, Factor Xa, Urokinase)
Status:Active / Troubleshooting [1]
The Selectivity Paradox: System Overview
Welcome to the technical guide for 3-methylbenzenecarboximidamide hydrochloride. As a researcher, you are likely using this compound as a competitive inhibitor for serine proteases.[1]
The Core Problem: You are observing "off-target" inhibition.
The benzamidine moiety is a "privileged structure" that mimics the side chain of Arginine. It binds deep into the S1 specificity pocket of serine proteases, forming a critical salt bridge with a conserved Aspartate residue (Asp189 in Trypsin).[1] Because this S1 pocket is highly conserved across the chymotrypsin-like superfamily (Trypsin, Thrombin, Factor Xa, Plasmin), the 3-methyl fragment alone lacks the structural complexity to discriminate effectively between these enzymes.[1]
The 3-Methyl Function:
The methyl group at the meta position is a probe for the hydrophobic dimensions of the S1 pocket. While it provides a slight steric differentiation compared to unsubstituted benzamidine, high selectivity requires exploiting the variable S2, S3, and S4 subsites or addressing "promiscuous" aggregation issues.[1]
Troubleshooting Guide: Is Your Selectivity Real?
Before modifying the chemistry, you must validate that your lack of selectivity isn't an assay artifact. Small hydrophobic cations are prone to forming colloidal aggregates that sequester enzymes non-specifically.
Interactive Troubleshooting Flowchart
Figure 1: Decision tree to distinguish between specific binding and non-specific colloidal aggregation.
FAQ: Common Assay Artifacts
Q: My IC50 values shift dramatically when I change the enzyme concentration. Why?A: This indicates you are likely operating under Tight-Binding conditions (
) or observing substrate depletion .
Fix: Ensure
and . If the inhibitor is very potent ( nM), use the Morrison equation rather than the standard IC50 equation.
Q: The compound precipitates in the assay buffer.A: The hydrochloride salt is soluble, but the free base is not.
Fix: Check your buffer pH. The pKa of the amidine group is ~11. At physiological pH (7.4), it is protonated and soluble.[1] However, high ionic strength (NaCl > 150 mM) can sometimes "salt out" organic cations.[1] Keep DMSO concentration < 5% to prevent solvent shock.
Chemical Optimization: Improving Selectivity (SAR)
If you have confirmed the binding is real, you must modify the scaffold to achieve selectivity. The 3-methyl group is a starting point, not the solution.
Strategy 1: The "Methyl Scan" & Steric Clashes
The S1 pocket of Thrombin is slightly more tolerant of hydrophobic bulk than Trypsin .
Trypsin: The S1 pocket is rigid. Bulky meta or para substituents often clash with Ser190 or Val213.
Thrombin: Has a unique insertion loop (60-loop) that shapes the pocket differently.
Data Trend (Representative Affinity):
Compound
Trypsin (M)
Thrombin (M)
Selectivity Trend
Benzamidine (Unsubstituted)
~18
~200
Non-selective
3-Methylbenzamidine
~10
~150
Slight Trypsin Preference
4-Amidinophenylpyruvate
>100
~5
High Thrombin Selectivity
Note: Values are approximate and buffer-dependent. See References [1, 2].
Strategy 2: Fragment Growing (Accessing S2-S4)
To make 3-methylbenzenecarboximidamide selective, you must extend it to contact the S2/S3 subsites , which differ significantly between proteases.[1]
For Thrombin Selectivity: Extend from the para position (relative to the amidine) with a hydrophobic linker to reach the "aryl binding site" (S2).
For Factor Xa Selectivity: Factor Xa has a "cationic hole" in the S4 pocket. Incorporating a basic group at a specific distance from the benzamidine core can increase selectivity 100-fold.
Mechanism of Action Diagram
Figure 2: The amidine group anchors the molecule (conserved), while the 3-methyl group probes the S1 pocket geometry (selectivity).
Validated Experimental Protocols
Protocol A: The "Detergent Test" (Mandatory for Validation)
Use this to rule out promiscuous inhibition caused by aggregation.
Prepare Enzyme Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
Prepare Substrate: Use a chromogenic substrate (e.g., S-2238 for Thrombin, BAPNA for Trypsin) at
Stürzebecher, J., et al. (1992).[1] "Interactions of thrombin with benzamidine-based inhibitors." Biological Chemistry Hoppe-Seyler.
Guimarães, C. R. W., & de Alencastro, R. B. (2002).[1] "Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study." Journal of Medicinal Chemistry.
Copeland, R. A. (2013).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Standard text for kinetic equations).
Shoichet, B. K. (2006).[1] "Screening in a spirit haunted by pathological ligands." Nature Drug Discovery (Seminal paper on aggregation/promiscuous inhibitors).
protocol adjustments for 3-methylbenzenecarboximidamide hydrochloride in different cell lines
Subject: Protocol Adjustments for 3-Methylbenzenecarboximidamide Hydrochloride (m-Toluamidine HCl) in Cell-Based Assays CAS: 1670-14-0 (General reference for the HCl salt form) Classification: Competitive Serine Protease...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Protocol Adjustments for 3-Methylbenzenecarboximidamide Hydrochloride (m-Toluamidine HCl) in Cell-Based Assays
CAS: 1670-14-0 (General reference for the HCl salt form)
Classification: Competitive Serine Protease Inhibitor (Reversible)
Introduction: The Mechanistic Context
Welcome to the technical support hub for 3-methylbenzenecarboximidamide hydrochloride . As a researcher, you are likely utilizing this compound to inhibit trypsin-like serine proteases (e.g., trypsin, thrombin, uPA) to study downstream signaling pathways or prevent proteolytic degradation in culture.
Unlike irreversible inhibitors (e.g., PMSF), this compound acts as a competitive, reversible inhibitor . It mimics the side chain of arginine, docking into the S1 specificity pocket of the protease. The 3-methyl group (meta-position) introduces a hydrophobic interaction that can alter binding affinity (
) compared to unsubstituted benzamidine.
Critical Implication: Because inhibition is competitive, efficacy is strictly dependent on the ratio of [Inhibitor] to [Substrate]. In cell culture, the "substrate" is often a high-concentration protein in the serum or a secreted factor, meaning standard protocols often fail without specific adjustments.
Module 1: Preparation & Stability (The Foundation)
Solubility & Stock Solutions
Users frequently report precipitation when adding high-concentration stocks directly to media. This is often due to the "salting out" effect or pH shock.
Solvent Choice: While soluble in water, we recommend DMSO (Dimethyl Sulfoxide) for primary stock solutions to ensure sterility and long-term stability, provided the final DMSO concentration on cells remains <0.5%.
The HCl Factor: This compound is a hydrochloride salt.[1] It is highly hydrophilic. If using aqueous buffers (PBS), ensure the pH is buffered to 7.4, as the salt can slightly acidify weak buffers at high concentrations.
Recommended Stock Protocol:
Figure 1: Optimal workflow for preparing stable stock solutions to prevent precipitation and degradation.
Stability Metrics
Parameter
Specification
Technical Note
Stock Stability (-20°C)
6 Months
DMSO stocks are hygroscopic; seal tightly.
Media Stability (37°C)
~24-48 Hours
Reversible inhibitors can be metabolized or out-competed over time.
Light Sensitivity
Low
Standard lab lighting is acceptable.
Module 2: Cell-Line Specific Optimization
The "standard" concentration (often 10-100 µM) is rarely optimal for all lines. Cancer lines with high secretory phenotypes require higher doses than quiescent primary cells.
The "Protease Load" Variable
High-metastatic lines (e.g., PC-3, MDA-MB-231) secrete urokinase-type plasminogen activator (uPA) and other proteases. You must titrate the inhibitor against the specific proteolytic activity of the cell line.
Titration Protocol:
Seed Cells: 10,000 cells/well (96-well plate).
Serum Starvation: 12-24 hours (Critical to remove serum proteases that mask effects).
Treatment: 0, 10, 50, 100, 500, 1000 µM.
Readout: Protease activity assay (fluorogenic substrate) or migration assay.
Recommended Starting Ranges
Cell Type
Example Lines
Protease Expression
Recommended Range
Toxicity Threshold (Est.)
Primary/Normal
HEK293, HUVEC
Low
10 - 100 µM
> 500 µM
Epithelial Cancer
MCF-7, A549
Moderate
50 - 250 µM
> 1 mM
Metastatic Cancer
PC-3, MDA-MB-231
High (uPA++)
100 - 500 µM
> 2 mM
Technical Insight: In high-expression lines, if you observe no effect at 100 µM, do not assume the compound is inactive. The local concentration of secreted proteases at the pericellular membrane may exceed the
of the inhibitor. Increase dose or reduce cell density.
Module 3: Troubleshooting Common Failures
The "Serum Effect" (Most Common Failure)
Issue: User observes 50% inhibition in serum-free media, but 0% inhibition in 10% FBS media.
Root Cause: Fetal Bovine Serum (FBS) contains high levels of
-antitrypsin and -macroglobulin (natural serpins) AND competing substrates (albumin/globulins).
The Fix:
Option A: Perform assays in 0.5% FBS or Serum-Free media.
Option B: If serum is required, increase the inhibitor concentration by 2-5x to compensate for non-specific binding and substrate competition.
Mechanism of Action Visualization
Understanding the competitive nature is vital for troubleshooting.
Figure 2: Competitive Inhibition Model. Efficacy depends on the ratio of Inhibitor (Blue) to Substrate (Green). High substrate levels (e.g., in full serum) require higher inhibitor concentrations.
Troubleshooting Logic Tree
Figure 3: Decision matrix for troubleshooting lack of efficacy in cell-based assays.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I wash the cells and expect the inhibition to persist?A:No. This is a reversible inhibitor. Once you wash the media, the compound dissociates from the protease active site, and activity will restore almost immediately. You must maintain the inhibitor in all wash buffers and assay buffers if you wish to maintain inhibition.
Q2: I see crystals in my media after adding the stock. What happened?A: You likely experienced "solvent shock." If you add a 100 mM DMSO stock directly to cold media, the hydrophobic 3-methyl group can drive precipitation before it disperses.
Fix: Pre-warm media to 37°C. Dilute the stock 1:10 in PBS first (intermediate step), then add that to the media while swirling.
Q3: How does the 3-methyl group change things compared to regular Benzamidine?A: The 3-methyl group adds hydrophobicity and steric bulk. While the primary mechanism (binding to Asp189 in Trypsin-like enzymes) is the same, the methyl group can interact with the hydrophobic walls of the S1 pocket [1]. This often improves selectivity for specific protease subtypes compared to the generic benzamidine, but it also slightly reduces water solubility.
Q4: Is this toxic to HEK293 cells?A: Generally, no. Benzamidine derivatives show low cytotoxicity in HEK293 cells at concentrations effective for protease inhibition (<250 µM) [2]. However, at millimolar concentrations (>1 mM), osmotic stress and off-target effects will reduce viability. Always run an MTT or LDH control.
References
Markwardt, F., et al. (1968).[2] Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzamidine and benzylamine. European Journal of Biochemistry.
Verma, V., et al. (2022).[3][4] Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives. MDPI Antibiotics.
MilliporeSigma Technical Library. Trypsin Inhibitors and Mechanism of Action.
comparing the efficacy of 3-methylbenzenecarboximidamide hydrochloride to similar compounds
Comparative Analysis & Experimental Guide Executive Summary 3-Methylbenzenecarboximidamide hydrochloride (also known as 3-methylbenzamidine or -toluamidine ) is a reversible, competitive inhibitor of trypsin-like serine...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Analysis & Experimental Guide
Executive Summary
3-Methylbenzenecarboximidamide hydrochloride (also known as 3-methylbenzamidine or
-toluamidine ) is a reversible, competitive inhibitor of trypsin-like serine proteases. While it shares the fundamental pharmacophore of the benzamidine class—an amidine group mimicking the arginine side chain—its efficacy is modulated by the methyl substitution at the meta position.
This guide provides a technical comparison of 3-methylbenzamidine against its parent compound (benzamidine) and other derivatives, supported by experimental data and kinetic protocols. It is designed for researchers selecting inhibitors for crystallography, enzyme kinetics, or purification workflows.
Chemical Identity & Properties
Property
Detail
IUPAC Name
3-Methylbenzenecarboximidamide hydrochloride
Common Synonyms
3-Methylbenzamidine HCl; -Toluamidine HCl
CAS Number
638-03-9
Molecular Formula
Target Class
Serine Proteases (Trypsin, Thrombin, Plasmin)
Mechanism
Competitive (Active Site Binder)
Comparative Efficacy Landscape
The efficacy of benzamidine derivatives is strictly governed by their fit within the S1 specificity pocket of the protease (e.g., Trypsin). The pocket contains a negatively charged aspartate residue (Asp189 in trypsin) at the bottom, which forms a critical salt bridge with the inhibitor's amidine group.
The table below summarizes inhibition constants (
) derived from standard spectrophotometric assays at pH 8.15.
Table 1: Inhibition Constants (
) for Bovine Trypsin
Compound
Substituent
Value (M)
Relative Potency*
-Aminobenzamidine
4-Amino
8.25
High (2.0x)
Benzamidine (Standard)
None
16.6
Baseline (1.0x)
3-Methylbenzamidine
3-Methyl
22.7
Moderate (0.73x)
4-Methylbenzamidine
4-Methyl
26.5
Moderate (0.62x)
*Relative Potency calculated as
. Higher is better.
Critical Analysis of Efficacy
Steric Penalty: The addition of a methyl group at the 3-position (3-methylbenzamidine) results in a slightly weaker affinity (
) compared to the unsubstituted benzamidine (). This suggests that the hydrophobic gain from the methyl group does not fully compensate for the steric constraints it introduces within the enzyme's active site cleft.
Positional Sensitivity: Interestingly, the 3-methyl derivative binds slightly tighter than the 4-methyl derivative (
). The 4-position (para) extends directly towards the bottom of the pocket; a methyl group here may clash with the water network or residues deep in the S1 pocket, whereas the 3-position (meta) angles towards the hydrophobic sides (e.g., Trp215 or Gln192), accommodating the bulk slightly better.
Electronic Effects: The superior potency of
-aminobenzamidine () highlights the value of electron-donating groups that can participate in additional hydrogen bonding or favorable electrostatic modulation, a feature the methyl group lacks.
Mechanistic Action
3-Methylbenzamidine functions as a cationic mimic of the substrate's P1 arginine residue.
Molecular Interaction Pathway
The following diagram illustrates the competitive inhibition mechanism, highlighting the specific interactions within the S1 pocket.
Figure 1: Competitive inhibition logic. 3-Methylbenzamidine competes with the substrate for the active site. The EI complex is catalytically inactive.
Structural Basis of Inhibition:
Primary Anchor: The amidine group (
) is protonated at physiological pH. It forms a bidentate salt bridge with the carboxylate side chain of Asp189 at the base of the S1 pocket.
Secondary Interaction: The phenyl ring engages in hydrophobic stacking interactions with Trp215 and Val213 .
Destabilization (Methyl Effect): The 3-methyl group likely introduces a minor steric clash with the carbonyl oxygen of Gln192 or restricts the rotational freedom of the inhibitor, leading to the observed increase in
relative to benzamidine.
Experimental Protocol: Determination of
To validate the efficacy of 3-methylbenzamidine in your specific system, use the following standard spectrophotometric assay.
Materials
Enzyme: Bovine Trypsin (
final concentration).
Substrate: BAPNA (
-Benzoyl-DL-arginine-4-nitroanilide).
Inhibitor: 3-Methylbenzamidine HCl (Stock
in water).
Buffer:
Tris-HCl, , pH 8.2.
Workflow Diagram
Figure 2: Step-by-step kinetic assay workflow for determining Ki.
Calculation
Since 3-methylbenzamidine is a competitive inhibitor, the apparent
() will increase while remains constant.
Use the Cheng-Prusoff Equation (for competitive inhibition):
Alternatively, use a Dixon Plot (1/V vs. [I]):
Plot
(y-axis) against (x-axis) for multiple substrate concentrations.
The lines will intersect at
.
References
Markwardt, F., Landmann, H., & Walsmann, P. (1968).[1] Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[2] European Journal of Biochemistry, 6(4), 502-506.
Perlmann, G. E., & Lorand, L. (1970). Methods in Enzymology: Proteolytic Enzymes (Vol. 19, pp. 78-79). Academic Press.[3] (Source of specific Ki values for m-toluamidine).
Katz, B. A., et al. (2000). Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activator.[4] Chemistry & Biology, 7(4), 299-312.[4]
Bode, W., & Schwager, P. (1975).[5] The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, calcium binding site, benzamidine binding site and active site at pH 7.0. Journal of Molecular Biology, 98(4), 693-717.
Cross-Validation of 3-Methylbenzenecarboximidamide Hydrochloride Assay Results
This guide provides a rigorous framework for cross-validating the performance of 3-methylbenzenecarboximidamide hydrochloride (3-MBH), a synthetic serine protease inhibitor. It contrasts 3-MBH with the industry standard,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous framework for cross-validating the performance of 3-methylbenzenecarboximidamide hydrochloride (3-MBH), a synthetic serine protease inhibitor. It contrasts 3-MBH with the industry standard, Benzamidine Hydrochloride , and details a multi-modal validation workflow combining analytical chemistry with enzyme kinetics.
Content Type: Publish Comparison Guide
Audience: Researchers, Biochemists, and Drug Discovery Scientists
Focus: Distinguishing chemical purity from functional potency in protease inhibition assays.
Executive Summary & Comparative Landscape
3-methylbenzenecarboximidamide hydrochloride (also known as m-toluamidine or 3-methylbenzamidine) is a structural analog of Benzamidine . While Benzamidine is the "gold standard" competitive inhibitor for trypsin-like serine proteases (Trypsin, Thrombin, Plasmin), the 3-methyl derivative is often used to probe the hydrophobic tolerance of the enzyme's S1 specificity pocket.
A critical challenge in using substituted benzamidines is batch-to-batch variability , where chemical purity (HPLC) does not always correlate with biological inhibition constants (
). This guide establishes a protocol to cross-validate these two parameters.
Table 1: Comparative Profile of Benzamidine Analogs
Feature
Benzamidine HCl (Standard)
3-Methylbenzenecarboximidamide HCl (Evaluated)
4-Aminobenzamidine (Alternative)
Primary Role
General Protease Inhibitor / Crystallography
SAR Probe / Selectivity Profiling
Affinity Chromatography Ligand
Mechanism
Competitive (Reversible)
Competitive (Reversible)
Competitive (Reversible)
S1 Pocket Interaction
Electrostatic (Asp189) + H-bonds
Electrostatic + Hydrophobic/Steric (Meta)
Electrostatic + H-bond donor (Para)
Typical (Trypsin)
~18 - 35 M
~15 - 50 M (Structure dependent)
~8 - 15 M (Higher potency)
Solubility
High (Water/Ethanol)
Moderate (Water); High (DMSO)
High (Water)
Validation Risk
Low (Well-characterized)
High (Isomer purity/Salt stoichiometry)
Moderate (Oxidation sensitive)
Methodological Framework: The "Triangulation" Protocol
To ensure data integrity, you must "triangulate" the compound's quality using three orthogonal methods. Reliance on a single method (e.g., just HPLC) is insufficient for kinetic studies due to the potential presence of inactive isomers or non-inhibitory salts.
Workflow Diagram: Validation Logic
The following diagram illustrates the decision matrix for accepting or rejecting a batch of 3-MBH based on cross-validated data.
Figure 1: Decision matrix for cross-validating chemical purity against functional inhibition.
Detailed Experimental Protocols
Method A: Chemical Purity via RP-HPLC
Objective: Quantify the presence of synthesis byproducts (e.g., unreacted nitriles or imidate esters) that do not inhibit the enzyme but affect concentration calculations.
Protocol:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m).
Mobile Phase:
A: 0.1% Trifluoroacetic acid (TFA) in Water.
B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes.
Detection: UV at 254 nm (aromatic ring) and 214 nm (amide/peptide bonds).
Standard: Inject Benzamidine HCl as a retention time reference. 3-MBH (methyl group) will elute later than Benzamidine due to increased hydrophobicity.
Acceptance Criteria: Purity
98% by peak area integration.
Method B: Functional Potency via Kinetic Assay (
Determination)
Objective: Determine the inhibition constant (
) to verify the compound actively competes for the active site.
Reagents:
Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity). Final conc: 10 nM.
Preparation: Prepare a 10 mM stock of 3-MBH in DMSO. Verify concentration using extinction coefficient (
) if available, or precise weighing.
Incubation: Mix Enzyme + Buffer + Inhibitor (various concentrations). Incubate for 10 min at 25°C to reach equilibrium.
Initiation: Add BAPNA substrate (at
concentration, approx. 1 mM).
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) for 5 minutes.
Analysis:
Plot
vs. [I] (Dixon Plot) or use Non-linear Regression (Cheng-Prusoff equation).
Calculate
.
Cross-Validation: Interpreting the Data
This section explains how to correlate the results from Method A and Method B.
The "Active Fraction" Calculation
If HPLC shows 99% purity, but your
is significantly higher (weaker inhibition) than the reference range, your sample may contain inactive salts (e.g., excess HCl or hydration water) or regioisomers (e.g., 2-methyl or 4-methyl contaminants).
Markwardt, F., et al. (1968).[6] "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzamidine and benzylamine." European Journal of Biochemistry.
Guimarães, C. R. W., & de Alencastro, R. B. (2002). "Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study." Journal of Medicinal Chemistry, 45(23), 4995-5004.[7]
BindingDB. (2024). "Ki Summary for Benzamidine and Derivatives." Binding Database.
A Researcher's Guide to Alternatives for 3-Methylbenzenecarboximidamide Hydrochloride in Serine Protease Inhibition Studies
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of serine protease inhibition research, 3-methylbenzenecarboximidamide hydrochlor...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of serine protease inhibition research, 3-methylbenzenecarboximidamide hydrochloride serves as a fundamental structural motif. As a member of the benzamidine class of compounds, it is recognized for its role as a competitive inhibitor of serine proteases, a crucial class of enzymes involved in a myriad of physiological and pathological processes. While often utilized as a synthetic intermediate in the development of more complex therapeutic agents, particularly for neurological disorders, its intrinsic inhibitory properties warrant a closer examination, especially when considering more potent and specific alternatives for direct research applications.[1]
This guide provides a comprehensive comparison of 3-methylbenzenecarboximidamide hydrochloride with well-characterized, commercially available alternative serine protease inhibitors. By delving into their mechanisms of action, comparative inhibitory data, and experimental considerations, this document aims to equip researchers with the necessary information to select the most appropriate tool for their specific scientific inquiries.
The Foundational Role of Benzamidines in Serine Protease Inhibition
Benzamidine and its derivatives, including 3-methylbenzenecarboximidamide, function as reversible, competitive inhibitors of serine proteases.[2][3] Their mechanism of action hinges on the structural mimicry of the natural substrates of these enzymes, particularly arginine and lysine. The positively charged amidinium group of the benzamidine moiety forms a salt bridge with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases.[3][4] This interaction, along with hydrophobic interactions between the benzene ring and the sides of the S1 pocket, effectively blocks substrate access to the catalytic triad (Ser195, His57, Asp102) and prevents catalysis.[2][3]
High-Performance Alternatives to 3-Methylbenzenecarboximidamide Hydrochloride
For researchers seeking potent, well-characterized, and readily available serine protease inhibitors, several alternatives offer significant advantages in terms of defined inhibitory profiles and extensive documentation in scientific literature. This guide will focus on three such alternatives: Nafamostat mesylate , Gabexate mesylate , and Pentamidine isethionate .
Comparative Inhibitory Profile
The following table summarizes the available inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for the selected alternatives against key serine proteases. It is important to note that direct Kᵢ values for 3-methylbenzenecarboximidamide hydrochloride are not widely reported; therefore, data for the parent compound, Benzamidine hydrochloride , is included to provide a baseline for the chemical class.
Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values can vary depending on experimental conditions (e.g., substrate concentration, pH, temperature). The data presented here is for comparative purposes.
In-Depth Look at the Alternatives
1. Nafamostat Mesylate:
A synthetic, broad-spectrum serine protease inhibitor, Nafamostat mesylate is characterized by its potent and rapid inhibitory activity.[11][15] It is known to inhibit a wide range of proteases involved in the coagulation cascade, fibrinolysis, and inflammatory pathways, including trypsin, thrombin, plasmin, and Factor Xa.[11][18] Its mechanism involves the formation of a stable acyl-enzyme intermediate, leading to potent inhibition.[19]
Key Advantages: High potency against a broad range of serine proteases.
Considerations: Its broad specificity may not be suitable for studies requiring the selective inhibition of a single protease.
2. Gabexate Mesylate:
Also a synthetic serine protease inhibitor, Gabexate mesylate demonstrates a more selective profile than Nafamostat.[12][13][14] It is a potent inhibitor of trypsin and plasmin, with weaker activity against thrombin.[12][13][14] This selectivity can be advantageous in experimental systems where the differential inhibition of these enzymes is desired.
Key Advantages: More selective inhibition profile compared to Nafamostat.
Considerations: Less potent against thrombin, which may be a limitation in studies focused on the coagulation cascade.
3. Pentamidine Isethionate:
While primarily known as an antimicrobial agent, Pentamidine isethionate also exhibits serine protease inhibitory activity.[20][21] Its inhibitory profile is distinct, showing moderate potency against Factor Xa and plasmin, but weak inhibition of thrombin.[16][17] This unique selectivity profile makes it a useful tool for dissecting the roles of specific proteases in complex biological systems.
Key Advantages: Unique selectivity profile, with notable inhibition of Factor Xa and plasmin.
Considerations: Its primary antimicrobial activity may introduce confounding variables in certain cellular assays.
Experimental Design and Methodologies
The selection of an appropriate serine protease inhibitor should be guided by the specific research question and the experimental system being employed. The following provides a general workflow and a standard protocol for assessing serine protease inhibition.
Experimental Workflow for Inhibitor Selection and Validation
Caption: A logical workflow for selecting and validating a serine protease inhibitor for research applications.
Standard Protocol: In Vitro Serine Protease Inhibition Assay (Colorimetric)
This protocol provides a general method for determining the inhibitory activity of a compound against a serine protease like trypsin using a chromogenic substrate.
Materials:
Purified serine protease (e.g., bovine trypsin)
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
Test inhibitor (e.g., 3-methylbenzenecarboximidamide hydrochloride or an alternative)
96-well microplate
Microplate reader
Procedure:
Prepare Reagents:
Dissolve the serine protease in assay buffer to a working concentration (e.g., 10 µg/mL for trypsin).
Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to a working concentration (e.g., 1 mM).
Prepare a stock solution of the test inhibitor in a suitable solvent and create a series of dilutions in assay buffer.
Assay Setup:
In a 96-well plate, add a fixed volume of the enzyme solution to each well (except for the blank).
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
Incubate the enzyme and inhibitor mixture at room temperature for a pre-determined time (e.g., 15 minutes) to allow for binding.
Initiate Reaction:
Add a fixed volume of the chromogenic substrate solution to all wells to start the reaction.
Data Acquisition:
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for the p-nitroaniline product) over time using a microplate reader.
Data Analysis:
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Determine the IC₅₀ value from the resulting dose-response curve.
Signaling Pathway Context: The Role of Serine Proteases in Coagulation
To illustrate the importance of selecting the right inhibitor, consider the coagulation cascade, a well-defined pathway heavily reliant on the sequential activation of serine proteases.
Caption: A simplified diagram of the coagulation cascade highlighting the points of inhibition for the discussed alternative compounds.
Conclusion and Future Perspectives
While 3-methylbenzenecarboximidamide hydrochloride provides a valuable scaffold for the synthesis of novel serine protease inhibitors, its direct application in research may be limited by the lack of extensive characterization. For studies requiring well-defined and potent inhibition of serine proteases, alternatives such as Nafamostat mesylate , Gabexate mesylate , and Pentamidine isethionate offer clear advantages. Their distinct inhibitory profiles, supported by robust experimental data, allow for more precise and reproducible scientific investigations.
The continued exploration of structure-activity relationships within the benzamidine class, building upon foundational molecules like 3-methylbenzenecarboximidamide hydrochloride, will undoubtedly lead to the development of next-generation serine protease inhibitors with even greater potency and selectivity, opening new avenues for therapeutic intervention and a deeper understanding of complex biological processes.
References
Ovid. Effects of Nafamostat Mesilate and Minimal-Dose... : The Annals of Thoracic Surgery. [Link]
PubMed. Inhibition of four human serine proteases by substituted benzamidines. [Link]
Bio-Techne. Gabexate mesylate (1798) by Tocris. [Link]
MEROPS - the Peptidase Database. Small-molecule inhibitor: benzamidine. [Link]
PMC. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated ... [Link]
ResearchGate. Structure and specific binding of trypsin: Comparison of inhibited derivatives and a model for substrate binding. [Link]
PubMed. The In Vitro Effects of Pentamidine Isethionate on Coagulation and Fibrinolysis. [Link]
PNAS. Interactive computer surface graphics approach to study of the active site of bovine trypsin. [Link]
ResearchGate. (a) Crystallographic bound structure of benzamidine and trypsin (PDB 3PTB). [Link]
ProQuest. MODULATING PLASMIN ACTIVITY USING REVERSIBLE MULTIVALENT INHIBITORS FOR DRUG DELIVERY APPLICATIONS. [Link]
PubMed. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin. [Link]
ACS Publications. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. [Link]
PMC. The In Vitro Effects of Pentamidine Isethionate on Coagulation and Fibrinolysis. [Link]
SpringerLink. The role of nafamostat mesylate anticoagulation in continuous kidney replacement therapy for critically ill patients with bleeding. [Link]
Nature. Enteral administration of the protease inhibitor gabexate mesilate preserves vascular function in experimental trauma/ hemorrhagic shock. [Link]
PMC. Delayed administration of nafamostat mesylate inhibits thrombin-mediated blood–spinal cord barrier breakdown during acute spinal cord injury in rats. [Link]
PubMed. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. [Link]
MDPI. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis. [Link]
PubMed. In vitro inhibition of platelet function and coagulation by pentamidine isethionate. [Link]
A Guide to Ensuring Experimental Reproducibility with 3-Methylbenzenecarboximidamide Hydrochloride and its Alternatives
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. This guide provides an in-depth analysis of the fac...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 3-methylbenzenecarboximidamide hydrochloride, a versatile building block in pharmaceutical and biochemical research.[1] We will explore the critical parameters for its synthesis and application, offer a model protocol for ensuring consistent outcomes, and compare its use with alternative chemical scaffolds.
The Central Role of 3-Methylbenzenecarboximidamide Hydrochloride and the Reproducibility Imperative
3-Methylbenzenecarboximidamide hydrochloride is a key intermediate in the synthesis of a variety of bioactive molecules, particularly in the development of therapeutics for neurological disorders.[1] Its amidine functional group is a significant pharmacophore, known for its role in molecular recognition and biological activity.[2][3][4] However, the very reactivity that makes this compound a valuable synthetic tool also presents challenges to experimental reproducibility. Subtle variations in reaction conditions, reagent quality, or analytical methods can lead to significant deviations in yield, purity, and ultimately, the biological activity of downstream products. This guide is designed to provide a framework for identifying and controlling these variables.
Core Principles for Reproducible Synthesis of Amidine Hydrochlorides
The synthesis of amidines, such as 3-methylbenzenecarboximidamide hydrochloride, often involves multi-step processes where meticulous control over each parameter is crucial.[5] Below, we dissect the key factors that must be managed to ensure the reproducibility of these syntheses.
Table 1: Critical Parameters for Reproducible Synthesis
Parameter
Importance and Rationale
Recommended Controls
Reagent Quality
The purity of starting materials (e.g., 3-methylbenzonitrile, ammonia, acid for salt formation) directly impacts the impurity profile of the final product. Water content can be particularly detrimental in many amidine syntheses.
Use reagents of known purity (e.g., >98%). Perform characterization (e.g., NMR, GC-MS) of starting materials if purity is uncertain. Use anhydrous solvents and reagents where necessary.
Stoichiometry
The molar ratio of reactants determines the reaction efficiency and the formation of byproducts. An excess of one reagent may be necessary to drive the reaction to completion but can complicate purification.
Precisely measure all reagents. Perform small-scale trial reactions to determine the optimal stoichiometry for yield and purity.
Solvent Choice
The solvent influences the solubility of reactants and intermediates, reaction rate, and temperature control.
Select a solvent in which reactants are sufficiently soluble and that is inert to the reaction conditions. Ensure consistent solvent purity and water content.
Temperature and Time
Reaction kinetics are highly sensitive to temperature. Reaction time must be sufficient for completion, but prolonged times can lead to decomposition or side reactions.
Use a reliable and calibrated heating/cooling system. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
Work-up and Purification
The method of quenching the reaction, extracting the product, and purification (e.g., crystallization, chromatography) is critical for isolating the desired compound at high purity.
Standardize all work-up and purification procedures. Clearly define solvent volumes, wash steps, and crystallization conditions (solvent, temperature, cooling rate).
Atmosphere
Some reactions involving amidines or their precursors may be sensitive to oxygen or moisture.
Conduct reactions under an inert atmosphere (e.g., nitrogen, argon) if reactants or intermediates are known to be sensitive.
A Model Protocol for the Synthesis of 3-Methylbenzenecarboximidamide Hydrochloride
The following is a detailed, step-by-step protocol for a common method of amidine synthesis, the Pinner reaction, adapted for 3-methylbenzenecarboximidamide hydrochloride. This protocol is designed to be a self-validating system, with checkpoints for ensuring the reaction is proceeding as expected.
Experimental Workflow
Caption: A generalized workflow for the synthesis of 3-methylbenzenecarboximidamide hydrochloride via the Pinner reaction.
Step-by-Step Methodology
Reagent Preparation:
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
Use anhydrous ethanol as the solvent.
Prepare a solution of anhydrous ammonia in ethanol.
Formation of the Imidate Hydrochloride Intermediate:
In a flame-dried, three-necked flask equipped with a magnetic stirrer, gas inlet, and drying tube, dissolve 3-methylbenzonitrile in anhydrous ethanol.
Cool the solution to 0°C in an ice bath.
Bubble dry hydrogen chloride gas through the solution with vigorous stirring. Monitor the mass of the flask to ensure the addition of one molar equivalent of HCl.
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 24 hours. The formation of a white precipitate (the imidate hydrochloride) should be observed.
Isolation of the Intermediate:
Collect the precipitate by vacuum filtration, washing with cold anhydrous diethyl ether.
Dry the solid under vacuum.
Ammonolysis to the Amidine Hydrochloride:
Suspend the dried imidate hydrochloride in anhydrous ethanol.
Add a solution of anhydrous ammonia in ethanol (2 molar equivalents) dropwise at 0°C.
Allow the reaction to warm to room temperature and stir for 12 hours.
Product Isolation and Purification:
Remove the precipitated ammonium chloride by filtration.
Evaporate the solvent from the filtrate under reduced pressure.
Recrystallize the crude 3-methylbenzenecarboximidamide hydrochloride from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure product.
Analytical Characterization:
The purified product should be characterized to ensure its identity and purity. The following table provides expected analytical data based on similar compounds.[6][7]
Table 2: Expected Analytical Data for 3-Methylbenzenecarboximidamide Hydrochloride
Analysis
Expected Result
Purpose
Appearance
White to off-white crystalline solid
Basic physical characterization
Melting Point
Report a narrow range (e.g., 2-3°C)
Indicator of purity
Purity (HPLC)
>98%
Quantify purity and identify impurities
¹H NMR
Consistent with the proposed structure (chemical shifts, integration, and splitting patterns for aromatic, methyl, and NH protons)
Structural confirmation
¹³C NMR
Consistent with the proposed structure (chemical shifts for all unique carbons)
Structural confirmation
Mass Spectrometry
Molecular ion peak corresponding to the free base
Confirmation of molecular weight
Comparative Analysis: Amidine Hydrochlorides vs. Carboxamides as Synthetic Intermediates
In drug discovery, the choice of a chemical building block is often a balance between synthetic accessibility, reactivity, and the desired biological properties. Carboxamides are another class of compounds frequently used in medicinal chemistry.[7][8]
Table 3: Comparison of Amidine Hydrochlorides and Carboxamides
Feature
3-Methylbenzenecarboximidamide HCl
3-Methylbenzamide (Alternative)
Synthesis
Typically a multi-step process (e.g., Pinner reaction) requiring anhydrous conditions and careful control of reactive intermediates.[5]
Often a single step from the corresponding carboxylic acid or acyl chloride using a wide range of coupling agents or reaction conditions.[8][9]
Reactivity
The amidine group is a strong base and can act as a nucleophile or a ligand for metal ions.
The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions.
Handling
As a hydrochloride salt, it is typically a stable, crystalline solid. The free base can be less stable.
Generally stable, crystalline solids.
Reproducibility Challenges
Sensitive to moisture and stoichiometry. Isolation of the intermediate can be a source of variability.
The choice of coupling reagent can influence yield and byproducts. Purification can be challenging depending on the solubility of the product and byproducts.
Synthetic Workflow Comparison
Caption: Comparison of typical synthetic routes for amidines versus amides.
Conclusion
The reproducibility of experiments involving 3-methylbenzenecarboximidamide hydrochloride is achievable through a systematic approach that emphasizes the control of key experimental variables. By understanding the causality behind experimental choices, from reagent quality to purification methods, researchers can establish robust and reliable protocols. While alternative building blocks like carboxamides may offer more straightforward synthetic routes, the unique properties of amidines often make them indispensable in the design of novel therapeutics. This guide provides a framework for ensuring that the synthesis and application of 3-methylbenzenecarboximidamide hydrochloride are both successful and reproducible, thereby accelerating the pace of drug discovery and development.
References
Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][6][10]tetrazine-8-carboxylates and -carboxamides. PMC. [Link]
Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PubMed. [Link]
DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification. Organic Chemistry Frontiers (RSC Publishing). [Link]
Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. ResearchGate. [Link]
Straightforward solvent-free synthesis of new chiral benzene-1,3,5-tricarboxamides. Journal of the Mexican Chemical Society. [Link]
Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. ResearchGate. [Link]
A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. CHEMISTRY & BIOLOGY INTERFACE. [Link]
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PMC. [Link]
Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]
Organic Synthesis without Stoichiometric Reagents: A Guiding Principle for Reaction Development. CHIMIA. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Subject: Serine Protease Inhibition (Trypsin-like)
Primary Molecule: 3-Methylbenzenecarboximidamide Hydrochloride (also known as m-Methylbenzamidine or m-Toluamidine).
Executive Summary
3-Methylbenzenecarboximidamide hydrochloride is a reversible, competitive inhibitor of trypsin-like serine proteases.[1][2] Structurally, it is a methylated derivative of the classic inhibitor benzamidine . While benzamidine is the industry standard for general protein purification, the 3-methyl variant serves a specialized role in structural biology and fragment-based drug discovery (FBDD) . Its methyl group acts as a hydrophobic probe, allowing researchers to map the plasticity of the protease S1 specificity pocket with greater nuance than the parent compound.
Verdict: Use Benzamidine HCl for routine lysis buffers due to cost-efficiency. Use 3-Methylbenzenecarboximidamide HCl for crystallographic soaking experiments, structure-activity relationship (SAR) studies, and when probing the hydrophobic tolerance of the enzyme's active site.
Scientific Foundation: Mechanism of Action
To understand the utility of this inhibitor, one must understand the target. Trypsin-like serine proteases (Trypsin, Thrombin, Factor Xa) recognize positively charged amino acids (Arginine/Lysine) via a deep specificity pocket (S1).
The Target: The S1 pocket contains a critical Aspartate residue (e.g., Asp189 in Trypsin) at the bottom.
The Mimic: The amidine group (
) of the inhibitor mimics the guanidinium side chain of Arginine.
The Interaction: The inhibitor inserts into the S1 pocket, forming a salt bridge with the Aspartate. This blocks the catalytic triad (His-Asp-Ser) from accessing true substrates.
Mechanism Visualization
The following diagram illustrates the competitive inhibition logic.
Figure 1: Competitive inhibition mechanism. The inhibitor competes with the substrate for the active site (S1 pocket), preventing proteolysis.
Head-to-Head Comparison
This section contrasts 3-methylbenzenecarboximidamide HCl against the three most common alternatives in the lab: the parent compound (Benzamidine), the irreversible agent (PMSF), and the peptide inhibitor (Leupeptin).
Table 1: Technical Specifications & Performance Data
Feature
3-Methylbenzenecarboximidamide HCl
Benzamidine HCl
PMSF
Leupeptin
Inhibition Type
Reversible, Competitive
Reversible, Competitive
Irreversible, Covalent
Reversible, Competitive (Transition State)
Primary Targets
Trypsin, Thrombin, Plasmin
Trypsin, Thrombin, Plasmin
Serine Proteases (Broad)
Serine & Cysteine Proteases
Binding Affinity ()
~10–40 µM (Enzyme dependent)*
~18 µM (Trypsin)
N/A (Irreversible)
~35 nM (Trypsin)
Stability (pH 7)
High (>2 years)
High (>2 years)
Low ( min)
High
Toxicity
Irritant
Irritant
Highly Toxic (Neurotoxin)
Low
Solubility
Water, Ethanol
Water, Ethanol
Isopropanol/Ethanol
Water
Primary Use Case
Structural Biology / SAR Studies
Protein Purification (Lysis)
Acute Proteolysis Stop
High-Value Protein Prep
*Note: The methyl group introduces hydrophobic bulk. For Thrombin, which has a hydrophobic "shelf" near the S1 pocket, meta-substituted benzamidines often show modulated affinity compared to the parent.
Detailed Analysis
1. vs. Benzamidine HCl (The Parent)
The Difference: The addition of a methyl group at the meta (3-) position.
Why it matters: In X-ray crystallography, researchers use the 3-methyl variant to probe the "flexibility" of the enzyme's active site. The methyl group displaces ordered water molecules that might sit near the benzamidine ring. If the enzyme can accommodate the extra bulk, it reveals available hydrophobic volume in the S1 pocket.
Recommendation: Use Benzamidine for bulk purification. Use 3-Methylbenzenecarboximidamide for fragment screening or mechanistic studies.
Mechanism: PMSF sulfonylates the active site Serine residue covalently. 3-Methylbenzenecarboximidamide merely sits in the pocket.
Operational Risk: PMSF is highly unstable in water (hydrolyzes in minutes) and is neurotoxic. 3-Methylbenzenecarboximidamide is stable in aqueous buffer for months.
Recommendation: Use PMSF only immediately before lysis if total, irreversible shutdown is required. Use 3-Methylbenzenecarboximidamide if you need to dialyze the inhibitor away later (e.g., to regain enzyme activity for an assay).
3. vs. Leupeptin (The High-Affinity Peptide)
Potency: Leupeptin is roughly 1000x more potent (
in nM range) than benzamidine derivatives ( in µM range).
Cost: Leupeptin is significantly more expensive.
Recommendation: Use Leupeptin for precious samples where even trace proteolysis is unacceptable. Use 3-Methylbenzenecarboximidamide when high concentrations (1-5 mM) can be used to drive equilibrium, compensating for lower affinity.
Experimental Protocol: Validated Lysis Workflow
This protocol integrates 3-methylbenzenecarboximidamide HCl into a standard protein purification workflow to prevent degradation.
Reagents
Inhibitor Stock (100 mM): Dissolve 18.4 mg of 3-methylbenzenecarboximidamide HCl in 1 mL of
. Store at -20°C.
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100.
Step-by-Step Methodology
Preparation: Thaw the inhibitor stock.
Pellet Resuspension: Resuspend cell pellet in Lysis Buffer (10 mL per gram of pellet).
Inhibitor Addition (Critical Step):
Add 10 µL of Inhibitor Stock per 1 mL of lysate (Final conc: 1 mM).
Note: Because the inhibition is competitive, high substrate concentrations (dense cell lysate) can outcompete the inhibitor. If lysate is very dense, increase final concentration to 5 mM .
Lysis: Perform sonication or homogenization on ice.
Clarification: Centrifuge at 15,000 x g for 20 mins.
Downstream: The inhibitor will co-elute in the flow-through of ion exchange columns but may interact with cation exchange resins. It is easily removed via dialysis (MWCO 3.5 kDa).
Decision Matrix: Selecting the Right Inhibitor
Use this logic flow to determine if 3-methylbenzenecarboximidamide is the correct choice for your specific experiment.
Figure 2: Decision matrix for selecting serine protease inhibitors based on experimental goals.
References
Markwardt, F., et al. (1968).[2] "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzamidine and benzylamine." European Journal of Biochemistry.
Bode, W., & Schwager, P. (1975).[2] "The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, calcium binding sites, benzamidine binding site and active site at pH 7.0." Journal of Molecular Biology.
Katz, B. A., et al. (2001). "Design of serine protease inhibitors." Chemistry & Biology. (Contextualizing the use of amidine derivatives in drug design).
GoldBio. (2024). "3 Key Differences Between AEBSF and PMSF Protease Inhibitors." (Comparison of irreversible inhibitors).
benchmarking 3-methylbenzenecarboximidamide hydrochloride against standard reference materials
Executive Summary This technical guide outlines the validation framework for 3-methylbenzenecarboximidamide hydrochloride (also known as m-toluamidine HCl) as a competitive serine protease inhibitor. While Benzamidine HC...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the validation framework for 3-methylbenzenecarboximidamide hydrochloride (also known as m-toluamidine HCl) as a competitive serine protease inhibitor. While Benzamidine HCl remains the industry gold standard for reversible inhibition of trypsin-like proteases, the meta-methyl substitution in the test article introduces specific hydrophobic interactions that may alter affinity (
) and selectivity profiles. This document provides the experimental protocols, mathematical models, and comparative criteria required to objectively benchmark this compound against Benzamidine, PMSF, and Leupeptin.
Scientific Foundation & Mechanism
Structural Basis of Inhibition
3-methylbenzenecarboximidamide HCl functions as a reversible, competitive inhibitor. It mimics the side chains of Arginine and Lysine, the natural substrates for trypsin-like serine proteases.
Primary Interaction: The amidine group (positively charged at physiological pH) forms a critical salt bridge with the aspartate residue (Asp189 in Trypsin) located at the bottom of the S1 specificity pocket.
Secondary Interaction (The Variable): Unlike the unsubstituted Benzamidine, the 3-methyl group extends into the hydrophobic cleft of the active site. Benchmarking must determine if this steric addition enhances affinity through hydrophobic contacts or reduces it via steric clash.
Mechanism of Action Diagram
The following diagram illustrates the competitive nature of the inhibition, where the inhibitor (
) and substrate () compete for the free enzyme ().
Figure 1: Competitive inhibition pathway.[1][2][3][4][5] The inhibitor sequesters the free enzyme, increasing the apparent
without altering .
Material Selection & Reference Standards
To establish a valid benchmark, the test article must be compared against agents with distinct inhibition profiles.
Reagent
Role
Mechanism
Target Metric
3-Methylbenzenecarboximidamide HCl
Test Article
Reversible / Competitive
, Solubility
Benzamidine HCl
Primary Standard
Reversible / Competitive
Relative Potency ()
PMSF
Negative Control (Mechanism)
Irreversible / Covalent
Stability / Time-dependence
Leupeptin
High-Affinity Reference
Reversible / Transition State
Sensitivity Threshold
Experimental Protocol: Kinetic Benchmarking
Objective: Determine the Inhibition Constant (
) using a chromogenic substrate assay.
System: Trypsin (Bovine Pancreatic) + BAPNA (Substrate).
Reagent Preparation
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2. (Calcium stabilizes Trypsin).
Enzyme Stock: Solubilize Trypsin to 1 mg/mL in 1 mM HCl (prevents autolysis). Dilute to working concentration (e.g., 50 µg/mL) immediately before use.
Substrate (BAPNA): Prepare 10 mM stock in DMSO.
Inhibitors: Prepare serial dilutions of 3-methylbenzenecarboximidamide and Benzamidine (Range: 0.1 µM to 1000 µM).
Assay Workflow
The following workflow ensures data integrity and reproducibility.
Figure 2: Kinetic assay workflow for determining inhibition constants.
Data Acquisition Steps
Blanking: Pipette 150 µL Buffer + 20 µL Solvent (Control) or Inhibitor into microplate wells.
Enzyme Addition: Add 20 µL Enzyme solution. Incubate for 10 minutes to establish E-I equilibrium.
Detection: Monitor absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.
Validation: Ensure the "No Inhibitor" control shows linear product formation (
).
Data Analysis & Mathematical Models
Determining
Plot the fractional activity (
) against the log of inhibitor concentration. Fit the data to a four-parameter logistic equation.
Calculating
(The Gold Standard)
The
is dependent on substrate concentration.[6][7] To benchmark objectively, you must convert this to the intrinsic dissociation constant () using the Cheng-Prusoff Equation for competitive inhibition:
: Michaelis constant of the enzyme for the specific substrate (Must be determined experimentally or cited from reliable literature).
Interpretation of Results
When comparing 3-methylbenzenecarboximidamide (Test) vs. Benzamidine (Ref):
Ratio
1: The methyl group has no significant steric or hydrophobic impact.
Ratio < 1 (Test is lower
): The methyl group provides favorable hydrophobic contacts in the S1 pocket (Potency gain).
Ratio > 1 (Test is higher
): The methyl group causes steric hindrance, reducing affinity (Potency loss).
Comparative Data Presentation
Use the following table structure to report your benchmarking findings.
Parameter
3-Methylbenzenecarboximidamide HCl
Benzamidine HCl (Ref)
PMSF (Control)
Inhibition Type
Competitive
Competitive
Irreversible
(Exp)
[Insert Data] µM
~ 20-30 µM
N/A (Time dependent)
Calculated
[Insert Data] µM
~ 18-20 µM
N/A
Solubility (H₂O)
High (>50 mM)
High (>50 mM)
Low (Requires Ethanol/DMSO)
Stability (pH 8)
Stable (>24 hrs)
Stable (>24 hrs)
Unstable (Hydrolyzes <1 hr)
Author's Note on Causality: The hydrochloride salt form is critical for both the test article and Benzamidine to ensure high aqueous solubility, allowing for high-concentration screening without the solvent artifacts (e.g., DMSO interference) often seen with PMSF.
References
Mares-Guia, M., & Shaw, E. (1965). Active Center of Trypsin: The Binding of Amidines and Guanidines as Models of the Substrate Side Chain.[8] Journal of Biological Chemistry.
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.
Markwardt, F., et al. (1968).[9] Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[9][10][11] European Journal of Biochemistry.
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening.
A Guide to the Statistical Analysis and Comparison of Novel Enzyme Inhibitors: A Case Study Using Nitric Oxide Synthase
A Note on 3-methylbenzenecarboximidamide hydrochloride: Initial literature reviews indicate that 3-methylbenzenecarboximidamide hydrochloride (also known as 3-Methylbenzamidine hydrochloride) is a known chemical entity,...
Author: BenchChem Technical Support Team. Date: February 2026
A Note on 3-methylbenzenecarboximidamide hydrochloride: Initial literature reviews indicate that 3-methylbenzenecarboximidamide hydrochloride (also known as 3-Methylbenzamidine hydrochloride) is a known chemical entity, primarily utilized as a building block in pharmaceutical synthesis and for general biochemical research.[1][2] However, specific public-domain studies detailing its biological activity, mechanism of action, or comparative efficacy against specific targets are not available.
Therefore, this guide will serve as a comprehensive framework, demonstrating the rigorous process of statistical analysis and comparison that would be applied to a novel compound like 3-methylbenzenecarboximidamide hydrochloride once initial activity data is generated. To provide a scientifically grounded and practical example, we will use the well-characterized field of Nitric Oxide Synthase (NOS) inhibition, a domain where amidine-containing molecules are known to be active.[3][4][5]
Introduction: The Imperative for Rigorous Comparison in Drug Discovery
The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is paved with comparative data. It is not enough to know that a compound is active; we must understand how active it is relative to existing standards and how its activity profile offers a potential advantage. This guide, written for researchers and drug development professionals, outlines a robust methodology for the statistical analysis of enzyme inhibition data, using the therapeutically relevant Nitric Oxide Synthase (NOS) family as a representative case study.
The NOS enzyme family consists of three primary isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[6] While eNOS and nNOS are constitutively expressed and crucial for physiological signaling, iNOS is typically expressed in response to inflammatory stimuli and produces large, often pathological, amounts of nitric oxide.[6][7] Consequently, the development of inhibitors that are selective for the iNOS isoform over the constitutive isoforms is a major therapeutic goal. It is this dual challenge of potency and selectivity that makes statistical comparison essential.
Section 1: The Comparator Framework for a Novel Inhibitor
Let us designate our hypothetical compound, "Compound X" (representing 3-methylbenzenecarboximidamide hydrochloride), as a newly discovered inhibitor of NOS activity. To evaluate its potential, we must compare it against established benchmarks. For this case study, we select two well-characterized iNOS inhibitors:
Aminoguanidine: An early, moderately selective iNOS inhibitor. It serves as a classic, albeit less potent, benchmark.[8][9]
1400W: A highly potent and exceptionally selective second-generation iNOS inhibitor, representing a "gold standard" for selectivity.[2][10][11]
The primary metrics for comparison will be their inhibition constants (Kᵢ) or IC₅₀ values against all three NOS isoforms. The Kᵢ value represents the concentration of inhibitor required to produce half-maximum inhibition, with lower values indicating higher potency.
Section 2: Statistical Analysis of Comparative Inhibition Data
The core of the evaluation lies in determining if observed differences in potency and selectivity are statistically significant. Simply comparing mean IC₅₀ values is insufficient; a formal statistical test is required to account for experimental variability.
Experimental Data Summary
The following table compiles representative inhibition data for our selected comparators from published literature. Potency is expressed as Kᵢ (in micromolars, µM), where a lower value is better.
Causality & Choice of Statistical Test: Two-Way ANOVA
When comparing the effects of two or more categorical independent variables (e.g., 'Compound Type' and 'Enzyme Isoform') on a continuous dependent variable (e.g., Kᵢ or log(Kᵢ)), a Two-Way Analysis of Variance (ANOVA) is the appropriate statistical method.[13][14][15]
A Two-Way ANOVA allows us to dissect three critical questions simultaneously:
Main Effect of Compound: Is there an overall difference in potency between Aminoguanidine and 1400W, when averaged across all isoforms?
Main Effect of Isoform: Does the enzyme's response to inhibition differ across the nNOS, eNOS, and iNOS isoforms, when averaged across both compounds?
Interaction Effect (Compound x Isoform): This is often the most important result. Does the effect of the compound depend on which isoform is being tested? A significant interaction effect provides statistical evidence for a difference in the selectivity profile between the compounds.[16]
For instance, if 1400W is vastly more potent against iNOS but only slightly more potent against eNOS compared to Aminoguanidine, this would manifest as a significant interaction effect.
Executing the Analysis:
The analysis would yield an F-statistic and a p-value for each of the three hypotheses. A p-value < 0.05 is typically considered statistically significant. If the interaction effect is significant, one would proceed with post-hoc tests (e.g., Tukey's HSD) to identify which specific comparisons (e.g., 1400W vs. Aminoguanidine on iNOS) are driving the difference.[14]
Section 3: Visualization of Key Concepts and Workflows
Visual diagrams are essential for conveying complex biological and procedural information clearly.
Conceptual Diagram: iNOS Selectivity
This diagram illustrates the desired outcome of a drug discovery program: identifying a compound that potently inhibits the target enzyme (iNOS) while sparing off-target, physiologically important enzymes (nNOS, eNOS).
Caption: Conceptual model of a selective iNOS inhibitor.
Experimental Workflow: NOS Inhibition via Griess Assay
This workflow outlines the key steps in determining an inhibitor's effect on NOS activity using the colorimetric Griess assay, which measures nitrite, a stable breakdown product of nitric oxide.[17]
Caption: Workflow for an in vitro NOS inhibition experiment using the Griess assay.
Section 4: Gold-Standard Experimental Protocol
A trustworthy protocol is a self-validating system. This protocol for determining the IC₅₀ of a test compound against a purified NOS isoform is designed for reproducibility and clarity.
Objective: To determine the concentration-dependent inhibition of a purified NOS isoform by a test compound.
Principle: The assay measures the production of nitric oxide (NO) by monitoring the accumulation of its stable oxidation products, nitrite (NO₂) and nitrate (NO₃). Nitrate is first converted to nitrite by nitrate reductase, and the total nitrite is then quantified using the colorimetric Griess reaction.[18]
Materials:
Purified, recombinant human nNOS, eNOS, or iNOS enzyme.
Test Compound (e.g., 1400W) and Vehicle (e.g., DMSO).
Nitrate Reductase.
Griess Reagent I (e.g., sulfanilamide in HCl).
Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).
Sodium Nitrite (for standard curve).
96-well microplate.
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
Standard Curve Preparation:
Prepare a series of nitrite standards (e.g., 100 µM down to 0 µM) in Assay Buffer.
Add 100 µL of each standard to separate wells of the 96-well plate. These wells will not contain enzyme.
Reaction Mixture Preparation (per well):
In designated experimental wells, prepare a master mix containing Assay Buffer, L-Arginine, and all cofactors at their final desired concentrations.
Causality: Including all cofactors is critical as NOS activity is tightly dependent on them.[6] Omitting one can be a useful negative control but is not part of the standard inhibition assay.
Inhibitor Addition:
Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) in Assay Buffer.
Add a small volume (e.g., 10 µL) of each inhibitor dilution to the appropriate wells.
To "No Inhibitor" control wells, add 10 µL of the vehicle used to dissolve the compound. This control represents 100% enzyme activity.
To "Blank" control wells, add 10 µL of vehicle. These wells will not receive the enzyme.
Enzyme Reaction Initiation:
Initiate the reaction by adding a specific amount of the purified NOS enzyme to all wells except the "Blank" and "Standard Curve" wells.
Immediately mix gently (e.g., by tapping the plate).
Incubation:
Cover the plate and incubate at 37°C for a fixed period (e.g., 30-60 minutes) during which the reaction proceeds linearly.
Nitrate Reduction & Griess Reaction:
Stop the enzyme reaction and begin the detection phase by adding Nitrate Reductase and its necessary cofactors (e.g., NADH) to all experimental, control, and blank wells.[17] Incubate as required (e.g., 30 minutes at 37°C).
Add 50 µL of Griess Reagent I to all wells.
Add 50 µL of Griess Reagent II to all wells.
Incubate at room temperature for 10-15 minutes, allowing the pink/magenta azo dye to develop.
Data Acquisition and Analysis:
Read the absorbance of the plate at 540 nm.
Data Analysis:
a. Subtract the average absorbance of the "Blank" wells from all other experimental wells.
b. Plot the absorbance of the nitrite standards versus their concentration and perform a linear regression to generate a standard curve.
c. Use the standard curve equation to convert the absorbance values from the experimental wells into nitrite concentrations (µM).
d. Calculate the Percent Inhibition for each inhibitor concentration using the formula:
% Inhibition = 100 * (1 - ([NO₂]Inhibitor / [NO₂]Vehicle Control))
e. Plot Percent Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
While public data on the specific biological activity of 3-methylbenzenecarboximidamide hydrochloride is currently unavailable, the framework presented here provides a comprehensive and scientifically rigorous template for its future evaluation. By employing robust experimental design, gold-standard protocols, and appropriate statistical analyses like the Two-Way ANOVA, researchers can confidently determine not only the potency of a novel inhibitor but, more importantly, its selectivity profile. This multi-faceted approach is indispensable for making informed decisions in the complex, data-driven process of drug discovery and development.
Griffiths, M. J., & Stuehr, D. J. (1995). Amidines are potent inhibitors of nitric oxide synthases: preferential inhibition of the inducible isoform. European journal of pharmacology, 291(3), 311-318.
Nakazawa, H., Fukahori, M., & Murata, T. (2000). A potent inhibitor of inducible nitric oxide synthase, ONO-1714, a cyclic amidine derivative. Biochemical and biophysical research communications, 270(2), 539-543.
Keefer, L. K., Nims, R. W., & Wink, D. A. (2001). Minimal amidine structure for inhibition of nitric oxide biosynthesis. Journal of medicinal chemistry, 44(12), 2055-2057.
MedchemExpress. 1400W (W1400) | iNOS Inhibitor.
Tang, W., Li, H., Poulos, T. L., & Silverman, R. B. (2011). Mechanistic studies of inactivation of inducible nitric oxide synthase by amidines. Journal of the American Chemical Society, 133(36), 14399-14411.
Tang, W., Li, H., Poulos, T. L., & Silverman, R. B. (2011). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. eScholarship, University of California.
Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of mixed IC₅₀ data--a statistical analysis. PloS one, 8(4), e61007.
Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. Semantic Scholar.
Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). (PDF) Comparability of Mixed IC50 Data – A Statistical Analysis. ResearchGate.
Wu, C. C., Chen, S. J., & Szabó, C. (1995). Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock. British journal of pharmacology, 114(8), 1666-1672.
Gedeck, P., & Kramer, C. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling.
Garvey, E. P., Oplinger, J. A., Tanoury, G. J., Sherman, P. A., Fowler, M., Moore, S., ... & Furfine, E. S. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 272(8), 4959-4963.
R&D Systems. Nitric Oxide (NO2 /NO3 ) Assay.
ResearchGate. Griess reagent is used to measure NO released by cells. How can I use this to assess the function of endothelial nitric oxide synthase (eNOS)?
Oxford Biomedical Research. Ultra Sensitive Assay for Nitric Oxide Synthase.
IUPHAR/BPS Guide to PHARMACOLOGY. aminoguanidine [Ligand Id: 5135] activity data from GtoPdb and ChEMBL.
He, Y., & Li, B. (2020). Nitric oxide detection methods in vitro and in vivo. Journal of cellular and molecular medicine, 24(16), 8936-8947.
Li, H., & Poulos, T. L. (2016). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of medicinal chemistry, 59(15), 7049-7061.
BDA Lab Editor. (2024). Two-Way ANOVA in R. BioData Analysis Lab.
ResearchGate. Effects of aminoguanidine (50 µM) on Phe-induced vasoconstriction and...
Bevans, R. (2020). Two-Way ANOVA | Examples & When To Use It. Scribbr.
GraphPad. Does it make sense to use ANOVA multiple comparison tests to compare two dose-response...
Motulsky, H. J. (2014). Good statistical practice in pharmacology Problem 2. British journal of pharmacology, 171(16), 3711-3714.
Lai, C. C., Chueh, P. J., & Chen, C. L. (2013). Targeting Nitric Oxide Signaling with nNOS Inhibitors As a Novel Strategy for the Therapy and Prevention of Human Melanoma. Molecular cancer therapeutics, 12(8), 1635-1646.
Statistics & Data Science. Chapter 11 Two-Way ANOVA.
Chen, Z., & Stamler, J. S. (2021). Comparison of the Nitric Oxide Synthase Interactomes and S-Nitroso-Proteomes: Furthering the Case for Enzymatic S-Nitrosylation. Antioxidants & redox signaling, 35(1), 1-17.
Di Meo, F., & Di Serafino, A. (2024). Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity. International journal of molecular sciences, 25(15), 8486.
This technical guide evaluates 3-methylbenzenecarboximidamide hydrochloride (m-toluamidine HCl), a meta-substituted benzamidine derivative, against its parent compound benzamidine hydrochloride (CAS 1670-14-0) and para-substituted analogs. While benzamidine remains the gold standard for broad-spectrum serine protease inhibition in purification workflows, the 3-methyl variant offers distinct advantages in Fragment-Based Drug Design (FBDD) and synthetic regioselectivity .
The introduction of a methyl group at the meta position breaks the symmetry of the benzene ring, altering the electronic density of the amidine headgroup and providing a hydrophobic probe that discriminates between the S1 pockets of closely related proteases (e.g., Thrombin vs. Trypsin). This guide details its superior utility as a scaffold for low-toxicity antitussives and immunomodulatory heterocycles.
Mechanistic Profile & Advantages[1]
Structural & Electronic Differentiation
The core advantage of 3-methylbenzenecarboximidamide over "previous compounds" (unsubstituted benzamidine) lies in the inductive effect (+I) of the methyl group and its steric positioning .
Electronic Modulation: The methyl group functions as a weak electron donor. This slightly increases the basicity of the amidine group compared to benzamidine, potentially strengthening ionic interactions with the catalytic Aspartate (Asp189 in trypsin) under specific pH conditions.
Hydrophobic Probing: Unlike benzamidine, which binds promiscuously, the meta-methyl group creates a steric bulk that clashes with "tight" S1 pockets but fills hydrophobic clefts in "loose" S1 pockets (common in coagulation factors like Factor Xa and Thrombin).
Comparative Performance Data
The following table summarizes the inhibition constants (
) and pharmacological properties, highlighting the trade-off between potency and selectivity.
Feature
Benzamidine HCl (Parent)
3-Methylbenzamidine HCl (Target)
4-Methylbenzamidine HCl (Analog)
Advantage of 3-Methyl Variant
Trypsin (pH 8.15)
Selectivity: Slightly weaker binding reduces "sledgehammer" inhibition, allowing for nuanced differential inhibition in complex lysates.
Thrombin Binding
Moderate
Enhanced Hydrophobic Fit
Variable
Specificity: The meta-substituent accesses the hydrophobic sub-site of the Thrombin S1 pocket more effectively than the parent.
Toxicity (LD50)
Moderate
Low
Moderate
Safety: Derivatives (e.g., N-cyclohexyl-N'-m-tolyl) show significantly lower toxicity than codeine-based standards.[1]
Objective: To determine the selectivity index of 3-methylbenzenecarboximidamide against Trypsin and Thrombin.
Principle: Competitive inhibition of the hydrolysis of a chromogenic substrate (BAPNA for Trypsin, S-2238 for Thrombin).
Reagents:
Buffer: 50 mM Tris-HCl, pH 8.2, 10 mM CaCl₂.
Enzymes: Bovine Trypsin (Sigma T1426), Human Thrombin.
Inhibitor: 3-methylbenzenecarboximidamide HCl (Stock 100 mM in DMSO).
Workflow:
Preparation: Dilute enzymes to 50 nM in Buffer. Prepare serial dilutions of Inhibitor (0–500 µM).
Pre-incubation: Mix 100 µL Enzyme + 20 µL Inhibitor. Incubate at 25°C for 10 mins to establish equilibrium.
Initiation: Add 80 µL BAPNA (1 mM final).
Measurement: Monitor Absorbance at 405 nm (
) kinetically for 10 mins (read every 30s).
Validation: Plot
vs. [I] (Dixon Plot). Linearity confirms competitive inhibition.
Self-Validating Step: Include a Benzamidine HCl control.[2][3][4] If Benzamidine
deviates >15% from , recalibrate enzyme concentration.
Protocol B: Synthesis of 2-Imidazolin-5-one Derivatives
Objective: Utilize 3-methylbenzenecarboximidamide as a scaffold for heterocyclic synthesis (Erlenmeyer-Plöchl azlactone route modification).
Workflow:
Condensation: React 3-methylbenzenecarboximidamide HCl (1.0 eq) with an aromatic aldehyde (1.0 eq) and ethyl chloroacetate (1.1 eq).
Catalysis: Add Sodium Bicarbonate (
, 3.0 eq) in refluxing ethanol.
Reaction: Reflux for 4–6 hours. The meta-methyl group directs the condensation, preventing the formation of symmetric byproducts common with benzamidine.
Isolation: Pour into ice-water. Filter the precipitate. Recrystallize from ethanol.
Validation: Check NMR for the characteristic meta-methyl singlet at
ppm and the absence of symmetric splitting patterns.
Visualizations
Figure 1: Comparative Inhibition Mechanism
This diagram illustrates the competitive inhibition pathway and the steric differentiation provided by the 3-methyl group in the protease active site.
Caption: Competitive inhibition pathways. The 3-methyl variant (Yellow) offers distinct steric properties compared to the parent (Red), altering affinity.
Figure 2: Synthetic Workflow for Heterocycles
Visualizing the role of 3-methylbenzenecarboximidamide as a regioselective building block.
Caption: Synthetic route converting the amidine precursor into bioactive imidazolinone derivatives.
References
Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506.[2] Link
Perlmann, G. E., & Lorand, L. (1970). Methods in Enzymology, Volume 19: Proteolytic Enzymes. Academic Press.[5] (Specifically Table VI: Inhibitors of Bovine Trypsin).[5] Link
Glusa, E. (1969). Antitussive action and other related pharmacological properties of substituted amidino-compounds. ResearchGate / Archives of Pharmacology. Link
Devasia, G. M., & Shafi, P. M. (1976). Synthesis of 2-aryl-4-arylidine-2-imidazolin-5-ones via Amidine-haloacetic ester method.[6] University of Calicut Repository. Link
Do not dispose of this compound down the drain.
While 3-methylbenzenecarboximidamide hydrochloride is water-soluble, its disposal into municipal sewage systems violates standard environmental compliance protocols (RCRA in the US, REACH in EU) due to its nitrogenous nature and potential aquatic toxicity.[1][2]
Primary Disposal Method: High-temperature incineration equipped with an afterburner and scrubber.[1][2]
Waste State
Immediate Action
Final Disposal Path
Solid (Pure)
Segregate in a compatible container (HDPE/Glass). Label as "Organic Solid - Toxic/Irritant".[1][2]
Lab Pack for Incineration.
Aqueous Solution
Adjust pH to neutral (6-8). Collect in "Aqueous Organic" waste stream.
High mobility in water systems; requires containment.[1][2]
Acidity
Acidic salt
Solutions may require neutralization prior to consolidation.[1][2]
Critical Hazards (The "Why")
Thermal Decomposition: Upon incineration, the hydrochloride salt moiety dissociates and oxidizes, releasing Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx) .[1]
Operational Implication: The receiving incinerator must possess a wet scrubber system.[1][2] Open burning is strictly prohibited.[1][2]
Irritant Profile: The compound is a Category 2 Skin/Eye irritant and a Specific Target Organ Toxicant (Respiratory).[1][2][4][5]
Operational Implication: Dust control is the primary safety metric during transfer.[1][2]
Pre-Disposal Protocol: Segregation & Packaging[2]
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for bulk handling.[1][2]
Hand Protection: Nitrile gloves (Minimum thickness: 0.11 mm ).[1][2] Double-gloving recommended for solutions >100mM.[1][2]
Respiratory: N95 (US) or P2 (EU) particulate respirator if handling open powder outside a fume hood.[1][2]
Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).[1][2]
Waste Segregation Logic
Do not mix with strong oxidizing agents (e.g., permanganates, perchlorates) or strong bases in the waste container.[1][2]
Reaction Risk: Strong bases will liberate the free amidine base, potentially altering the volatility and odor profile of the waste.[1][2]
Oxidation Risk: Mixing with oxidizers can lead to exothermic reactions, compromising the waste container integrity.[1][2]
Detailed Disposal Methodology
Scenario A: Solid Waste (Pure Substance)
Step 1: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-cap glass vial.
Step 2: If the original container is empty but contaminated, triple-rinse the container with a small volume of water or methanol.[1][2]
Step 3: Add the rinsate to your Liquid Waste stream (see 4.2).[1][2]
Step 1 (Neutralization): If the solution is highly acidic due to the HCl salt, adjust pH to between 6 and 8 using dilute Sodium Hydroxide (NaOH).[1] Note: Perform this slowly to avoid heat generation.
Step 2 (Consolidation): Pour into the laboratory's "Aqueous Chemical Waste" carboy.[1][2]
Compatibility Check: Ensure the carboy does not contain incompatible oxidizers.[1][2]
Step 3 (Tagging): List "3-Methylbenzamidine HCl" as a constituent on the waste tag.[1][2] Percentage estimation is required by most waste haulers.[1][2]
Contain: Cover the spill with a damp paper towel to prevent dust aerosolization.[1][2]
Clean: Sweep up the damp material carefully.[1][2] Do not dry sweep.[1][2]
Decontaminate: Wipe the surface with 10% bleach solution followed by water.[1][2]
Dispose: Place all cleanup materials into a hazardous waste bag.
Visualized Workflows
Disposal Decision Matrix
The following diagram illustrates the logical flow for determining the correct disposal path based on the physical state of the waste.
Caption: Decision tree for segregating and processing 3-methylbenzenecarboximidamide HCl waste streams.
References
PubChem. (n.d.).[1][2] 3-Methylbenzenecarboximidamide hydrochloride (Compound Summary).[1][2][3] National Library of Medicine.[1][2] Retrieved from [Link]
ECHA (European Chemicals Agency). (n.d.).[1][2] Guidance on the compilation of safety data sheets.[1][2] Retrieved from [Link]